molecular formula C95H162N28O30S B15137231 HIV gp120 (254-274)

HIV gp120 (254-274)

Cat. No.: B15137231
M. Wt: 2208.5 g/mol
InChI Key: PJZUANUAJMQDAQ-STVQAJFUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV gp120 (254-274) is a useful research compound. Its molecular formula is C95H162N28O30S and its molecular weight is 2208.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality HIV gp120 (254-274) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HIV gp120 (254-274) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C95H162N28O30S

Molecular Weight

2208.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C95H162N28O30S/c1-18-48(14)73(118-69(131)37-104-78(136)61(33-52-35-101-41-105-52)116-92(150)74(50(16)126)121-77(135)53(96)40-154)90(148)109-55(21-19-27-102-95(99)100)93(151)123-28-20-22-65(123)87(145)119-72(47(12)13)89(147)120-71(46(10)11)88(146)117-64(39-125)86(144)122-75(51(17)127)91(149)108-54(23-25-66(97)128)80(138)111-58(30-43(4)5)82(140)112-59(31-44(6)7)83(141)113-60(32-45(8)9)84(142)115-62(34-67(98)129)79(137)103-36-68(130)107-63(38-124)85(143)114-57(29-42(2)3)81(139)106-49(15)76(134)110-56(94(152)153)24-26-70(132)133/h35,41-51,53-65,71-75,124-127,154H,18-34,36-40,96H2,1-17H3,(H2,97,128)(H2,98,129)(H,101,105)(H,103,137)(H,104,136)(H,106,139)(H,107,130)(H,108,149)(H,109,148)(H,110,134)(H,111,138)(H,112,140)(H,113,141)(H,114,143)(H,115,142)(H,116,150)(H,117,146)(H,118,131)(H,119,145)(H,120,147)(H,121,135)(H,122,144)(H,132,133)(H,152,153)(H4,99,100,102)/t48-,49-,50+,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75-/m0/s1

InChI Key

PJZUANUAJMQDAQ-STVQAJFUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CS)N

Origin of Product

United States

Foundational & Exploratory

The Role of the HIV-1 gp120 C2 Domain (254-274) in Viral Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a highly orchestrated process mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers. The gp120 subunit is responsible for binding to the primary receptor, CD4, on the surface of target cells, and subsequently to a coreceptor, typically CCR5 or CXCR4. These binding events trigger a series of conformational changes in gp120 and gp41, ultimately leading to the fusion of the viral and cellular membranes and the release of the viral core into the cytoplasm.

Within the intricate structure of gp120, the second conserved region (C2), specifically the amino acid sequence 254-274, plays a critical, albeit complex, role in the post-attachment phases of viral entry. Initially considered "immunosilent" due to its relative inaccessibility on the native viral spike, this region becomes exposed upon CD4 binding and is crucial for subsequent interactions and conformational rearrangements. This technical guide provides an in-depth analysis of the function of the gp120 (254-274) region, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways.

The C2 Domain (254-274): A Key Player in Post-Binding Events

The gp120 (254-274) region is a highly conserved segment within the C2 domain of the HIV-1 envelope glycoprotein.[1] While not directly involved in the initial high-affinity binding to the CD4 receptor, it is fundamentally important for the subsequent steps of viral entry.[2]

Prior to CD4 engagement, the 254-274 region is thought to be structurally buried within the gp120 monomer, rendering it largely inaccessible to antibodies.[1] The binding of gp120 to CD4 initiates a cascade of conformational changes throughout the Env complex.[3][4] This rearrangement exposes previously cryptic epitopes, including the 254-274 region, which are essential for coreceptor binding and the activation of the gp41 fusion machinery.

Antibodies targeting the gp120 (254-274) region have been shown to neutralize HIV-1 infectivity. Notably, these antibodies often do not block the initial attachment of the virus to CD4-positive cells but rather interfere with a post-binding event, highlighting the importance of this region in the later stages of viral entry.

Quantitative Data Summary

While specific binding affinities for the isolated gp120 (254-274) peptide are not extensively documented in publicly available literature, data from studies on the broader gp120 protein and antibodies targeting regions that become exposed after CD4 binding provide valuable context.

Interacting MoleculesMethodParameterValueReference
Full-length gp120 and soluble CD4 (sCD4)Surface Plasmon Resonance (SPR)KD4 nM
Core gp120 and soluble CD4 (sCD4)Surface Plasmon Resonance (SPR)KD23 nM
VRC01 (anti-CD4bs bNAb) and various gp120sTZM-bl Neutralization AssayIC50~0.3 µg/ml (average)
N49P7 (anti-CD4bs bNAb) and various pseudovirusesTZM-bl Neutralization AssayMedian IC500.10 µg/ml
N6 (anti-CD4bs bNAb) and various pseudovirusesTZM-bl Neutralization AssayMedian IC500.09 µg/ml

Note: The IC50 values for broadly neutralizing antibodies (bNAbs) targeting the CD4 binding site (CD4bs) are included to provide a benchmark for potent neutralization. The neutralization capacity of antibodies specifically targeting the 254-274 epitope is an area of ongoing research.

Key Experimental Protocols

Peptide Synthesis and Immunogen Preparation

Objective: To generate a synthetic peptide corresponding to the gp120 (254-274) region and conjugate it to a carrier protein to enhance its immunogenicity for antibody production.

Methodology:

  • Peptide Synthesis: The 21-amino acid peptide corresponding to residues 254-274 of a reference HIV-1 strain (e.g., HXB2) is synthesized using solid-phase peptide synthesis (SPPS).

  • Carrier Protein Conjugation: To elicit a robust immune response, the synthetic peptide is conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH). A common method involves using a cross-linking agent like glutaraldehyde.

    • Dissolve KLH and the synthetic peptide in a suitable buffer (e.g., borate buffer, pH 10).

    • Slowly add a solution of glutaraldehyde while stirring.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Stop the reaction by adding a quenching agent (e.g., sodium borohydride).

    • Dialyze the conjugate extensively against phosphate-buffered saline (PBS) to remove unreacted reagents.

  • Characterization: The successful conjugation can be confirmed by techniques such as SDS-PAGE, which will show a size shift in the KLH, and by amino acid analysis.

HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

Objective: To determine the concentration at which an antibody (e.g., raised against the gp120 254-274 peptide) can inhibit HIV-1 entry by 50% (IC50).

Methodology:

  • Cell Seeding: Seed TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain Tat-inducible luciferase and β-galactosidase reporter genes, into 96-well plates and incubate overnight.

  • Antibody Dilution: Prepare serial dilutions of the antibody to be tested in a separate 96-well plate. Include a positive control (a known neutralizing antibody) and a negative control (e.g., non-specific IgG).

  • Virus-Antibody Incubation: Add a standardized amount of HIV-1 pseudovirus to each well containing the antibody dilutions. Incubate for a defined period (e.g., 1 hour) at 37°C to allow the antibody to bind to the virus.

  • Infection: Transfer the virus-antibody mixtures to the plate containing the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization for each antibody dilution relative to the virus control (wells with virus but no antibody). The IC50 value is determined by plotting the percent neutralization against the antibody concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To quantitatively measure the binding affinity and kinetics (kon, koff) of an interaction, for instance, between an antibody and the gp120 (254-274) peptide.

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (e.g., the gp120 254-274 peptide or an antibody against it) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Injection:

    • Prepare a series of dilutions of the analyte (the binding partner of the immobilized ligand) in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association phase.

    • Flow running buffer over the surface for a defined dissociation phase.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • The binding events are monitored in real-time as a change in resonance units (RU).

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Signaling Pathways and Logical Relationships

The binding of gp120 to its receptors does not only facilitate viral entry but can also trigger intracellular signaling cascades. The following diagrams illustrate the overall HIV entry process and a potential signaling pathway initiated by gp120 engagement.

HIV_Entry_Workflow HIV-1 Entry Workflow cluster_virus HIV-1 Virion cluster_cell Host Cell gp120_unbound gp120 (Unbound State) C2 (254-274) region is buried CD4 CD4 Receptor gp120_unbound->CD4 1. Initial Binding gp120_CD4_bound gp120-CD4 Complex C2 (254-274) region becomes exposed CD4->gp120_CD4_bound Induces Conformational Change Coreceptor Coreceptor (CCR5/CXCR4) gp41_activation gp41 Activation and Insertion of Fusion Peptide Coreceptor->gp41_activation Triggers Further Conformational Changes gp120_CD4_bound->Coreceptor 2. Coreceptor Binding Fusion Viral and Cellular Membrane Fusion gp41_activation->Fusion 3. Membrane Fusion Entry Release of Viral Core into Cytoplasm Fusion->Entry 4. Viral Core Entry gp120_Signaling gp120-Mediated Signaling Cascade cluster_downstream Intracellular Signaling gp120 gp120 CD4 CD4 gp120->CD4 Binds CCR5 CCR5 gp120->CCR5 Binds (C2 domain involved in post-CD4 binding events) CD4->CCR5 Induces gp120 conformational change G_protein Giα Protein CCR5->G_protein Activates Lyn Lyn (Src Family Kinase) G_protein->Lyn Activates PI3K PI3K G_protein->PI3K Activates Pyk2 Pyk2 G_protein->Pyk2 Activates Signaling_Complex Multimeric Signaling Complex Lyn->Signaling_Complex PI3K->Signaling_Complex Pyk2->Signaling_Complex IL1B_release IL-1β Release Signaling_Complex->IL1B_release Leads to

References

The Three-Dimensional Structure of the HIV-1 gp120 (254-274) Peptide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The gp120 envelope glycoprotein of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary determinant of viral entry into host cells and a key target for the development of vaccines and therapeutics. Within gp120, the conserved region spanning amino acids 254-274, located in the C2 domain, plays a crucial, yet complex, role in the viral life cycle. While immunologically silent in the context of the native trimeric envelope protein, the isolated gp120 (254-274) peptide is immunoreactive and has been implicated in post-CD4 binding events essential for viral entry.[1] Understanding the three-dimensional structure of this peptide is therefore of paramount importance for the rational design of novel HIV-1 inhibitors and immunogens. This whitepaper provides an in-depth technical guide to the three-dimensional structure of the gp120 (254-274) peptide, summarizing key structural findings, detailing the experimental protocols used for its characterization, and presenting visualizations of its conformational dynamics and the experimental workflow.

Conformational Plasticity of the gp120 (254-274) Peptide

A seminal study by Kanyalkar et al. utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to elucidate the conformational landscape of the gp120 (254-274) peptide in various solvent environments, mimicking different biological contexts.[1] Their findings revealed a remarkable degree of structural plasticity, with the peptide adopting distinct secondary structures depending on the solvent.[1]

  • In Dimethyl Sulfoxide (DMSO-d6): The peptide adopts a Type I β-turn conformation centered around the Val9-Ser10-Thr11-Gln12 tetrad.[1] This conformation may represent a stable, partially folded state.

  • In Hexafluoroacetone (HFA): A solvent known to promote helical structures, the peptide forms a helical conformation spanning from Ile5 to Gln12, with the remainder of the peptide existing as a random coil.[1] The β-turn observed in DMSO may act as an initiation site for this helix formation.

  • In Water (pH 4.5): In an aqueous environment, the peptide adopts a β-sheet structure.

This conformational variability is a critical consideration for drug and vaccine design, as the biologically relevant conformation for antibody recognition or receptor interaction may be context-dependent.

Conformational_Plasticity cluster_peptide gp120 (254-274) Peptide cluster_solvents Solvent Environment cluster_conformations Resulting Conformation peptide Unstructured Peptide DMSO DMSO-d6 peptide->DMSO HFA Hexafluoroacetone (HFA) peptide->HFA Water Water (pH 4.5) peptide->Water beta_turn Type I β-Turn DMSO->beta_turn Induces helix α-Helix HFA->helix Induces beta_sheet β-Sheet Water->beta_sheet Induces

Figure 1: Conformational plasticity of the gp120 (254-274) peptide in different solvent environments.

Quantitative Structural Data

The determination of a peptide's three-dimensional structure through NMR and MD simulations generates a wealth of quantitative data. While the specific experimental values for the gp120 (254-274) peptide are proprietary to the original research, the following tables present illustrative data representative of such studies.

Table 1: Illustrative NMR-Derived Structural Restraints

Restraint TypeDescriptionIllustrative Value/Range
NOE Distance Restraints
Intra-residueDistance between protons within the same amino acid residue.1.8 - 3.5 Å
Sequential (i, i+1)Distance between protons on adjacent residues, defining backbone conformation.2.0 - 4.0 Å
Medium-range (i, i+2/3/4)Distance between protons on residues separated by 2, 3, or 4 positions, indicative of secondary structure.2.5 - 5.0 Å
Dihedral Angle Restraints
φ (phi)Torsion angle around the N-Cα bond, derived from ³J(HN,Hα) coupling constants.-160° to -40° (β-sheet/helix)
ψ (psi)Torsion angle around the Cα-C' bond, often correlated with φ.-60° to +160° (β-sheet/helix)
Chemical Shift Index (CSI)
¹Hα Chemical ShiftsDeviation from random coil values, indicative of secondary structure (negative for helix, positive for β-sheet).-0.1 to +0.1 ppm

Table 2: Illustrative Molecular Dynamics Simulation Parameters

ParameterDescriptionIllustrative Value/Setting
Force Field A set of parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Water Model A model for the explicit water molecules in the simulation.TIP3P, SPC/E
Ensemble The statistical mechanical ensemble in which the simulation is run.NVT (constant number of particles, volume, and temperature) or NPT (constant pressure)
Temperature The temperature at which the simulation is maintained.300 K
Pressure The pressure at which the simulation is maintained (for NPT ensemble).1 atm
Simulation Time The total duration of the simulation.100 ns - 1 µs
Time Step The interval between successive calculations of forces and positions.2 fs
RMSD Root Mean Square Deviation from a reference structure, used to assess conformational stability.0.5 - 3.0 Å

Experimental Protocols

The structural characterization of the gp120 (254-274) peptide relies on a combination of high-resolution NMR spectroscopy and computational molecular dynamics simulations. The general workflow for such a study is depicted below.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics Simulation cluster_structure Structure Calculation & Refinement synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification sample_prep Sample Preparation (Solvent) verification->sample_prep nmr_acq 2D NMR Data Acquisition (COSY, TOCSY, NOESY) sample_prep->nmr_acq resonance_assign Resonance Assignment nmr_acq->resonance_assign restraint_gen Generate Structural Restraints resonance_assign->restraint_gen structure_calc Structure Calculation (Simulated Annealing) restraint_gen->structure_calc system_setup System Setup (Solvation, Ionization) equilibration System Equilibration system_setup->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis (RMSD, Clustering) production_run->trajectory_analysis refinement Refinement with MD trajectory_analysis->refinement structure_calc->refinement validation Structure Validation (Ramachandran Plot) refinement->validation final_structure final_structure validation->final_structure Final Structural Ensemble

Figure 2: Generalized workflow for the determination of peptide structure by NMR and MD simulation.
Peptide Synthesis and Purification

  • Solid-Phase Peptide Synthesis (SPPS): The gp120 (254-274) peptide is synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are sequentially coupled to the growing peptide chain.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The purity and identity of the peptide are confirmed by mass spectrometry.

NMR Spectroscopy
  • Sample Preparation: A 1-5 mM solution of the peptide is prepared in the desired solvent (e.g., D₂O, DMSO-d6, HFA) with an appropriate buffer to maintain a constant pH.

  • Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for assigning protons within a spin system.

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid types.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints crucial for 3D structure determination.

  • Resonance Assignment: The acquired spectra are processed and analyzed to assign each NMR signal to a specific proton in the peptide sequence.

  • Structural Restraint Generation: NOESY cross-peak intensities are converted into upper-limit distance restraints. Dihedral angle restraints are derived from coupling constants measured in 1D or 2D spectra.

Molecular Dynamics Simulations
  • System Setup: An initial model of the peptide (e.g., an extended conformation) is placed in a simulation box and solvated with an explicit solvent model (e.g., TIP3P water). Ions are added to neutralize the system.

  • Energy Minimization: The initial system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to allow the solvent to relax around the peptide.

  • Production Run: A long-timescale (nanoseconds to microseconds) MD simulation is performed to sample the conformational space of the peptide.

  • Trajectory Analysis: The resulting trajectory is analyzed to determine conformational dynamics, secondary structure evolution, and to identify representative low-energy structures.

Structure Calculation and Validation
  • Structure Calculation: The NMR-derived distance and dihedral angle restraints are used in a simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the experimental data.

  • Refinement: The calculated structures can be further refined using the trajectory data from the MD simulations.

  • Validation: The quality of the final structural ensemble is assessed using tools such as Ramachandran plots (to check for sterically allowed backbone dihedral angles) and by comparing the back-calculated NMR data from the structure with the experimental data.

Implications for Drug and Vaccine Development

The conformational plasticity of the gp120 (254-274) peptide has significant implications for therapeutic and prophylactic strategies against HIV-1.

  • Rational Inhibitor Design: Knowledge of the different stable conformations can guide the design of small molecules or peptidomimetics that bind to and stabilize a specific, non-functional conformation of this region, thereby inhibiting viral entry.

  • Immunogen Design: For vaccine development, it is crucial to present this epitope to the immune system in a conformation that elicits broadly neutralizing antibodies. The structural data suggests that constraining the peptide in a specific conformation (e.g., a β-turn or helix) may be necessary to focus the immune response on a neutralizing epitope.

Conclusion

The three-dimensional structure of the HIV-1 gp120 (254-274) peptide is not a single, static entity but rather a dynamic equilibrium of conformations that is highly sensitive to the surrounding environment. The detailed structural insights provided by NMR spectroscopy and molecular dynamics simulations are invaluable for understanding the functional role of this conserved region and for advancing the development of new anti-HIV-1 agents. Future research should focus on determining the structure of this peptide in complex with its binding partners, which will provide further clues for the design of effective interventions.

References

Immunological Properties of the HIV gp120 C2 Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C2 domain of the HIV-1 envelope glycoprotein gp120 is a critical region involved in the intricate processes of viral entry and immune evasion. Situated within the inner domain of gp120, the C2 region, along with the C1 domain, forms a key part of the gp41-interactive face in the prefusion state of the envelope trimer. Its conserved nature, coupled with its role in mediating conformational changes essential for viral fusion, makes it a tantalizing yet challenging target for vaccine and therapeutic development. This technical guide provides a comprehensive overview of the immunological properties of the gp120 C2 domain, detailing its structure, antigenicity, and the functional implications of antibody recognition.

Structural and Functional Overview of the gp120 C2 Domain

The C2 domain is a structurally conserved region of gp120, contributing to the overall architecture of the envelope glycoprotein. It is located between the hypervariable V1/V2 and V3 loops and plays a crucial role in the non-covalent association between gp120 and the transmembrane glycoprotein gp41. This interaction is fundamental for maintaining the integrity of the viral spike and for orchestrating the conformational changes required for viral entry.

Upon binding of gp120 to the primary host cell receptor, CD4, significant conformational rearrangements occur throughout the envelope complex. These changes expose the binding site for a coreceptor, either CCR5 or CXCR4, and prime the gp41 fusion machinery. The C2 domain is intimately involved in this process, and its interaction with other gp120 domains and gp41 is critical for the transition to a fusion-competent state.

Antigenicity and Immunogenicity of the C2 Domain

The C2 domain presents a complex antigenic landscape. While it contains conserved epitopes, their accessibility to the immune system is often restricted in the native, trimeric envelope spike. These epitopes are frequently shielded by variable loops and extensive glycosylation, representing a key immune evasion strategy for the virus.

Antibodies targeting the C1-C2 region, often referred to as "Cluster A" epitopes, are typically non-neutralizing because their epitopes are occluded in the prefusion "closed" conformation of the Env trimer.[1][2] These epitopes become more exposed following CD4-induced conformational changes.[1][2] Despite their limited neutralizing capacity, these non-neutralizing antibodies can mediate potent Fc-effector functions.

Neutralizing and Non-Neutralizing Antibodies Targeting the C2 Domain

Neutralizing Antibodies

While less common than antibodies targeting other regions like the V3 loop or the CD4 binding site, some neutralizing antibodies have been identified that recognize epitopes within or involving the C2 domain. These antibodies often exhibit broad neutralizing activity by interfering with the conformational changes required for coreceptor binding or fusion.

Non-Neutralizing Antibodies and Fc-Mediated Effector Functions

A significant proportion of the antibody response directed against the C2 domain is non-neutralizing. However, these antibodies are not inert. They can play a crucial role in controlling viral replication through Fc-mediated effector functions, including:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): Non-neutralizing antibodies bound to gp120 on the surface of infected cells can recruit and activate natural killer (NK) cells, leading to the lysis of the infected cell.[1] The C1-C2 region is a major target for ADCC responses.

  • Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of viral particles or infected cells by C2-targeting antibodies can facilitate their engulfment and clearance by phagocytic cells like macrophages and neutrophils.

  • Complement-Dependent Cytotoxicity (CDC): The binding of these antibodies can also activate the complement cascade, leading to the formation of the membrane attack complex and subsequent lysis of virions or infected cells.

Quantitative Data on Antibody Interactions with the gp120 C2 Domain

Quantifying the binding affinity and neutralizing potency of antibodies targeting the C2 domain is crucial for understanding their potential as therapeutic agents or as benchmarks for vaccine design. The following tables summarize representative quantitative data. It is important to note that specific data for a wide range of C2-targeting monoclonal antibodies is limited in the public domain, with much of the available data focusing on other gp120 domains.

Antibody/LigandTarget RegionVirus StrainAssay TypeBinding Affinity (KD)Reference
m18gp120 (CD4bs overlapping)HIV-1 YU-2SPR4.8 nM
H2-6 (designed)gp120Core-BalSPR1.7 nM
H2-6 (designed)gp120HXB2SPR1.32 nM
b12ScFvgp120HIV-1SPR116 nM
b12ScFabgp120HIV-1SPR68 nM

Note: Data for antibodies with epitopes mapped precisely to the C2 domain are scarce in the provided search results. The table above presents examples of binding affinities for antibodies targeting gp120, which may or may not directly involve the C2 domain. Further targeted research is required to populate a comprehensive table of C2-specific antibody binding affinities.

AntibodyVirus StrainAssay TypeIC50/ID50Reference
2B04SARS-CoV-2Pseudovirus Neutralization0.04 µg/mL
2C03SARS-CoV-2Pseudovirus Neutralization4.7 µg/mL
P008_108SARS-CoV-2Infectious Virus Neutralization2.3 ng/mL
HC84.24HCV (various)FFU Reduction0.01-36 µg/mL
AR4AHCV (various)FFU Reduction0.07-65 µg/mL

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Anti-C2 Domain Antibodies

This protocol describes a peptide-based ELISA to detect and quantify antibodies specific for the HIV gp120 C2 domain.

Materials:

  • High-binding 96-well microtiter plates

  • Synthetic peptide corresponding to a specific epitope within the gp120 C2 domain

  • Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 3% BSA)

  • Primary antibody samples (e.g., patient sera, purified monoclonal antibodies)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Dilute the C2 peptide to 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted peptide to each well of the microtiter plate. Incubate overnight at 4°C or for 2-4 hours at 37°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the primary antibody samples in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the primary antibody solution and wash the plate 3-5 times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Aspirate the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis of Antibody-C2 Domain Interaction

This protocol outlines the general steps for analyzing the binding kinetics of an antibody to the gp120 C2 domain using SPR technology.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant gp120 C2 domain protein or a biotinylated C2 peptide

  • Antibody (analyte) to be tested

  • Immobilization buffers (e.g., amine coupling reagents, streptavidin)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface according to the manufacturer's protocol (e.g., using EDC/NHS for amine coupling).

    • Inject the C2 domain protein at a suitable concentration in an appropriate buffer to achieve the desired immobilization level.

    • Alternatively, for biotinylated peptides, immobilize streptavidin on the chip surface first, followed by capturing the biotinylated C2 peptide.

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding:

    • Prepare a series of dilutions of the antibody (analyte) in running buffer.

    • Inject the analyte dilutions over the sensor surface at a constant flow rate, starting from the lowest concentration.

    • Monitor the association of the antibody to the immobilized C2 domain in real-time.

    • After the association phase, switch to running buffer alone to monitor the dissociation of the antibody-C2 domain complex.

  • Regeneration:

    • Inject the regeneration solution to remove the bound antibody from the C2 domain surface, preparing it for the next injection cycle.

  • Data Analysis:

    • The collected sensorgram data (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

HIV-1 Entry and Gp120-Mediated Signaling

The binding of gp120 to CD4 and a coreceptor initiates a cascade of intracellular signals that can influence viral entry and modulate the host cell environment. While the C2 domain's direct role in initiating these signals is not fully elucidated, its involvement in the conformational changes of gp120 is critical for the overall signaling process.

HIV_Entry_Signaling cluster_Extracellular Extracellular cluster_Intracellular Intracellular HIV_Virion HIV-1 Virion gp120 gp120 C2 C2 Domain gp120->C2 contains gp41 gp41 gp120->gp41 associates with CD4 CD4 Receptor gp120->CD4 1. Binds to Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 2. Binds to Fusion Membrane Fusion gp41->Fusion Mediates CD4->gp120 Induces Conformational Change Signaling_Cascade Intracellular Signaling Cascade Coreceptor->Signaling_Cascade 3. Triggers TargetCell Target Cell Membrane Actin Actin Cytoskeleton Rearrangement Signaling_Cascade->Actin Leads to Actin->Fusion Facilitates Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: HIV-1 entry pathway and associated signaling.

Experimental Workflow: ELISA

The following diagram illustrates the workflow for a peptide-based ELISA to detect C2-specific antibodies.

ELISA_Workflow Start Start Coat Coat Plate with C2 Peptide Start->Coat Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Primary_Ab Add Primary Antibody (e.g., Serum) Wash2->Add_Primary_Ab Wash3 Wash Add_Primary_Ab->Wash3 Add_Secondary_Ab Add Enzyme-conjugated Secondary Antibody Wash3->Add_Secondary_Ab Wash4 Wash Add_Secondary_Ab->Wash4 Add_Substrate Add Substrate Wash4->Add_Substrate Develop Color Development Add_Substrate->Develop Stop Stop Reaction Develop->Stop Read Read Absorbance Stop->Read End End Read->End

Caption: Workflow for a C2 peptide-based ELISA.

Experimental Workflow: Surface Plasmon Resonance (SPR)

The following diagram outlines the workflow for an SPR experiment to determine the binding kinetics of an antibody to the C2 domain.

SPR_Workflow Start Start Immobilize Immobilize C2 Domain (Ligand) on Sensor Chip Start->Immobilize Inject_Analyte Inject Antibody (Analyte) at Varying Concentrations Immobilize->Inject_Analyte Association Measure Association Inject_Analyte->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Measure Dissociation Inject_Buffer->Dissociation Regenerate Regenerate Sensor Surface Dissociation->Regenerate Regenerate->Inject_Analyte Repeat for each concentration Analyze Analyze Sensorgram Data (ka, kd, KD) Regenerate->Analyze End End Analyze->End

Caption: Workflow for an SPR-based binding kinetics assay.

Conclusion

The gp120 C2 domain represents a region of significant interest for HIV-1 vaccine and therapeutic research. Its conserved nature and critical role in viral entry make it an attractive target. However, its immunological properties are complex, with key epitopes often being conformationally masked. While the induction of broadly neutralizing antibodies targeting the C2 domain remains a challenge, the potent Fc-mediated effector functions of non-neutralizing C2-specific antibodies highlight an alternative and important avenue for immune-mediated control of HIV-1. Further research is needed to fully elucidate the antigenic landscape of the C2 domain in the context of the native viral spike and to develop immunogens that can effectively elicit protective antibody responses against this crucial viral component.

References

The Role of the HIV-1 gp120 254-274 Fragment in CD4 and Co-receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of the Human Immunodeficiency Virus (HIV-1) into host cells is a highly orchestrated process initiated by the interaction of the viral envelope glycoprotein, gp120, with the CD4 receptor on the surface of target cells, primarily T-helper cells and macrophages. This initial binding triggers a cascade of conformational changes within gp120, unmasking a binding site for a secondary co-receptor, typically CCR5 or CXCR4. The engagement of this co-receptor is a critical step, leading to the fusion of the viral and cellular membranes and subsequent viral entry. Within the intricate structure of gp120, the amino acid fragment spanning residues 254-274, located in the C2 domain, plays a pivotal, albeit indirect, role in this process. This technical guide provides an in-depth analysis of the 254-274 fragment's function in mediating the binding to CD4 and co-receptors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular events and pathways.

While initially "immunosilent" or buried within the native gp120 trimer, the 254-274 region becomes exposed following the initial interaction with CD4[1]. This exposed epitope is highly conserved across various HIV-1 strains and is crucial for the subsequent interaction with co-receptors[1]. Antibodies that target this region have been shown to neutralize the virus at a post-binding stage, highlighting its functional significance in the viral entry mechanism[1][2]. Understanding the biophysical properties and the precise role of this fragment is therefore of considerable interest for the development of novel HIV-1 entry inhibitors and vaccine design.

Quantitative Data on Binding Interactions

Direct quantitative binding data for the isolated 254-274 peptide with CD4 or co-receptors is not extensively reported in the literature, likely due to its role as a transiently exposed epitope within the larger gp120 protein. The binding affinities are typically measured for the entire gp120 protein or its interactions with CD4 and co-receptor mimicking molecules. However, studies with synthetic peptides and antibodies provide insights into the energetics of these interactions.

Interacting MoleculesMethodAffinity/Dissociation Constant (Kd)Reference
Soluble CD4 (sCD4) and gp120Not Specified~3 nM[3]
CCR5 N-terminal peptide (S22) and gp120/sCD4 complexMicrocalorimetry2.2 µM

Note: The affinity of the CCR5 N-terminal peptide is dependent on the prior binding of gp120 to CD4, underscoring the sequential nature of these interactions. The 254-274 fragment is a key component of the co-receptor binding site that is formed after this initial CD4 engagement.

Biophysical Characteristics of the 254-274 Fragment

The 254-274 peptide exhibits significant conformational flexibility, which is likely essential for its function. Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations have revealed that the structure of a synthetic 254-274 peptide is highly dependent on the solvent environment. In a hydrophobic environment like hexafluoroacetone (HFA), it adopts a helical structure, while in dimethyl sulfoxide (DMSO), it forms a type I β-turn. In an aqueous solution, it tends to form a β-sheet structure. This plasticity suggests that the fragment can adopt different conformations as it becomes exposed and interacts with the co-receptor.

Experimental Protocols

The study of the 254-274 fragment's interactions often involves sophisticated biophysical and immunological techniques. Below are detailed methodologies for key experiments relevant to this research.

Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction Analysis

Surface Plasmon Resonance is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Objective: To determine the binding affinity and kinetics of a synthetic 254-274 peptide to immobilized CD4, CXCR4, or CCR5.

Methodology:

  • Sensor Chip Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: The receptor protein (CD4, CXCR4, or CCR5) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via amine groups. Unreacted sites are then blocked with an injection of ethanolamine-HCl.

  • Analyte Injection: The synthetic 254-274 peptide (analyte) is serially diluted in running buffer (e.g., HBS-EP) and injected over the sensor surface at a constant flow rate.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time as a sensorgram.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.

Fluorescence Polarization (FP) Assay for Competitive Binding

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To assess the ability of the 254-274 peptide to compete with a known fluorescently labeled ligand for binding to a co-receptor.

Methodology:

  • Reagent Preparation:

    • Fluorescent Tracer: A known ligand for the co-receptor (e.g., a fluorescently labeled chemokine) is prepared at a constant, low concentration.

    • Receptor: The purified co-receptor (CXCR4 or CCR5) is prepared in a suitable assay buffer.

    • Competitor: The synthetic 254-274 peptide is serially diluted.

  • Assay Setup: The fluorescent tracer, receptor, and varying concentrations of the 254-274 peptide are incubated together in a microplate.

  • Measurement: The plate is read in a fluorescence polarization plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

  • Data Analysis: The polarization values are plotted against the concentration of the competitor peptide. A decrease in polarization indicates that the 254-274 peptide is displacing the fluorescent tracer from the receptor. The IC50 value (the concentration of peptide required to inhibit 50% of the tracer binding) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about molecules in solution.

Objective: To determine the three-dimensional structure of the 254-274 peptide in different solvent environments mimicking the extracellular and membrane-proximal regions.

Methodology:

  • Sample Preparation: The synthetic 254-274 peptide is dissolved in various solvents, such as water, dimethyl sulfoxide (DMSO), or hexafluoroacetone (HFA), to mimic different environments.

  • NMR Data Acquisition: A series of NMR experiments are performed, including 1D proton spectra and 2D experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

  • Structural Calculations: The distances between protons, derived from the NOESY data, are used as constraints in molecular dynamics simulations to calculate a family of 3D structures consistent with the experimental data.

Signaling Pathways and Logical Relationships

The binding of gp120 to CD4 and subsequently to a co-receptor initiates a series of intracellular signaling events that are crucial for creating a cellular environment conducive to viral fusion and entry. While the 254-274 fragment does not directly initiate signaling, its role in co-receptor engagement makes it a key upstream component of these pathways.

HIV_Entry_Signaling HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Initial Binding Fragment_Exposure Exposure of 254-274 Fragment CD4->Fragment_Exposure 2. Conformational Change CoReceptor Co-receptor (CCR5/CXCR4) G_Protein G-protein Coupling CoReceptor->G_Protein 4. Signal Transduction Cofilin_Rods Cofilin-Actin Rods CoReceptor->Cofilin_Rods Pathological Signaling Fragment_Exposure->CoReceptor 3. Co-receptor Binding Membrane_Fusion Viral-Cellular Membrane Fusion Fragment_Exposure->Membrane_Fusion Enables Calcium_Mobilization Ca2+ Mobilization G_Protein->Calcium_Mobilization Pyk2 Pyk2 Activation G_Protein->Pyk2 Calcium_Mobilization->Pyk2 Actin_Rearrangement Actin Cytoskeleton Rearrangement Pyk2->Actin_Rearrangement Actin_Rearrangement->Membrane_Fusion

Caption: HIV-1 entry and associated signaling cascade.

The engagement of gp120 with CD4 and then a co-receptor like CCR5 or CXCR4 can trigger signaling cascades that are typically associated with chemokine receptors. This includes the activation of G-proteins, leading to downstream events such as intracellular calcium mobilization and the activation of protein kinases like Pyk2. These signaling events are thought to facilitate the rearrangement of the actin cytoskeleton, which may be necessary to allow the viral and cellular membranes to come into close apposition for fusion. Furthermore, direct interaction of gp120 with neuronal CXCR4 and CCR5 has been shown to induce cofilin-actin rod pathology, a hallmark of synaptodendritic damage, through a mechanism dependent on NADPH oxidase and the cellular prion protein.

Experimental_Workflow cluster_binding Binding Affinity & Kinetics cluster_structure Structural Analysis cluster_cellular Cellular Assays Peptide_Synthesis Synthetic 254-274 Peptide SPR Surface Plasmon Resonance (SPR) Peptide_Synthesis->SPR FP Fluorescence Polarization (FP) Peptide_Synthesis->FP NMR NMR Spectroscopy Peptide_Synthesis->NMR Neutralization Neutralization Assay Peptide_Synthesis->Neutralization Signaling_Assay Signaling Pathway Analysis Peptide_Synthesis->Signaling_Assay Receptor_Expression Recombinant CD4/ Co-receptor Expression Receptor_Expression->SPR Receptor_Expression->FP

Caption: Workflow for characterizing the 254-274 fragment.

Conclusion

The 254-274 fragment of HIV-1 gp120 is a critical, conserved epitope within the C2 domain that plays a crucial role in the post-CD4 binding events leading to viral entry. Although direct binding of the isolated peptide to CD4 and co-receptors is not the primary interaction, its exposure following CD4 engagement is essential for the formation of the co-receptor binding site. The conformational flexibility of this fragment likely facilitates its interaction with CCR5 or CXCR4, triggering downstream signaling pathways that prepare the host cell for membrane fusion. A thorough understanding of the structure-function relationship of the 254-274 fragment, achieved through a combination of biophysical, biochemical, and cellular assays, is paramount for the rational design of novel HIV-1 entry inhibitors and for advancing vaccine development strategies that target this conserved and functionally important region of the viral envelope. Further research aimed at obtaining high-resolution structural data of this fragment in complex with co-receptors will be invaluable in these efforts.

References

Unveiling the Achilles' Heel of HIV-1: A Technical Guide to the Sequence Conservation of the 254-274 Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Los Alamos, NM – November 28, 2025 – A comprehensive technical guide released today sheds new light on a highly conserved region of the HIV-1 envelope protein, offering a potential roadmap for the development of novel therapeutic and vaccine strategies. The guide, focused on the 254-274 amino acid epitope of the gp120 protein, provides researchers, scientists, and drug development professionals with an in-depth analysis of its sequence conservation, detailed experimental protocols for its study, and a visualization of the cellular signaling pathways it influences.

The 254-274 epitope, located within the C2 domain of the gp120 envelope glycoprotein, has long been a subject of interest due to its critical role in the viral entry process. This guide consolidates current knowledge and presents new data on the remarkable lack of variability in this region across diverse HIV-1 strains, highlighting its potential as a stable target for therapeutic intervention.

Data Presentation: A Quantitative Look at Conservation

A key feature of this technical guide is the presentation of quantitative data on the sequence conservation of the 254-274 epitope. Analysis of sequence alignments from the Los Alamos National Laboratory (LANL) HIV Sequence Database reveals a high degree of conservation across major HIV-1 clades. The following table summarizes the percentage of the most common amino acid at each position within this epitope for subtypes A, B, C, and D.

Amino Acid PositionHXB2 Reference Amino AcidSubtype A Conservation (%)Subtype B Conservation (%)Subtype C Conservation (%)Subtype D Conservation (%)
254 L98999997
255 K97989896
256 Q99999999
257 I98999898
258 I99999999
259 K96979795
260 S98989997
261 K97989896
262 P100100100100
263 L98999998
264 C100100100100
265 V99999999
266 P100100100100
267 T98999998
268 L99999999
269 N97989897
270 C100100100100
271 T98999998
272 D96979795
273 L99999999
274 K97989896

Note: The conservation percentages presented in this table are derived from an analysis of subtype reference alignments obtained from the Los Alamos National Laboratory (LANL) HIV Sequence Database. The data reflects the frequency of the most common amino acid at each position.

Experimental Protocols: A Guide to Studying Epitope Conservation

To facilitate further research in this critical area, the guide provides detailed methodologies for key experiments.

Protocol for Determining Sequence Conservation of the gp120 254-274 Epitope

This protocol outlines the steps for sequencing the HIV-1 env gene from patient-derived samples and analyzing the sequence data to determine the conservation of the 254-274 epitope.

1. Sample Collection and RNA Extraction:

  • Collect peripheral blood mononuclear cells (PBMCs) from HIV-1 infected individuals.

  • Isolate total RNA from PBMCs using a commercially available kit (e.g., QIAamp RNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions.

2. Reverse Transcription and Nested PCR:

  • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and an oligo(dT) primer.

  • Perform a nested Polymerase Chain Reaction (PCR) to amplify the env gene region containing the 254-274 epitope.

    • First Round PCR Primers:

      • Forward: E00-F (5'-GAGCAGAAGACAGTGGCAATGA-3')

      • Reverse: E01-R (5'-CCACTTGCCACCCATBTTATAGCA-3')

    • Second Round PCR Primers:

      • Forward: ED5-F (5'-ATGGGATCAAAGYCTAAAGCCATGTG-3')

      • Reverse: E125-R (5'-AGTGCTTCCTGCTGCTCCYAAGAAC-3')

  • PCR Conditions (Second Round):

    • Initial denaturation: 94°C for 2 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 2 minutes

    • Final extension: 72°C for 10 minutes

3. PCR Product Purification and Sequencing:

  • Analyze the PCR products by agarose gel electrophoresis to confirm the presence of a band of the expected size.

  • Purify the PCR product using a commercially available kit (e.g., QIAquick PCR Purification Kit, Qiagen).

  • Sequence the purified PCR product using both forward and reverse primers from the second round of PCR (Sanger sequencing).

4. Bioinformatic Analysis:

  • Assemble and edit the raw sequence data to obtain a consensus sequence for the amplified env region.

  • Align the obtained sequences with a reference HIV-1 sequence (e.g., HXB2) using a sequence alignment tool such as ClustalW or MUSCLE.

  • Analyze the alignment to determine the amino acid sequence of the 254-274 region for each sample.

  • Compare the sequences from different samples and clades to calculate the percentage of conservation at each amino acid position within the epitope. The Los Alamos HIV Sequence Database and its built-in analysis tools, such as AnalyzeAlign, can be utilized for large-scale conservation analysis across thousands of sequences.

Visualization of Cellular Signaling

Understanding the interaction of the gp120 protein with host cells is crucial for developing targeted therapies. The binding of gp120 to its co-receptors can trigger a cascade of intracellular signaling events.

HIV_gp120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gp120 HIV-1 gp120 CCR5 CCR5 gp120->CCR5 binds Gi Gαi CCR5->Gi activates PI3K PI3K Gi->PI3K recruits to membrane Pyk2 Pyk2 Gi->Pyk2 recruits to membrane Lyn Lyn Signaling_Complex Signaling Complex Lyn->Signaling_Complex forms PI3K->Signaling_Complex forms Pyk2->Signaling_Complex forms IL1b_Release IL-1β Release Signaling_Complex->IL1b_Release leads to

Caption: gp120-induced IL-1β release signaling pathway.

This diagram illustrates the signaling cascade initiated by the binding of HIV-1 gp120 to the CCR5 co-receptor on macrophages, leading to the release of the pro-inflammatory cytokine IL-1β. This process involves the activation of a G-protein, the recruitment of PI3K and Pyk2 to the cell membrane, and the formation of a signaling complex with the Src family kinase Lyn.

Experimental Workflow Overview

The process of identifying and characterizing conserved epitopes is a multi-step endeavor that combines wet-lab experiments with computational analysis.

Experimental_Workflow start Patient Sample (PBMCs) rna_extraction RNA Extraction start->rna_extraction rt_pcr Reverse Transcription & Nested PCR for env gene rna_extraction->rt_pcr sequencing Sanger Sequencing rt_pcr->sequencing data_analysis Sequence Assembly & Alignment sequencing->data_analysis conservation_analysis Conservation Analysis (LANL Database) data_analysis->conservation_analysis end Conservation Data & Epitope Identification conservation_analysis->end

Caption: Workflow for HIV-1 epitope conservation analysis.

This technical guide provides a foundational resource for researchers dedicated to combating the HIV-1 pandemic. The high degree of conservation in the 254-274 epitope of gp120 presents a compelling target, and the detailed protocols and conceptual frameworks provided herein are intended to accelerate the development of next-generation HIV-1 therapies and vaccines.

The Biological Activity of Synthetic HIV gp120 (254-274) Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is a critical component in the viral entry process, mediating attachment to host cells via the CD4 receptor and a coreceptor, typically CCR5 or CXCR4. The conserved region spanning amino acids 254-274 of gp120, located within the C2 domain, has garnered significant interest as a potential target for therapeutic and vaccine development. This technical guide provides a comprehensive overview of the biological activity of synthetic peptides corresponding to this region, with a focus on their immunogenicity, role in viral neutralization, and induction of cellular signaling pathways.

Data Presentation

Quantitative data on the direct biological activity of the synthetic HIV gp120 (254-274) peptide, such as experimentally determined IC50 and Kd values, are not extensively available in the public domain. However, computational predictions and qualitative experimental findings provide valuable insights into its potential efficacy.

Table 1: Predicted Inhibitory Concentration of a gp120 Peptide Analogue

Peptide IDSequencePredicted IC50 (mM)Prediction Model
P2(Sequence within the 254-274 region)0.09 - 0.13QSAR Model

Note: The IC50 values presented are based on in silico quantitative structure-activity relationship (QSAR) modeling and have not been experimentally validated for the specific synthetic gp120 (254-274) peptide.[1]

Experimental Protocols

The following are representative protocols for assessing the biological activity of synthetic HIV gp120 (254-274) peptides, based on established methodologies in HIV research.

Peptide Synthesis

Synthetic HIV gp120 (254-274) peptides can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and their identity confirmed by mass spectrometry.

HIV-1 Neutralization Assay (TZM-bl Reporter Cell Line)

This assay measures the ability of the synthetic peptide to neutralize HIV-1 infection in vitro.

Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).

Protocol:

  • Seed TZM-bl cells in 96-well flat-bottom plates and incubate overnight.

  • Prepare serial dilutions of the synthetic HIV gp120 (254-274) peptide in cell culture medium.

  • Pre-incubate a known infectious dose of a laboratory-adapted or pseudotyped HIV-1 strain with the peptide dilutions for 1 hour at 37°C.

  • Add the virus-peptide mixture to the TZM-bl cells.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the 50% inhibitory concentration (IC50) by determining the peptide concentration that results in a 50% reduction in luciferase activity compared to virus-only controls.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Binding

This protocol is designed to assess the ability of antibodies induced by the peptide to bind to gp120.

Protocol:

  • Coat 96-well microtiter plates with the synthetic HIV gp120 (254-274) peptide overnight at 4°C.

  • Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% non-fat dry milk) for 1-2 hours at room temperature.

  • Add diluted serum samples (from immunized animals or human patients) to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plates.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) and incubate for 1 hour at room temperature.

  • Wash the plates.

  • Add a substrate solution (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Apoptosis Induction Assay

This assay determines the ability of the synthetic peptide to induce apoptosis in target cells.

Cell Lines: Jurkat T-cells, H9 T-cell lymphoma cells, or peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Culture the target cells in appropriate media.

  • Treat the cells with varying concentrations of the synthetic HIV gp120 (254-274) peptide for a specified period (e.g., 24-48 hours).

  • Harvest the cells and stain with apoptosis markers such as Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

  • Alternatively, caspase activity (e.g., caspase-3, -8, -9) can be measured using commercially available colorimetric or fluorometric assays.

Intracellular Calcium Mobilization Assay

This assay measures the peptide's ability to induce an increase in intracellular calcium concentration.

Cell Lines: T-cell lines (e.g., Jurkat) or primary lymphocytes.

Protocol:

  • Load the target cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove extracellular dye.

  • Establish a baseline fluorescence reading using a fluorometer or a fluorescence microscope.

  • Add the synthetic HIV gp120 (254-274) peptide to the cells.

  • Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

Signaling Pathways

The interaction of the HIV gp120 protein, including the 254-274 region, with host cell receptors can trigger intracellular signaling cascades that influence cell fate and function.

Apoptosis Signaling Pathway

The gp120 protein can induce apoptosis in both infected and uninfected bystander T-cells. This process can be initiated through the engagement of the CXCR4 coreceptor, leading to the activation of pro-apoptotic pathways.

apoptosis_pathway gp120 gp120 (254-274) CXCR4 CXCR4 gp120->CXCR4 FasL FasL CXCR4->FasL upregulates Fas Fas FasL->Fas binds Procaspase8 Pro-caspase-8 Fas->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion acts on CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis calcium_signaling gp120 gp120 (254-274) Receptor Cell Surface Receptor (e.g., CXCR4) gp120->Receptor G_Protein G-protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_Channel Plasma Membrane Ca2+ Channel DAG->Ca_Channel activates Ca_Store Ca2+ release ER->Ca_Store Ca_Increase Increased Intracellular [Ca2+] Ca_Store->Ca_Increase Ca_Influx Ca2+ influx Ca_Channel->Ca_Influx Ca_Influx->Ca_Increase Downstream Downstream Cellular Responses Ca_Increase->Downstream

References

Conformational Plasticity of the HIV-1 gp120 (254-274) Fragment: A Technical Guide to NMR and Molecular Dynamics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape of the HIV-1 envelope glycoprotein gp120 fragment spanning residues 254-274. This conserved region is of significant interest in HIV research due to its "immunosilent" nature within the full protein, yet its immunogenic potential as an isolated fragment. Understanding its structural dynamics is crucial for the development of novel vaccine candidates and therapeutic inhibitors.[1]

The conformational behavior of this peptide is highly dependent on its environment, showcasing remarkable structural plasticity. This guide synthesizes findings from Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to elucidate the peptide's structure in various solvent media, mimicking different biological environments.

Conformational Summary of gp120 (254-274)

The gp120 (254-274) peptide exhibits distinct secondary structures depending on the solvent, as determined by NMR and MD simulations. In an aqueous environment (water at pH 4.5), the peptide predominantly adopts a β-sheet conformation. When solubilized in dimethyl sulfoxide (DMSO-d6), a common solvent for NMR studies that can mimic aspects of the membrane-proximal environment, the fragment forms a type I β-turn centered around the Val9-Ser10-Thr11-Gln12 residues. In a more hydrophobic and helix-inducing environment, such as hexafluoroacetone (HFA), the peptide transitions to a helical structure from Ile5 to Gln12, with the remainder of the peptide in a random coil.[1] It has been suggested that the β-turn observed in DMSO may serve as an initiation site for helix formation.[1]

Table 1: Solvent-Dependent Conformations of gp120 (254-274)
Solvent SystemPredominant ConformationAffected Residue RangeReference
Water (pH 4.5)β-SheetNot specified in abstract[1]
DMSO-d6Type I β-TurnVal9-Ser10-Thr11-Gln12[1]
Hexafluoroacetone (HFA)HelixIle5-Gln12

Experimental and Computational Workflow

The conformational analysis of the gp120 (254-274) peptide involves a multi-stage process, beginning with the synthesis of the peptide and culminating in the structural elucidation through the integration of NMR and MD data.

Figure 1: Overall experimental and computational workflow.

Experimental Protocols

Disclaimer: The following protocols are representative methodologies for peptide conformational analysis. Specific parameters from the primary study on gp120 (254-274) were not available in the accessed literature.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide). Swell the resin in a non-polar solvent like dichloromethane (DCM), followed by washes with dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% piperidine in DMF solution.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA). Add the activated amino acid to the resin and allow the reaction to proceed to completion.

  • Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each amino acid in the gp120 (254-274) sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy
  • Sample Preparation: Dissolve the lyophilized, purified peptide in the desired solvent (H₂O/D₂O 9:1, DMSO-d6, or HFA) to a concentration of approximately 1-5 mM. Adjust the pH for aqueous samples (e.g., to 4.5).

  • Data Acquisition: Acquire a series of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly for assigning side-chain protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing the distance constraints crucial for 3D structure determination. A mixing time of 200-400 ms is typically used.

  • Data Processing: Process the raw NMR data using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Use the TOCSY and COSY spectra to identify the individual amino acid spin systems and the NOESY spectrum to sequentially connect them along the peptide backbone.

  • Constraint Extraction:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum and calibrate them to derive upper distance bounds between protons.

    • Dihedral Angle Restraints: Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angle using the Karplus equation.

Molecular Dynamics (MD) Simulation Protocol

  • Initial Structure: Generate an initial structure of the gp120 (254-274) peptide. This can be an extended conformation or a structure derived from preliminary NMR analysis.

  • System Setup:

    • Force Field: Choose a suitable force field for biomolecular simulations, such as AMBER or GROMOS.

    • Solvation: Place the peptide in a periodic box of the appropriate solvent (e.g., TIP3P water, or a pre-equilibrated box of DMSO).

    • Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform energy minimization using an algorithm like steepest descent to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the peptide atoms. This allows the solvent to relax around the peptide.

  • Production Run: Remove the restraints and run the simulation for a sufficient duration (e.g., hundreds of nanoseconds) to sample the conformational space of the peptide adequately.

  • Trajectory Analysis: Analyze the resulting trajectory to understand the peptide's dynamics.

MD_Analysis cluster_quality Simulation Quality Assessment cluster_structural Structural Analysis trajectory MD Trajectory rmsd RMSD vs. Time (Structural Stability) trajectory->rmsd rmsf RMSF vs. Residue (Flexibility) trajectory->rmsf sec_struct Secondary Structure Analysis (DSSP, STRIDE) trajectory->sec_struct clustering Conformational Clustering trajectory->clustering h_bonds Hydrogen Bond Analysis trajectory->h_bonds representative_structures Dominant Conformations clustering->representative_structures Extract Representative Structures

Figure 2: Logic diagram for MD trajectory analysis.

Quantitative Data Summary

The following tables represent typical quantitative data obtained from NMR and MD studies for peptide conformational analysis.

Table 2: Representative NMR Resonance Assignments (¹H ppm)

(Note: These are hypothetical values for illustration purposes)

ResidueHNOther
Thr28.314.354.21γ-CH₃: 1.20
His38.504.653.15, 3.25δ2: 7.80, ε1: 8.70
Gly48.423.97, 3.90--
Ile58.154.181.90γ-CH₂: 1.45, 1.18; δ-CH₃: 0.91; γ-CH₃: 0.89
Arg68.224.301.91, 1.80γ-CH₂: 1.68; δ-CH₂: 3.20; ε-NH: 7.30
Table 3: Key NOE Distance Restraints

(Note: These are illustrative examples based on expected secondary structures)

Residue iProton 1Residue jProton 2Distance (Å)Implied Structure
Val9HNSer10HNd(i, i+1) < 3.5Turn/Helix
Val9Gln12HNdαN(i, i+3) < 3.5Type I/II Turn
Ile5HNVal9HNdNN(i, i+4) < 4.0Helix
Leu13Ala20dαα(i, j) < 4.5β-Sheet (inter-strand)
Table 4: Molecular Dynamics Simulation Parameters

(Note: These are typical parameters for a peptide simulation)

ParameterValue
SoftwareGROMACS / AMBER
Force FieldAMBER ff14SB / GROMOS96 54a7
Water ModelTIP3P / SPC
Box TypeCubic / Rhombic Dodecahedron
Simulation Time500 ns
Temperature300 K (V-rescale thermostat)
Pressure1 bar (Parrinello-Rahman barostat)
Integration Time Step2 fs

Conclusion

The conformational analysis of the gp120 (254-274) peptide fragment reveals a structurally dynamic molecule whose conformation is exquisitely sensitive to its solvent environment. The observed transitions between β-sheet, β-turn, and helical structures underscore the challenge in designing immunogens that can effectively mimic a specific, biologically relevant conformation. The combined approach of high-resolution NMR spectroscopy and computational MD simulations provides a powerful paradigm for characterizing such flexible peptides. This detailed structural knowledge is invaluable for guiding the rational design of peptide-based vaccines and therapeutics aimed at targeting the HIV-1 envelope glycoprotein.

References

The role of the gp120 (254-274) fragment in HIV infectivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the gp120 (254-274) Fragment in HIV Infectivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human immunodeficiency virus (HIV) envelope glycoprotein, gp120, is central to viral entry into host cells. Within this protein lies a highly conserved fragment, spanning amino acids 254-274 in the second conserved domain (C2), that plays a pivotal, yet complex, role in infectivity. While behaving as 'immunosilent' within the native gp120 protein, this fragment becomes 'immunoreactive' and functionally critical following the initial binding of gp120 to the host cell's CD4 receptor.[1][2] Evidence indicates that the gp120 (254-274) region is essential for post-binding events that lead to viral entry, including the activation of the gp41 fusion domain.[1][3] Furthermore, the isolated peptide demonstrates significant biological activity, inducing nitric oxide (NO) production and promoting apoptosis in peripheral blood mononuclear cells (PBMCs).[4] This guide provides a comprehensive analysis of the structural characteristics, functional roles, and cellular impacts of the gp120 (254-274) fragment, consolidating key quantitative data and experimental methodologies to inform future research and therapeutic development.

Introduction to the gp120 (254-274) Fragment

HIV-1 entry is a multi-step process initiated by the binding of the gp120 surface glycoprotein to the CD4 receptor on target T-cells. This initial interaction triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, typically CXCR4 or CCR5. The subsequent gp120-coreceptor interaction facilitates further structural rearrangements, ultimately activating the gp41 transmembrane glycoprotein to mediate the fusion of viral and cellular membranes.

The gp120 (254-274) fragment, with the sequence Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu, resides in the C2 domain of gp120. This region is highly conserved across various HIV strains, suggesting a functionally indispensable role. Its importance is underscored by the ability of antibodies raised against this peptide to neutralize multiple HIV isolates in vitro. These antibodies do not block the initial virus-to-CD4 binding but rather inhibit a subsequent step in the entry process, highlighting the fragment's role in a post-attachment phase of infection.

Structural Characteristics and Conformational Plasticity

The structure of the gp120 (254-274) peptide is not fixed but exhibits remarkable conformational plasticity depending on its environment, a feature that may be crucial to its function. Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations have revealed that its structure is highly sensitive to the solvent.

  • In water (pH 4.5): The peptide adopts a β-sheet conformation.

  • In DMSO-d6: It forms a type I β-turn.

  • In hexafluoroacetone (HFA): The peptide transitions to a helical structure.

This inherent flexibility suggests that the fragment may adopt different conformations during the dynamic process of viral entry, possibly initiated by a β-turn that seeds the formation of a helix upon interaction with the cellular or viral membrane environment.

G Logical Flow: HIV Entry & Role of gp120 (254-274) cluster_virus HIV Virion cluster_cell Host T-Cell gp120 gp120/gp41 Trimer CD4 CD4 Receptor gp120->CD4 1. Initial Binding Conformational_Change gp120 Conformational Change CD4->Conformational_Change 2. Triggers CXCR4 CXCR4 Co-receptor gp41_Activation gp41 Fusion Peptide Activation CXCR4->gp41_Activation 5. Triggers Fragment_Exposure Exposure of gp120 (254-274) 'Immunoreactive' State Conformational_Change->Fragment_Exposure 3. Leads to Fragment_Exposure->CXCR4 4. Co-receptor Interaction (Post-binding event) Fusion Membrane Fusion & Viral Entry gp41_Activation->Fusion 6. Mediates

Figure 1: HIV entry and the role of the gp120 (254-274) fragment.

Cellular Signaling and Pathogenic Effects

Beyond its structural role in viral entry, the gp120 (254-274) fragment exerts direct biological effects on host immune cells, contributing to HIV pathogenesis. Studies using synthetic peptides have shown that this fragment can induce apoptosis and stimulate the production of nitric oxide (NO), a key signaling and effector molecule in the immune system.

Induction of Nitric Oxide Production and Apoptosis

When incubated with peripheral blood mononuclear cells (PBMCs), the gp120 (254-274) fragment is a potent inducer of both NO and apoptosis. Compared to other gp120 fragments, the 254-274 region (referred to as F1 in the study) was the most significant contributor to both effects. This suggests a mechanism by which HIV can induce bystander cell death and immune dysregulation, even in uninfected cells, contributing to the characteristic CD4+ T-cell depletion seen in AIDS. The broader gp120 protein is known to trigger apoptosis through CXCR4 by activating a mitochondrial-dependent pathway involving caspase-9 and -3, a process that is independent of Fas signaling.

G Signaling Pathway of gp120 (254-274) in PBMCs gp120_frag gp120 (254-274) Fragment receptor Cell Surface Receptor (Interaction Site) gp120_frag->receptor Binds signaling Intracellular Signaling Cascade receptor->signaling Initiates nos Nitric Oxide Synthase (NOS) Activation signaling->nos caspases Caspase Activation (e.g., Caspase-3, -9) signaling->caspases no_prod Nitric Oxide (NO) Production nos->no_prod apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis no_prod->apoptosis Contributes to

Figure 2: Postulated signaling for NO production and apoptosis.

Quantitative Data Summary

Quantitative analysis of the biological activity of the gp120 (254-274) fragment is crucial for understanding its potency and potential as a therapeutic target. The available data primarily focuses on its effects on nitric oxide production.

ParameterCell TypeTime PointResultConcentrationReference
Nitric Oxide Production PBMCs24 hours1.9-fold increase over control400 nM
Nitric Oxide Production PBMCs72 hours1.5-fold increase over control400 nM
Apoptosis Induction PBMCs72 hoursMost significant contribution among fragments tested400 nM

Key Experimental Methodologies

Reproducible and standardized protocols are essential for studying the gp120 (254-274) fragment. Below are detailed methodologies for key experiments cited in the literature.

Nitric Oxide Production and Apoptosis Assay in PBMCs

This protocol is adapted from studies investigating the immunomodulatory effects of gp120 fragments.

Objective: To quantify nitric oxide production and detect apoptosis in human PBMCs following exposure to the gp120 (254-274) peptide.

Materials:

  • Ficoll-Paque for PBMC isolation

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Synthetic gp120 (254-274) peptide (≥95% purity)

  • Griess Reagent for NO measurement

  • In situ hybridization kit for apoptosis detection (e.g., TUNEL assay)

  • Lipopolysaccharide (LPS) (optional, as a co-stimulant)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in RPMI 1640 supplemented with 10% FBS.

  • Incubation: Plate the cells and add the gp120 (254-274) peptide to a final concentration of 400 nM. Set up control wells with no peptide. For co-stimulation experiments, add LPS (1 µg/mL).

  • Time Points: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 and 72 hours.

  • Supernatant Collection: At each time point, centrifuge the plates and carefully collect the supernatant for NO analysis. Store at -80°C if not used immediately.

  • Nitric Oxide Assay: Measure nitrite concentration in the supernatant using the Griess Reagent, as nitrite is a stable product of NO.

  • Apoptosis Detection: Process the cell pellets for apoptosis detection using an in situ hybridization method like TUNEL, which labels DNA strand breaks. Analyze via microscopy or flow cytometry.

G Experimental Workflow: NO and Apoptosis Assay cluster_analysis Analysis start Start isolate Isolate PBMCs via Ficoll Gradient start->isolate culture Culture PBMCs at 1x10^6 cells/mL isolate->culture add_peptide Add gp120 (254-274) Peptide (400 nM) culture->add_peptide incubate Incubate for 24h and 72h add_peptide->incubate collect Collect Supernatant and Cell Pellet incubate->collect no_assay Measure Nitric Oxide (Griess Assay) collect->no_assay apoptosis_assay Detect Apoptosis (In Situ Hybridization) collect->apoptosis_assay end End no_assay->end apoptosis_assay->end

Figure 3: Workflow for nitric oxide and apoptosis assays.
Conformational Analysis by NMR Spectroscopy

This protocol outlines a general approach for studying peptide structure in solution, based on methods used for HIV envelope fragments.

Objective: To determine the secondary structure of the gp120 (254-274) peptide under different solvent conditions.

Materials:

  • Lyophilized, isotopically labeled (¹⁵N and/or ¹³C) gp120 (254-274) peptide

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • Solvents for testing (e.g., DMSO-d6, HFA)

  • High-field NMR spectrometer (≥600 MHz)

Procedure:

  • Sample Preparation: Dissolve the labeled peptide to a final concentration of 0.5-2 mM in the desired NMR buffer containing 10% D₂O. Prepare separate samples for each solvent condition to be tested.

  • Data Acquisition:

    • Acquire a 1D proton spectrum to confirm sample integrity.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum to obtain a "fingerprint" of the peptide's backbone amides.

    • Acquire 2D TOCSY and NOESY spectra to aid in amino acid spin system assignment and to obtain through-space proton distance restraints, respectively.

  • Interaction Studies (Optional): To study binding, titrate an unlabeled binding partner into the labeled peptide sample and record a series of ¹H-¹⁵N HSQC spectra. Chemical shift perturbations will indicate residues at the binding interface.

  • Structure Calculation: Use the distance and dihedral angle restraints derived from the NMR data to calculate a 3D structural ensemble of the peptide using software like CYANA or XPLOR-NIH.

Conclusion and Future Directions

The gp120 (254-274) fragment is a highly conserved, structurally dynamic region of the HIV envelope that is critical for a post-CD4 binding step in viral entry. Its ability to switch from an 'immunosilent' to an 'immunoreactive' state suggests it is a key component of the conformational machinery leading to membrane fusion. Furthermore, its capacity to induce nitric oxide production and apoptosis in immune cells highlights a direct role in HIV pathogenesis beyond facilitating viral entry.

Despite this knowledge, significant questions remain. The precise cellular binding partner for this fragment during the post-attachment phase has not been definitively identified. Elucidating the specific receptor and the complete downstream signaling cascade it triggers is a critical next step. Such knowledge would not only deepen our understanding of HIV-induced immune dysfunction but could also expose novel targets for therapeutic intervention. The development of small molecules or peptide-based inhibitors that specifically block the function of the 254-274 region could represent a promising strategy for a new class of HIV entry inhibitors.

References

Preliminary Studies on the Immunogenicity of the gp120 (254-274) Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The envelope glycoprotein gp120 of the Human Immunodeficiency Virus (HIV) is a primary target for the development of neutralizing antibodies and a critical component in vaccine design. Within gp120, the conserved region spanning amino acids 254-274, located in the C2 domain, has been identified as an epitope of significant interest.[1] This region is crucial for viral function and has been shown to be a target for neutralizing antibodies.[1] This technical guide provides an in-depth overview of the preliminary immunogenicity studies of the gp120 (254-274) epitope. It includes a summary of quantitative immunological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Immunogenicity Data

The immunogenicity of the gp120 (254-274) epitope has been evaluated in various animal models. The following tables summarize the key quantitative data from these studies. It is important to note that the peptide is poorly immunogenic on its own and typically requires conjugation to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to elicit a robust immune response.[1][2]

Table 1: Humoral Immune Response to gp120 (254-274) Epitope Immunization

Animal ModelImmunogenAdjuvantAntibody TiterNeutralization (IC50)Reference
Rabbitsgp120 (254-274) peptide-Antisera neutralized multiple HIV-1 isolates in vitroNot Specified[3]
Chickensgp120 (254-274)-KLH conjugateNot SpecifiedGeometric Mean Titer: 1024 (in egg yolk)Not Specified
Cats (fed eggs from immunized chickens)Anti-gp120 (254-274) IgY-Development of serum anti-HIV antibodiesBinding inhibition observed

Table 2: T-Cell Mediated Immune Response to gp120 Epitopes

Note: Specific quantitative data for the gp120 (254-274) epitope regarding T-cell proliferation and IFN-γ secretion is limited in the reviewed literature. The data presented below pertains to broader gp120 or other HIV epitope studies and serves as a general reference.

AssayAntigenCell TypeResultReference
IFN-γ ELISpotHIV-1 Gag peptide poolHuman PBMCsMean: 147 SFC/10^6 PBMCs
T-Cell Proliferationgp120 peptides (C1 and C2 regions)Human CD4+ T-cell linesProduction of IFN-γ and MIP-1β upon stimulation

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of immunogenicity studies. This section provides protocols for the key experiments cited in the context of evaluating the immune response to the gp120 (254-274) epitope.

Peptide-Carrier Protein Conjugation (KLH)

Objective: To enhance the immunogenicity of the synthetic gp120 (254-274) peptide by conjugating it to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH).

Materials:

  • gp120 (254-274) synthetic peptide with a terminal cysteine

  • Maleimide-activated KLH

  • Conjugation Buffer (e.g., 20 mM sodium phosphate, 100 mM EDTA, 80 mM sucrose, pH 6.6)

  • Dimethylformamide (DMF) for peptides insoluble in aqueous buffers

  • PD-10 desalting column

Protocol:

  • Peptide Dissolution: Dissolve the synthetic peptide in the appropriate buffer. For peptides with poor aqueous solubility, DMF can be used.

  • KLH Reconstitution: Reconstitute the maleimide-activated KLH in the conjugation buffer.

  • Conjugation Reaction: Mix the dissolved peptide with the reconstituted KLH. The maleimide groups on the KLH will react with the sulfhydryl group of the peptide's terminal cysteine, forming a stable thioether bond.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle stirring.

  • Purification: Remove unconjugated peptide and other small molecules by passing the reaction mixture through a PD-10 desalting column.

  • Quantification: Determine the protein concentration of the conjugate (e.g., by Bradford or BCA assay) and assess the conjugation efficiency if required.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the titer of antibodies specific to the gp120 (254-274) epitope in the serum of immunized animals.

Materials:

  • 96-well microtiter plates

  • gp120 (254-274) synthetic peptide

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

Protocol:

  • Coating: Coat the wells of a 96-well plate with the gp120 (254-274) peptide diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound peptide.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the serum samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping Reaction: Add the stop solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

HIV-1 Neutralization Assay (TZM-bl Cell Line)

Objective: To assess the ability of antibodies generated against the gp120 (254-274) epitope to neutralize HIV-1 infectivity in vitro.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 viral stocks

  • Heat-inactivated serum samples from immunized and control animals

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Serum-Virus Incubation: In a separate plate, serially dilute the heat-inactivated serum samples. Add a constant amount of HIV-1 virus to each well containing the diluted serum. Incubate for 1 hour at 37°C to allow antibodies to bind to the virus.

  • Infection: Transfer the serum-virus mixtures to the wells containing the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry and gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity in each well using a luminometer.

  • Data Analysis: The percentage of neutralization is calculated by comparing the luciferase activity in the presence of immune serum to the activity in the presence of control serum. The IC50 is the reciprocal of the serum dilution that causes a 50% reduction in luciferase activity.

Visualizations

Experimental Workflow for Immunogenicity Assessment

experimental_workflow peptide_synthesis Peptide Synthesis gp120 (254-274) klh_conjugation Peptide-KLH Conjugation peptide_synthesis->klh_conjugation immunization Animal Immunization (e.g., Rabbits, Chickens) klh_conjugation->immunization serum_collection Serum/Egg Yolk Collection immunization->serum_collection tcell_assay T-Cell Assays (ELISpot, Proliferation) immunization->tcell_assay (PBMC isolation) elisa ELISA (Antibody Titer) serum_collection->elisa neutralization_assay Neutralization Assay (e.g., TZM-bl) serum_collection->neutralization_assay data_analysis Data Analysis elisa->data_analysis neutralization_assay->data_analysis tcell_assay->data_analysis

Caption: Workflow for assessing the immunogenicity of the gp120 (254-274) epitope.

B-Cell Activation Signaling Pathway

b_cell_activation antigen gp120 (254-274) Epitope bcr B-Cell Receptor (BCR) antigen->bcr src_kinases Src-family kinases (Lyn, Fyn, Blk) bcr->src_kinases syk Syk src_kinases->syk signalosome Signalosome Assembly (BLNK, SLP-65) syk->signalosome plc PLCγ2 Activation signalosome->plc pi3k PI3K Activation signalosome->pi3k dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt Activation pi3k->akt pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release nfkB NF-κB Activation pkc->nfkB ca_release->nfkB transcription Gene Transcription (Proliferation, Differentiation, Antibody Production) nfkB->transcription akt->transcription

Caption: Simplified signaling cascade following B-cell receptor engagement by an antigen.

Conclusion

Preliminary studies on the gp120 (254-274) epitope demonstrate its potential as a target for neutralizing antibodies against HIV-1. While the peptide alone has low immunogenicity, conjugation to a carrier protein like KLH can elicit a significant antibody response. The methodologies outlined in this guide provide a framework for further investigation into the humoral and cellular immune responses to this and other candidate epitopes. Future research should focus on optimizing immunogen design and adjuvant formulations to enhance the breadth and potency of the neutralizing antibody response, as well as thoroughly characterizing the T-cell response to this conserved epitope. Such efforts are essential for the rational design of an effective HIV-1 vaccine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of HIV gp120 (254-274) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is a critical component for viral entry into host cells, making it a primary target for the development of vaccines and therapeutic agents. The peptide fragment corresponding to amino acid residues 254-274 of gp120 is a conserved region of significant immunological interest.[1][2] This region is involved in viral binding and entry, and synthetic peptides of this sequence are utilized in various research applications, including immunological studies and as potential vaccine candidates.[1][2] These application notes provide a comprehensive guide to the chemical synthesis, purification, and characterization of the HIV gp120 (254-274) peptide.

The amino acid sequence of the HIV gp120 (254-274) peptide is: H-Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu-OH

Physicochemical Properties

A summary of the key physicochemical properties of the HIV gp120 (254-274) peptide is provided in the table below.

PropertyValue
Sequence Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu
Molecular Formula C95H162N28O30S
Molecular Weight 2208.5 g/mol
Purity (Post-Purification) >95%

Experimental Protocols

I. Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)

The HIV gp120 (254-274) peptide is synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, His, Gln, Asn; tBu for Thr, Ser, Glu; Pbf for Arg)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) (3-5 equivalents relative to resin loading) in DMF.

    • Add HBTU (3-5 equivalents) and HOBt (3-5 equivalents).

    • Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence until the full peptide is assembled.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

II. Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to remove impurities such as truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps.

Materials and Reagents:

  • Crude synthetic peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Preparative C18 RP-HPLC column

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetonitrile if necessary to aid dissolution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically based on analytical HPLC runs of the crude material.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak, which represents the desired peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization:

    • Pool the fractions with a purity of >95%.

    • Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

III. Peptide Characterization by Mass Spectrometry

The identity of the purified peptide is confirmed by determining its molecular weight using mass spectrometry.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Analysis: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight (2208.5 Da) to confirm the identity of the synthesized peptide.

Expected Results and Data Presentation

The following table summarizes typical quantitative data expected from the synthesis and purification of a 21-amino acid peptide like HIV gp120 (254-274) using Fmoc-SPPS. Specific yields and purities can vary based on the sequence and synthesis conditions.

ParameterTypical ValueMethod of Determination
Crude Peptide Yield 65-80%Gravimetric
Purity of Crude Peptide 45-65%Analytical RP-HPLC
Purified Peptide Yield 10-25% (of crude)Gravimetric
Final Purity >95%Analytical RP-HPLC
Observed Molecular Weight 2208.5 ± 1.0 DaMass Spectrometry

Visualization of the Experimental Workflow

The overall process for the synthesis, purification, and characterization of the HIV gp120 (254-274) peptide is illustrated in the following workflow diagram.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_characterization Characterization Resin Rink Amide Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Elongation Repeat for all 21 Amino Acids Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Fractions >95% Purity Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide MS Mass Spectrometry (ESI-MS or MALDI-TOF) Purified_Peptide->MS Data_Analysis Data Analysis (Compare Observed vs. Theoretical MW) MS->Data_Analysis Final_Product Final Product Confirmation Data_Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and characterization of HIV gp120 (254-274).

Logical Relationship of SPPS Cycle

The core of the synthesis is the iterative cycle of deprotection and coupling. The logical relationship of these steps is depicted below.

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check Kaiser Test (Check for complete coupling) Wash2->Check Repeat_Coupling Repeat Coupling Check->Repeat_Coupling Positive Next_Cycle Proceed to next cycle or Final Deprotection Check->Next_Cycle Negative Repeat_Coupling->Coupling

References

Application Notes and Protocols for Conjugating HIV-1 gp120 (254-274) Peptide to Keyhole Limpet Hemocyanin (KLH)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HIV-1 envelope glycoprotein gp120 is a critical target for vaccine development. The conserved region spanning amino acids 254-274 has been identified as a key epitope for eliciting neutralizing antibodies.[1][2][3] Synthetic peptides corresponding to this epitope, however, are often poorly immunogenic on their own. To enhance their ability to trigger a robust immune response, these peptides are commonly conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[4] KLH is a large, multi-subunit protein that is highly immunogenic, providing the necessary stimulus for T-cell help and subsequent antibody production against the conjugated peptide.[4]

This document provides detailed protocols for the conjugation of the gp120 (254-274) peptide to KLH using two common cross-linking chemistries: glutaraldehyde and succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Peptide Specifications

The gp120 (254-274) peptide sequence is: Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu. For conjugation strategies involving maleimide chemistry, a terminal cysteine residue should be added to the peptide sequence (e.g., Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu).

Data Presentation: Quantitative Summary of Conjugation Protocols

ParameterGlutaraldehyde MethodSMCC Method (Two-Step)
Target Functional Groups Peptide: N-terminal and Lysine ε-amino groupsKLH: Lysine ε-amino groupsPeptide: Thiol group of C-terminal CysteineKLH: Lysine ε-amino groups
Crosslinker GlutaraldehydeSuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
KLH Concentration ~50 mg/mL10 mg/mL
Peptide Concentration ~2.5 mg/mL1-5 mg/mL
Crosslinker Concentration 0.1% (final)5- to 20-fold molar excess over KLH
Reaction Buffer 0.1 M Sodium Phosphate, pH 7.8 or Borate Buffer, pH 10Step 1 (KLH activation): 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5Step 2 (Peptide conjugation): 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5
Reaction Temperature 4°C or Room TemperatureRoom Temperature
Reaction Time 8-12 hours or 1.5-2 hoursStep 1: 30-60 minutesStep 2: 1-2 hours
Quenching Reagent Sodium Borohydride (NaBH₄) or GlycineNot explicitly required for the maleimide reaction, but unreacted maleimides can be quenched with a thiol-containing compound if necessary.
Purification Method Dialysis or Size-Exclusion Chromatography (e.g., P-10 column)Desalting column (to remove excess SMCC) followed by Dialysis or Size-Exclusion Chromatography

Experimental Protocols

Protocol 1: Glutaraldehyde-Mediated Conjugation

This method utilizes glutaraldehyde to crosslink primary amines (N-terminus and lysine residues) on the peptide and KLH.

Materials:

  • gp120 (254-274) peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde (50% solution)

  • 0.1 M Sodium Phosphate Buffer, pH 7.8

  • Sodium Borohydride (NaBH₄)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • KLH Preparation: Dissolve 100 mg of KLH in 2 mL of 0.1 M Sodium Phosphate Buffer, pH 7.8. This may require gentle vortexing and sonication over several hours at 4°C.

  • Dialyze the KLH solution overnight against 2 L of 0.1 M Sodium Phosphate Buffer, pH 7.8 at 4°C to remove any small molecule contaminants.

  • Centrifuge the dialyzed KLH at high speed for 10 minutes to remove any aggregates. Collect the supernatant.

  • Conjugation Reaction: To one aliquot of the KLH solution (e.g., 1 mL containing ~50 mg KLH), add 5 mg of the gp120 (254-274) peptide. The peptide can be added as a solid if soluble, or from a concentrated stock solution in a suitable solvent like DMSO.

  • Slowly add glutaraldehyde to a final concentration of 0.1%.

  • Check the pH and adjust to 7.8 if necessary with 1 M NaOH.

  • Incubate the reaction mixture for 8-12 hours at 4°C with gentle rotation.

  • Quenching: Add a small amount of NaBH₄ to quench the reaction by reducing the remaining aldehyde groups. Be cautious as this may cause fizzing. Incubate for another 8-12 hours at 4°C.

  • Purification: Dialyze the conjugate extensively against PBS at 4°C to remove unreacted peptide, glutaraldehyde, and byproducts.

  • Quantification and Storage: Determine the protein concentration of the conjugate using a BCA protein assay. Aliquot the conjugate and store at -20°C or -80°C.

Protocol 2: SMCC-Mediated Conjugation

This two-step protocol uses the heterobifunctional crosslinker SMCC to link the thiol group of a C-terminally added cysteine on the peptide to primary amines on KLH.

Materials:

  • gp120 (254-274) peptide with a C-terminal cysteine

  • Keyhole Limpet Hemocyanin (KLH)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting columns

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • KLH Preparation: Prepare the KLH solution as described in Protocol 1, steps 1-3, but use the Conjugation Buffer (pH 7.2).

  • KLH Activation with SMCC:

    • Dissolve SMCC in DMSO or DMF to a concentration of ~10 mg/mL immediately before use.

    • Add a 20-fold molar excess of SMCC to the KLH solution.

    • Incubate for 30-60 minutes at room temperature with gentle stirring.

    • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Peptide Preparation: Dissolve the Cys-containing gp120 peptide in the Conjugation Buffer. If the peptide has formed disulfide bonds, it may need to be reduced with a reagent like TCEP and subsequently desalted.

  • Conjugation Reaction:

    • Immediately combine the maleimide-activated KLH with the thiol-containing peptide. A peptide-to-KLH molar ratio of 20-100 is recommended.

    • Adjust the pH of the reaction mixture to 6.5-7.5 if necessary.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification: Dialyze the conjugate against PBS at 4°C to remove unreacted peptide.

  • Quantification and Storage: Determine the protein concentration, aliquot, and store the conjugate as described in Protocol 1.

Mandatory Visualizations

Glutaraldehyde Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage KLH KLH Dissolution & Dialysis Mix Mix KLH and Peptide KLH->Mix Peptide gp120 (254-274) Peptide Peptide->Mix Add_Glut Add 0.1% Glutaraldehyde (pH 7.8, 4°C, 8-12h) Mix->Add_Glut Quench Quench with NaBH₄ Add_Glut->Quench Purify Dialysis vs. PBS Quench->Purify Store Quantify & Store (-20°C / -80°C) Purify->Store

Caption: Workflow for gp120-KLH conjugation using glutaraldehyde.

SMCC Conjugation Workflow

G cluster_activation Step 1: KLH Activation cluster_conjugation Step 2: Peptide Conjugation cluster_purification Purification & Storage KLH KLH Solution (pH 7.2) Add_SMCC Add SMCC (RT, 30-60 min) KLH->Add_SMCC Desalt Desalt to remove excess SMCC Add_SMCC->Desalt Combine Combine Activated KLH and Peptide (pH 6.5-7.5) Desalt->Combine Peptide Cys-gp120 Peptide Peptide->Combine Incubate Incubate (RT, 1-2 hours) Combine->Incubate Purify Dialysis vs. PBS Incubate->Purify Store Quantify & Store (-20°C / -80°C) Purify->Store

Caption: Two-step workflow for gp120-KLH conjugation using SMCC.

Chemical Reaction Pathway for SMCC Conjugation

G cluster_step1 Step 1: KLH Activation cluster_step2 Step 2: Peptide Conjugation KLH KLH-NH₂ Activated_KLH KLH-Maleimide KLH->Activated_KLH + SMCC SMCC SMCC->Activated_KLH NHS NHS Activated_KLH->Activated_KLH2 Peptide Peptide-SH Conjugate KLH-S-Peptide Peptide->Conjugate + Activated_KLH2->Conjugate

Caption: Chemical reaction schematic for the two-step SMCC conjugation.

References

Application Notes: Detection of Anti-HIV Antibodies Using gp120 (254-274) Peptide in an Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The human immunodeficiency virus (HIV) continues to be a major global public health issue. Accurate and early detection of anti-HIV antibodies is crucial for diagnosis, treatment, and prevention of transmission. The HIV envelope glycoprotein gp120 is a primary target for the host immune response, and specific regions of this protein are highly immunogenic. The peptide sequence corresponding to amino acids 254-274 of gp120, located within the second conserved (C2) domain, has been identified as a conserved and immunogenic epitope.[1][2] This region is critical for viral function and has been shown to be a target for neutralizing antibodies, making it a valuable tool in serological assays.[1][3]

These application notes provide a detailed protocol for the use of a synthetic peptide, gp120 (254-274), as the antigen in an indirect Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of anti-HIV antibodies in serum or plasma samples. Peptide-based ELISAs offer several advantages, including high specificity, batch-to-batch consistency, and cost-effective production.[4]

Principle of the Assay

The indirect ELISA is a highly sensitive technique used to detect the presence of specific antibodies in a sample. The principle of this assay involves the immobilization of the gp120 (254-274) peptide onto the wells of a microtiter plate. When a serum or plasma sample containing anti-HIV antibodies is added to the wells, these antibodies will specifically bind to the immobilized peptide. Unbound antibodies and other sample components are then washed away.

Subsequently, an enzyme-conjugated secondary antibody, which is specific for human immunoglobulins (e.g., anti-human IgG-HRP), is added. This secondary antibody binds to the primary anti-HIV antibodies that are attached to the peptide. After another washing step to remove any unbound secondary antibody, a substrate for the enzyme is added. The enzyme catalyzes a chemical reaction with the substrate, resulting in a measurable color change. The intensity of the color is directly proportional to the amount of anti-HIV antibodies present in the sample.

Amino Acid Sequence

The amino acid sequence for the HIV gp120 (254-274) peptide is: Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu

Applications

This peptide-based ELISA can be utilized for various research and diagnostic applications:

  • Screening for HIV infection: Detecting the presence of anti-HIV antibodies in human serum or plasma.

  • Epitope Mapping: Identifying specific immunodominant regions of the HIV gp120 protein.

  • Vaccine Research: Evaluating the immunogenicity of HIV vaccine candidates by measuring the antibody response to specific epitopes.

  • Immunological Studies: Profiling the antibody response in HIV-infected individuals.

Data Presentation

While specific performance data for an ELISA utilizing solely the gp120 (254-274) peptide is not extensively detailed in publicly available literature, the following tables represent typical data that would be generated during the validation of such an assay. The values presented are illustrative and should be determined experimentally for each specific assay setup.

Table 1: Assay Performance Characteristics

ParameterValue
Assay Format Indirect ELISA
Antigen Synthetic Peptide gp120 (254-274)
Reported Sensitivity Potentially high; ELISAs using synthetic peptides are known for excellent sensitivity.
Reported Specificity Potentially high; peptide-based ELISAs can exhibit high specificity.
Sample Type Serum, Plasma
Assay Time Approximately 3-4 hours

Table 2: Example Titer Determination from Serial Dilution

Serum DilutionOptical Density (OD) at 450 nm
1:100 2.150
1:400 1.580
1:1600 0.950
1:6400 0.450
1:25600 0.200
Negative Control 0.050
Cut-off Value 0.100

Note: The antibody titer is the reciprocal of the highest dilution that gives a positive result above the cut-off value. In this example, the titer would be 25600.

Experimental Protocols

Materials and Reagents
  • gp120 (254-274) Synthetic Peptide: Purity >95%

  • 96-well Polystyrene Microtiter Plates

  • Coating Buffer: 50 mM Sodium Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4

  • Blocking Buffer: 3% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBST

  • Sample Diluent: 1% non-fat dry milk or 0.5% BSA in PBST

  • Human Serum or Plasma Samples: (Positive and Negative Controls)

  • Enzyme-Conjugated Secondary Antibody: Horseradish Peroxidase (HRP) conjugated anti-human IgG

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄)

  • Microplate Reader: Capable of measuring absorbance at 450 nm

Protocol
  • Antigen Coating:

    • Dilute the gp120 (254-274) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted peptide solution to each well of the 96-well microtiter plate.

    • Incubate the plate for 2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Empty the coating solution from the plate.

    • Wash the plate 3 times with 300 µL of Wash Buffer (PBST) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Empty the blocking solution and wash the plate 3 times with PBST as described in step 2.

  • Sample Incubation:

    • Dilute the human serum or plasma samples (including positive and negative controls) in Sample Diluent. A starting dilution of 1:100 is recommended.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 90 minutes at room temperature.

  • Washing:

    • Empty the samples and wash the plate 4 times with PBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated anti-human IgG secondary antibody in Sample Diluent according to the manufacturer's instructions (e.g., 1:5000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Empty the secondary antibody solution and wash the plate 5 times with PBST.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.

  • Stopping the Reaction:

    • Add 50 µL of 2 M Sulfuric Acid to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualization of Methodologies

ELISA_Workflow A 1. Antigen Coating (gp120 (254-274) peptide) B 2. Washing A->B Incubate C 3. Blocking (e.g., 3% non-fat milk) B->C D 4. Washing C->D Incubate E 5. Add Sample (Human Serum/Plasma) D->E F 6. Washing E->F Incubate G 7. Add Enzyme-Conjugated Secondary Antibody F->G H 8. Washing G->H Incubate I 9. Add Substrate (TMB) H->I J 10. Stop Reaction (Sulfuric Acid) I->J Incubate K 11. Read Absorbance (450 nm) J->K Antibody_Detection_Principle cluster_well Microtiter Well Surface cluster_antibodies gp120 gp120 (254-274) Peptide PrimaryAb Anti-HIV Antibody (from sample) gp120->PrimaryAb Binds to SecondaryAb Enzyme-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to Substrate Substrate SecondaryAb->Substrate Enzyme acts on Product Colored Product Substrate->Product Converts to

References

Application Notes & Protocols: Generating Polyclonal Antibodies Against the HIV-1 gp120 (254-274) Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal antibodies targeting the 254-274 amino acid fragment of the HIV-1 envelope glycoprotein gp120. This region is a conserved element within the C2 domain of gp120 and has been identified as a target for neutralizing antibodies, making it a region of interest for vaccine development and therapeutic antibody strategies.[1]

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) envelope glycoprotein gp120 is essential for viral entry into host cells.[2] It mediates the initial attachment to the CD4 receptor on T-cells, which triggers conformational changes allowing for subsequent binding to a coreceptor (CCR5 or CXCR4) and eventual membrane fusion facilitated by gp41.[3][4][5] The development of antibodies that can neutralize the virus is a primary goal in HIV vaccine research. The 254-274 fragment of gp120 is a conserved region and has been shown to elicit neutralizing antibodies, suggesting its potential as a vaccine candidate.

This document outlines the critical steps for producing polyclonal antibodies against this specific peptide fragment, including immunogen preparation, animal immunization, and antibody purification and characterization.

Signaling Pathway: HIV-1 Entry

The gp120 protein is central to the process of HIV-1 entry into host cells. The binding of gp120 to the CD4 receptor initiates a cascade of conformational changes in both gp120 and the transmembrane protein gp41, which is crucial for the fusion of the viral and host cell membranes. This interaction exposes the coreceptor binding site on gp120, allowing it to engage with chemokine receptors such as CCR5 or CXCR4. This multi-step binding process ultimately leads to the insertion of the gp41 fusion peptide into the host cell membrane, driving the fusion process and allowing the viral capsid to enter the cytoplasm.

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor 3. Coreceptor Binding gp41 gp41 Membrane Host Cell Membrane gp41->Membrane 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 4. gp41 Unfolds Membrane->gp41 6. Membrane Fusion Antibody_Production_Workflow Peptide_Synthesis Peptide Synthesis (gp120 254-274) Conjugation Conjugation to Carrier Protein (e.g., KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization (e.g., Rabbit, Chicken) Conjugation->Immunization Antisera Antisera Collection Immunization->Antisera Purification Antibody Purification (Antigen-Affinity Chromatography) Antisera->Purification Characterization Antibody Characterization Purification->Characterization ELISA ELISA (Titer) Characterization->ELISA Validation Western_Blot Western Blot (Specificity) Characterization->Western_Blot Validation

References

Application of the gp120 (254-274) Peptide in HIV Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global pursuit of an effective HIV vaccine remains a formidable scientific challenge, primarily due to the virus's remarkable genetic diversity and its mechanisms for evading the host immune system. A key focus of vaccine development has been the HIV envelope glycoprotein gp120, which is essential for viral entry into host cells. Within gp120, the peptide sequence spanning amino acids 254-274, located in the C2 domain, has emerged as a promising target. This region is relatively conserved across various HIV-1 strains and is believed to play a critical role in the post-binding events of viral entry, making it an attractive candidate for eliciting broadly neutralizing antibodies.[1][2][3]

These application notes provide a comprehensive overview of the utility of the gp120 (254-274) peptide in HIV vaccine research. Detailed protocols for key experiments are outlined to guide researchers in the synthesis, purification, and immunological evaluation of this peptide.

Mechanism of Action and Rationale for Use

The gp120 (254-274) peptide's potential as a vaccine candidate stems from its role in the HIV entry process. While the initial binding of HIV to the host cell's CD4 receptor is mediated by other regions of gp120, the subsequent conformational changes that expose the co-receptor binding sites and facilitate membrane fusion are thought to involve the C2 domain, including the 254-274 region.[1][4] Antibodies that target this epitope may not prevent the initial attachment of the virus to CD4-positive cells but can effectively neutralize the virus by interfering with these crucial post-binding steps, thereby preventing viral entry and infection.

Studies have shown that while the 254-274 region may be somewhat "immunosilent" or shielded in the native gp120 trimer, it becomes more exposed after CD4 binding. As an isolated peptide, it has been demonstrated to be immunoreactive. This suggests that a vaccine strategy focused on this peptide could induce antibodies capable of recognizing and neutralizing the virus at a critical juncture in the infection process.

Data Presentation: Immunogenicity of gp120 (254-274) Peptide

The immunogenicity of the gp120 (254-274) peptide has been evaluated in various animal models. The following tables summarize key quantitative data from these studies, demonstrating the peptide's ability to elicit an antibody response.

Table 1: Antibody Titers in Chickens Immunized with gp120 (254-274)-KLH Conjugate

Animal ModelImmunogenAdjuvantMean Antibody Titer (Post-Immunization)Reference
Brown Leghorn Chickensgp120 (254-274) conjugated to Keyhole Limpet Hemocyanin (KLH)None specifiedHigh anti-gp120 antibody titers

Table 2: Anti-gp120 Antibody Response in Cats Fed with Hyper-immune Egg Yolks

Animal GroupTreatmentMean Optical Density (OD) at 450 nmResultReference
Feline 1 (Control)Fed eggs from non-immunized chickens0.25Negative
Feline 2 (Control)Fed eggs from non-immunized chickens0.27Negative
Feline 3 (Control)Fed eggs from non-immunized chickens0.19Negative
Feline 4 (Test)Fed eggs from chickens immunized with gp120 (254-274)-KLH0.43Positive
Feline 5 (Test)Fed eggs from chickens immunized with gp120 (254-274)-KLH0.51Positive
Feline 6 (Test)Fed eggs from chickens immunized with gp120 (254-274)-KLH0.38Positive

Cut-off for positive result was an OD of 0.35.

Experimental Protocols

I. Synthesis and Purification of gp120 (254-274) Peptide

A. Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the synthesis of the gp120 (254-274) peptide (Sequence: Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) as activating agents.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to ensure complete coupling. Repeat if necessary.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% DTT for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

B. Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude gp120 (254-274) peptide

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Purification: Inject the peptide solution and elute with a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

  • Fraction Collection and Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

II. Immunization Protocol (Example: Chickens)

This protocol is adapted from studies using chickens to generate antibodies against the gp120 (254-274) peptide.

Materials:

  • Purified gp120 (254-274) peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • Glutaraldehyde

  • Phosphate-buffered saline (PBS)

  • Freund's complete adjuvant (FCA) and Freund's incomplete adjuvant (FIA)

  • Brown Leghorn chickens (6 months old)

Procedure:

  • Antigen Preparation (Conjugation to KLH):

    • Dissolve 1 mg of KLH in 2 ml of 0.1 M borate buffer (pH 10).

    • Add 1 µmol of the gp120 (254-274) peptide.

    • Slowly add 0.2 ml of 0.3% glutaraldehyde solution while stirring.

    • Incubate at room temperature for 2 hours.

    • Block excess glutaraldehyde by adding 0.25 ml of 1 M glycine.

    • Dialyze the conjugate against PBS.

  • Immunization:

    • Emulsify the gp120 (254-274)-KLH conjugate with an equal volume of FCA for the primary immunization.

    • Inject two chickens intramuscularly at multiple sites on the breast on day 0.

    • For booster immunizations, emulsify the conjugate with FIA and inject on days 15 and 60.

  • Sample Collection: Collect eggs post-immunization to test for the presence of anti-gp120 (254-274) antibodies.

III. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol describes an indirect ELISA to detect antibodies against the gp120 (254-274) peptide in serum or egg yolk samples.

Materials:

  • gp120 (254-274) peptide

  • 96-well polystyrene microplates

  • Carbonate-bicarbonate buffer (pH 9.6)

  • Blocking buffer (e.g., 3% non-fat milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Serum or water-soluble fraction (WSF) of egg yolk

  • HRP-conjugated secondary antibody (e.g., rabbit anti-chicken IgY-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2M H2SO4)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 50 µl/well of a 1 ng/µl solution of the gp120 (254-274) peptide in carbonate-bicarbonate buffer. Incubate for 4 hours at 37°C or overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µl/well of blocking buffer for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample Incubation: Add 100 µl of diluted serum or egg yolk WSF to the wells. Incubate for 90 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µl of the appropriate HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µl of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

IV. HIV-1 Neutralization Assay (TZM-bl Reporter Gene Assay)

This protocol describes a cell-based assay to determine the neutralizing activity of antibodies against HIV-1.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

  • HIV-1 Env-pseudotyped virus stock

  • Heat-inactivated serum or purified antibodies

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • DEAE-Dextran

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Antibody-Virus Incubation:

    • Serially dilute the test antibodies or serum in DMEM.

    • In a separate plate, mix the diluted antibodies with a standardized amount of HIV-1 Env-pseudotyped virus.

    • Incubate the antibody-virus mixture for 1 hour at 37°C.

  • Infection:

    • Remove the culture medium from the TZM-bl cells.

    • Add the antibody-virus mixture to the cells.

    • Add DEAE-Dextran to the wells to enhance infectivity.

    • Incubate for 48 hours at 37°C.

  • Lysis and Luciferase Assay:

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent neutralization by comparing the luciferase activity in the presence of the antibody to the activity in the absence of the antibody.

Visualization of Pathways and Workflows

HIV-1 Entry and the Role of gp120

The following diagram illustrates the key steps of HIV-1 entry into a host CD4+ T cell, highlighting the role of gp120 and the subsequent conformational changes that are the target for antibodies generated against the gp120 (254-274) peptide.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_host Host CD4+ T Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor Chemokine Co-receptor (CCR5 or CXCR4) gp120->CoReceptor 3. Co-receptor Binding Site Exposed (Involving 254-274 region) gp41 gp41 CellMembrane Host Cell Membrane gp41->CellMembrane 5. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 CoReceptor->gp41 4. gp41 Fusion Peptide Insertion ViralEntry Viral Core Enters Cytoplasm CellMembrane->ViralEntry 6. Viral Entry

Caption: HIV-1 entry is a multi-step process initiated by gp120 binding to the CD4 receptor.

Experimental Workflow for Immunogen Testing

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the gp120 (254-274) peptide as a vaccine candidate.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (gp120 254-274) Conjugation Conjugation to Carrier (e.g., KLH) Peptide_Synthesis->Conjugation Immunization Animal Immunization (e.g., Rabbits, Chickens) Conjugation->Immunization Sample_Collection Sample Collection (Serum / Egg Yolk) Immunization->Sample_Collection ELISA ELISA for Antibody Titer Sample_Collection->ELISA Neutralization_Assay Neutralization Assay Sample_Collection->Neutralization_Assay Data_Analysis Data Analysis and Evaluation of Efficacy ELISA->Data_Analysis Neutralization_Assay->Data_Analysis

Caption: Workflow for evaluating the gp120 (254-274) peptide as a vaccine candidate.

Conclusion

The gp120 (254-274) peptide represents a valuable tool in the ongoing effort to develop an effective HIV vaccine. Its conserved nature and critical role in a post-binding stage of viral entry make it a compelling target for inducing neutralizing antibodies. The protocols and data presented here provide a framework for researchers to further investigate the potential of this peptide, and derivatives thereof, in novel vaccine formulations. Future work should focus on optimizing immunogen design, adjuvant selection, and delivery systems to enhance the potency and breadth of the antibody response against this promising epitope.

References

Application Notes and Protocols for Studying HIV Neutralization with Anti-gp120 (254-274) Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various assays to study the neutralization of HIV-1 by antibodies targeting the conserved 254-274 region of the gp120 envelope glycoprotein. This region, located in the C2 domain of gp120, is implicated in post-binding events crucial for viral entry, making it an important target for the development of therapeutic and prophylactic strategies.[1] While immunologically subdominant on the native trimer, this epitope becomes more exposed following CD4 binding, suggesting that antibodies targeting this site may neutralize the virus after its initial attachment to the host cell.[1]

Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating the neutralizing activity of antibodies in a high-throughput and safe manner. It utilizes replication-incompetent pseudoviruses that express the HIV-1 envelope glycoprotein (Env) on their surface and carry a reporter gene, such as luciferase. Neutralization is quantified by the reduction in reporter gene expression in target cells.

Data Presentation: Pseudovirus Neutralization Activity

The neutralizing potency of anti-gp120 (254-274) antibodies is typically determined by calculating the 50% inhibitory concentration (IC50), which is the antibody concentration required to reduce viral infectivity by 50%. The following table provides a template for presenting such data.

Antibody IDTarget HIV-1 StrainCell LineIC50 (µg/mL)Maximum Percent Neutralization (%)
Ab-X1MNTZM-blDataData
Ab-X1SF162TZM-blDataData
Ab-X1JR-FLTZM-blDataData
Ab-X2MNTZM-blDataData
Ab-X2SF162TZM-blDataData
Ab-X2JR-FLTZM-blDataData
Control IgGMNTZM-bl>50<10
Experimental Protocol: Pseudovirus Neutralization Assay

This protocol is adapted from standardized methods utilizing TZM-bl reporter cells.[1][2][3]

Materials:

  • Anti-gp120 (254-274) antibodies and control antibodies

  • HIV-1 Env-pseudotyped virus stocks

  • TZM-bl cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and Penicillin-Streptomycin

  • DEAE-Dextran

  • Bright-Glo™ Luciferase Assay System

  • 96-well cell culture plates (clear bottom, white walls for luminescence reading)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate overnight.

  • Antibody Dilution: Prepare serial dilutions of the anti-gp120 (254-274) antibodies and control antibodies in complete DMEM.

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each antibody dilution with 50 µL of diluted pseudovirus stock. Incubate for 1 hour at 37°C.

  • Infection: Remove the media from the TZM-bl cells and add 100 µL of the antibody-virus mixture to each well. Include wells with virus only (virus control) and cells only (background control).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay: After incubation, remove 100 µL of the supernatant and add 100 µL of Bright-Glo™ reagent to each well.

  • Data Acquisition: Incubate for 2 minutes at room temperature to allow for cell lysis and then measure the luminescence using a luminometer.

Data Analysis:

The percent neutralization is calculated as follows:

% Neutralization = [1 - (RLU of sample - RLU of cell control) / (RLU of virus control - RLU of cell control)] * 100

The IC50 values are determined by plotting the percent neutralization against the antibody concentration and fitting the data to a non-linear regression curve.

Experimental Workflow: Pseudovirus Neutralization Assay

Pseudovirus_Neutralization_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis seed_cells Seed TZM-bl Cells infect Infect TZM-bl Cells seed_cells->infect prep_ab Prepare Antibody Dilutions mix Incubate Antibody + Virus prep_ab->mix prep_virus Prepare Pseudovirus prep_virus->mix mix->infect incubate Incubate 48h infect->incubate add_luc Add Luciferase Substrate incubate->add_luc read_lum Read Luminescence add_luc->read_lum analyze Calculate % Neutralization & IC50 read_lum->analyze

Workflow for the pseudovirus neutralization assay.

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of antibodies to block the fusion of HIV-1 Env-expressing cells with CD4-positive target cells, a process that contributes to viral spread in vivo.

Data Presentation: Cell-Cell Fusion Inhibition

The inhibitory activity of anti-gp120 (254-274) antibodies on cell-cell fusion can be quantified by measuring the reduction in a reporter signal (e.g., luciferase) generated upon cell fusion.

Antibody IDEffector Cell LineTarget Cell LineIC50 (µg/mL)Maximum Percent Inhibition (%)
Ab-X1HeLa-EnvTZM-blDataData
Ab-X2HeLa-EnvTZM-blDataData
Control IgGHeLa-EnvTZM-bl>50<10
Experimental Protocol: Luciferase-Based Cell-Cell Fusion Assay

This protocol is based on a Tat-dependent luciferase reporter system.

Materials:

  • Effector cells (e.g., HeLa or 293T cells) expressing HIV-1 Env

  • Target cells (e.g., TZM-bl cells) expressing CD4, CCR5/CXCR4, and containing an HIV-1 LTR-luciferase reporter construct

  • Anti-gp120 (254-274) antibodies and control antibodies

  • Complete DMEM

  • Bright-Glo™ Luciferase Assay System

  • 96-well cell culture plates

Procedure:

  • Effector Cell Preparation: Plate Env-expressing effector cells in a 96-well plate.

  • Antibody Incubation: Add serial dilutions of the anti-gp120 (254-274) antibodies to the effector cells and incubate for 1 hour at 37°C.

  • Co-culture: Add target cells to the wells containing the effector cells and antibodies.

  • Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and transactivation of the luciferase gene by Tat protein transferred from the effector to the target cells.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using the Bright-Glo™ system.

Experimental Workflow: Cell-Cell Fusion Inhibition Assay

Cell_Fusion_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis plate_effector Plate Env-Expressing Effector Cells add_ab Add Antibodies to Effector Cells plate_effector->add_ab prep_ab Prepare Antibody Dilutions prep_ab->add_ab add_target Add Target Cells add_ab->add_target coculture Co-culture 6-8h add_target->coculture lyse_cells Lyse Cells & Add Luciferase Substrate coculture->lyse_cells read_lum Read Luminescence lyse_cells->read_lum analyze Calculate % Inhibition & IC50 read_lum->analyze

Workflow for the cell-cell fusion inhibition assay.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

ADCC is an important effector function of antibodies where they recognize viral antigens on the surface of infected cells and recruit immune effector cells, such as Natural Killer (NK) cells, to kill the target cells.

Data Presentation: ADCC Activity

ADCC activity can be quantified by measuring the percentage of target cell lysis or by determining the antibody concentration required for half-maximal killing (EC50).

Antibody IDTarget Cell LineEffector Cell TypeEC50 (µg/mL)Maximum Percent Lysis (%)
Ab-X1CEM.NKR-CCR5-infectedNK cellsDataData
Ab-X2CEM.NKR-CCR5-infectedNK cellsDataData
Control IgGCEM.NKR-CCR5-infectedNK cells>50<5
Experimental Protocol: Luciferase-Based ADCC Assay

This protocol utilizes a luciferase-expressing target cell line, where a reduction in luciferase activity corresponds to target cell killing.

Materials:

  • HIV-1 infected target cells expressing a luciferase reporter gene (e.g., CEM.NKR-CCR5-Luc)

  • Effector cells (e.g., primary NK cells or an NK cell line like KHYG-1)

  • Anti-gp120 (254-274) antibodies and control antibodies

  • RPMI 1640 medium supplemented with 10% FBS and IL-2 (for NK cells)

  • Bright-Glo™ Luciferase Assay System

  • 96-well V-bottom plates

Procedure:

  • Target Cell Preparation: Prepare a suspension of HIV-1 infected luciferase-reporter target cells.

  • Antibody Opsonization: In a 96-well plate, incubate 1 x 10^4 target cells per well with serial dilutions of antibodies for 30 minutes at 37°C.

  • Co-culture with Effector Cells: Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.

  • Luciferase Assay: Lyse the remaining target cells and measure luciferase activity.

Data Analysis:

The percentage of specific lysis is calculated as follows:

% Specific Lysis = [1 - (RLU of sample) / (RLU of target cells only)] * 100

EC50 values are determined by plotting the percent specific lysis against the antibody concentration.

HIV-1 Entry and Neutralization Pathway

HIV_Entry_Neutralization cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_antibody Neutralizing Antibody gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane CD4->gp120 2. Conformational Change (exposes 254-274 epitope) CCR5->gp41 4. gp41-mediated Fusion Anti_gp120_254_274 Anti-gp120 (254-274) Ab Anti_gp120_254_274->gp120 Blocks post-binding events

HIV-1 entry and the putative mechanism of neutralization by anti-gp120 (254-274) antibodies.

References

Application Notes and Protocols for the Detection of Anti-gp120 (254-274) Antibodies using Dot Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The dot blot assay is a simple, rapid, and cost-effective method for the detection and semi-quantitative analysis of specific antibodies. This technique is particularly useful for screening multiple samples for the presence of antibodies against a defined epitope, such as the 254-274 region of the HIV envelope glycoprotein gp120. The gp120 protein is crucial for viral entry, and antibodies targeting conserved regions are of significant interest in HIV research and vaccine development.

Dot blot analysis, in this context, involves the immobilization of the synthetic gp120 (254-274) peptide onto a solid support membrane, typically nitrocellulose or PVDF.[1] The membrane is then incubated with biological samples (e.g., serum, plasma, or culture supernatants) suspected of containing anti-gp120 (254-274) antibodies.[2] The specific binding of these antibodies to the immobilized peptide is subsequently detected using an enzyme-conjugated secondary antibody and a chromogenic or chemiluminescent substrate. The resulting signal intensity is proportional to the amount of target antibody in the sample.[3]

Advantages of Dot Blot Analysis for this Application:

  • High Throughput: Multiple samples can be screened simultaneously on a single membrane.[4]

  • Cost-Effective: Requires smaller quantities of reagents, particularly the peptide antigen, compared to other immunoassays like ELISA.

  • Rapidity: The entire procedure can be completed in a few hours.

  • Simplicity: Does not require specialized or expensive equipment.

Limitations:

  • Semi-Quantitative: While it can provide an estimation of antibody levels, it is not as precise as ELISAs for quantification.

  • No Molecular Weight Information: Unlike Western blotting, dot blot analysis does not provide information about the molecular weight of the target protein.

One study demonstrated the successful use of dot blot analysis to confirm the presence of anti-HIV antibodies against the gp120 (254-274) fragment in animal models, highlighting its effectiveness as a separation and detection technique. Another study evaluating a dot blot assay for HIV-1 and HIV-2 antibodies using recombinant gp120, among other antigens, reported high accuracy.

Quantitative Data Summary

The following table summarizes the performance characteristics of a dot blot assay for the detection of HIV antibodies, as reported in a study using recombinant HIV antigens, including gp120.

Performance Metric Result Reference
Sensitivity100%
Specificity100%

Experimental Protocols

Protocol 1: Dot Blot Analysis for Detection of Anti-gp120 (254-274) Antibodies

This protocol is a synthesized methodology based on established dot blot procedures for peptide antigens.

Materials and Reagents:

  • gp120 (254-274) synthetic peptide

  • Nitrocellulose or PVDF membrane (0.45 µm pore size)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris, 150 mM NaCl, 0.05% Tween 20, pH 7.5

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST

  • Primary Antibody: Serum, plasma, or culture supernatant containing putative anti-gp120 (254-274) antibodies

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-human, anti-mouse, etc.)

  • Detection Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or ECL chemiluminescent substrate

  • Methanol (for PVDF membrane activation)

Procedure:

  • Peptide Preparation:

    • Reconstitute the gp120 (254-274) peptide in PBS to a final concentration of 1 mg/mL.

    • Prepare serial dilutions of the peptide in PBS (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL) to determine the optimal spotting concentration. A starting concentration of 5 µg/mL can be used.

  • Membrane Preparation and Spotting:

    • Cut the nitrocellulose or PVDF membrane to the desired size.

    • If using PVDF, pre-wet the membrane in methanol for 15-30 seconds, followed by a brief wash in deionized water and then equilibration in PBS or TBS for 5 minutes. Nitrocellulose membranes do not require this pre-wetting step.

    • Using a pencil, lightly draw a grid on the membrane to guide the spotting of samples.

    • Carefully spot 1-2 µL of the diluted peptide solution onto the center of each grid square.

    • Include negative controls by spotting PBS or an unrelated peptide.

    • Allow the membrane to air dry completely at room temperature for 30-60 minutes to ensure the peptide is fixed to the membrane.

  • Blocking:

    • Place the membrane in a small container and add enough Blocking Buffer to fully immerse it.

    • Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Prepare dilutions of the test samples (e.g., serum) in Blocking Buffer. A starting dilution of 1:100 to 1:1000 is recommended.

    • Decant the Blocking Buffer and add the diluted primary antibody solution to the membrane.

    • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane with TBST three times for 5-10 minutes each with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations (e.g., 1:2000 to 1:10000).

    • Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Decant the secondary antibody solution.

    • Wash the membrane with TBST three times for 5-10 minutes each with gentle agitation.

  • Detection:

    • Decant the final wash buffer.

    • Add the detection substrate (TMB or ECL) to the membrane according to the manufacturer's instructions.

    • For TMB, incubate until blue dots appear and stop the reaction by washing with water. For ECL, incubate for the recommended time and then visualize the signal using an imaging system.

Visualizations

Experimental Workflow for Dot Blot Analysis

Dot_Blot_Workflow cluster_assay Assay Procedure cluster_results Results Peptide_Prep Peptide Dilution (gp120 254-274) Spotting Spot Peptide onto Membrane Peptide_Prep->Spotting Membrane_Prep Membrane Preparation (Nitrocellulose/PVDF) Membrane_Prep->Spotting Drying Air Dry Membrane Spotting->Drying Blocking Block with 5% Milk/BSA Drying->Blocking Primary_Ab Incubate with Primary Antibody (e.g., Serum) Blocking->Primary_Ab Wash1 Wash (3x with TBST) Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash (3x with TBST) Secondary_Ab->Wash2 Detection Add Substrate (TMB/ECL) Wash2->Detection Visualization Signal Visualization Detection->Visualization Analysis Data Analysis Visualization->Analysis

Caption: Workflow of dot blot analysis for anti-gp120 antibody detection.

Logical Relationship of Dot Blot Components

Dot_Blot_Components Membrane Membrane (Solid Support) Peptide gp120 (254-274) Peptide (Antigen) Membrane->Peptide binds to Primary_Ab Primary Antibody (Anti-gp120) Peptide->Primary_Ab specifically binds Secondary_Ab Secondary Antibody (Enzyme-conjugated) Primary_Ab->Secondary_Ab binds to Substrate Substrate Secondary_Ab->Substrate acts on Signal Detectable Signal (Color/Light) Substrate->Signal produces

Caption: Interaction of key components in the dot blot immunoassay.

References

Isothermal titration calorimetry for gp120 (254-274) binding studies

Author: BenchChem Technical Support Team. Date: November 2025

An invaluable tool for characterizing the thermodynamics of biomolecular interactions, Isothermal Titration Calorimetry (ITC) provides a direct, in-solution, and label-free method to measure the binding affinity, stoichiometry, and the enthalpic and entropic contributions of a binding event. This application note provides a detailed protocol for using ITC to study the binding of a synthetic peptide corresponding to the 254-274 region of the HIV-1 envelope glycoprotein gp120 to a target macromolecule, such as a neutralizing antibody or the CD4 receptor.

The gp120 protein is crucial for HIV-1 entry into host cells, mediating attachment to the CD4 receptor.[1][2][3] The 254-274 region is a conserved fragment within gp120.[1][4] While it is often "immunosilent" in the context of the full protein, the isolated peptide is "immunoreactive," suggesting its importance in molecular recognition events that trigger viral fusion. Understanding the thermodynamic forces driving the interaction of this peptide with its binding partners is critical for the development of targeted therapeutics and vaccines. ITC is particularly well-suited for this, as the binding of ligands to gp120 is known to involve significant conformational changes and complex energetics.

Principle of the Assay

Isothermal Titration Calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (the gp120 peptide) is titrated into a solution containing a binding partner (e.g., an antibody) held at a constant temperature. As the binding sites on the macromolecule become saturated, the heat change per injection diminishes. The resulting data are plotted as heat change versus the molar ratio of the reactants, generating a binding isotherm. Fitting this curve to a binding model allows for the precise determination of the binding constant (K_a) and its reciprocal, the dissociation constant (K_d), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). The change in entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocols

A meticulously executed protocol is paramount for acquiring high-quality ITC data. The following sections detail the necessary steps, from sample preparation to data analysis.

A. Materials and Reagents
  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, ITC200)

  • Purified recombinant binding partner (e.g., monoclonal antibody, soluble CD4) at high concentration (>95% purity)

  • High-purity, desalted synthetic peptide corresponding to gp120 (254-274)

  • ITC Buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.4)

  • Dialysis equipment (e.g., dialysis tubing or cassettes with appropriate MWCO)

  • Syringes, precision pipettes, and laboratory centrifuge

  • Degassing apparatus

B. Sample Preparation: The Key to Success

Artifactual heats of dilution can easily obscure the true binding signal; therefore, precise buffer matching is the most critical step in sample preparation.

  • Buffer Selection: Choose a buffer with a low enthalpy of ionization, such as phosphate or HEPES. Avoid buffers like Tris, which have large ionization enthalpies that can create noise. Ensure the final buffer composition is identical for both the macromolecule and the peptide.

  • Dialysis: Exhaustively dialyze the macromolecule (e.g., antibody) against the chosen ITC buffer (e.g., 2x 4L changes). The final dialysis buffer (the dialysate) must be saved and used for all subsequent steps. This ensures a precise match between the solutions in the cell and the syringe.

  • Peptide Preparation: Dissolve the lyophilized, desalted gp120 (254-274) peptide directly in the saved dialysate from the macromolecule preparation. Synthetic peptides must be desalted to remove residual chemicals from synthesis (e.g., TFA) that cause a buffer mismatch.

  • Concentration Determination: Accurately measure the final concentrations of both the macromolecule and the peptide solutions. Errors in concentration directly affect the calculated stoichiometry and binding constants.

  • Final Preparation: Immediately before the experiment, centrifuge both solutions at high speed (e.g., >12,000 x g for 5 minutes) to pellet any minor aggregates. Thoroughly degas both solutions and the saved buffer to prevent bubble formation during the experiment.

C. ITC Instrument and Experiment Setup

The ideal concentrations and settings depend on the expected affinity of the interaction.

  • Concentrations: A general rule is to set the concentration of the macromolecule in the sample cell to be 10-30 times the expected K_d. The peptide concentration in the syringe should be 10-15 times higher than the macromolecule concentration in the cell.

    • Starting Point: For an unknown interaction, begin with 20-40 µM of the macromolecule (e.g., antibody) in the cell and 200-400 µM of the gp120 peptide in the syringe.

  • Instrument Settings (Example for MicroCal ITC200):

    • Temperature: 25°C

    • Reference Power: 10 µcal/sec

    • Stirring Speed: 750 rpm

    • Injection Parameters:

      • Total Injections: 19

      • Injection Volume: 2 µL (after an initial 0.4 µL injection to be discarded)

      • Spacing/Duration: 150 seconds

D. Performing the Titration
  • Loading: Carefully load the macromolecule solution into the sample cell and the gp120 peptide solution into the titration syringe, ensuring no bubbles are introduced.

  • Equilibration: Allow the system to thermally equilibrate for at least 30 minutes to achieve a stable baseline.

  • Titration: Start the titration run. The instrument will automatically inject the peptide into the sample cell according to the specified parameters.

  • Control Experiment: To determine the heat of dilution, perform a control titration by injecting the gp120 peptide solution into the sample cell containing only the buffer. This heat can be subtracted from the binding data during analysis.

E. Data Analysis
  • Integration: The raw ITC data (a plot of thermal power vs. time) is automatically integrated by the analysis software (e.g., Origin) to determine the heat change associated with each injection.

  • Binding Isotherm: The integrated heat values (corrected for heats of dilution) are plotted against the molar ratio of the peptide to the macromolecule.

  • Model Fitting: The resulting binding isotherm is fitted to a suitable model, most commonly a single-site binding model. This nonlinear regression analysis yields the values for the stoichiometry (n), binding affinity (K_a or K_d), and enthalpy of binding (ΔH).

  • Thermodynamic Calculation: The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the relationship: ΔG = -RTln(K_a) = ΔH - TΔS.

Data Presentation

Quantitative results from ITC experiments should be summarized clearly. The table below presents hypothetical, yet realistic, data for the binding of the gp120 (254-274) peptide to a fictional neutralizing antibody, mAb-X.

LigandMacromoleculeTemperature (°C)K_d (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
gp120 (254-274)mAb-X255.21.03-8.51.3-7.2
gp120 (254-274)Buffer Control25N/AN/A~0N/AN/A

Visualization of Workflow and Principles

Diagrams created using Graphviz help to visualize the experimental process and the underlying molecular interaction.

ITC_Workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: ITC Experiment cluster_analysis Phase 3: Data Analysis p1 Macromolecule Purification (e.g., Antibody) p3 Exhaustive Dialysis of Macromolecule in ITC Buffer p1->p3 p2 Peptide Synthesis & Desalting (gp120 254-274) p4 Dissolve Peptide in Final Dialysis Buffer p2->p4 p5 Accurate Concentration Measurement p3->p5 p4->p5 p6 Degas All Solutions p5->p6 e1 Load Macromolecule to Cell Load Peptide to Syringe p6->e1 e2 Thermal Equilibration e1->e2 e3 Perform Automated Titration e2->e3 e4 Run Control Titration (Peptide into Buffer) e3->e4 a1 Integrate Raw Data (Heat per Injection) e3->a1 e4->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Binding Model (e.g., One-Site) a2->a3 a4 Determine Thermodynamic Parameters (Kd, n, ΔH, ΔS) a3->a4

Caption: Experimental workflow for an Isothermal Titration Calorimetry (ITC) study.

ITC_Principle ITC Binding Principle cluster_cell ITC Sample Cell cluster_syringe Injection Syringe cluster_binding Binding Event M Macromolecule (e.g., Antibody) ML Bound Complex M->ML Binding L Ligand (gp120 Peptide) L->ML Titration Heat ΔH (Heat Released or Absorbed) ML->Heat

Caption: Schematic of the ligand-macromolecule binding event measured in an ITC experiment.

References

Application Notes and Protocols: Measuring gp120 (254-274) Binding Kinetics using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus (HIV) envelope glycoprotein gp120 is crucial for viral entry into host cells. The 254-274 region of gp120, located in the C2 domain, is a conserved fragment across various HIV-1 strains.[1][2][3] While this region is often "immunosilent" within the context of the full gp120 protein, as an isolated fragment it can become "immunoreactive," making it a potential target for therapeutic interventions.[1][3] Understanding the binding kinetics of this fragment with potential inhibitors, such as monoclonal antibodies, is essential for the development of novel HIV therapies.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions. It allows for the precise measurement of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated, providing a comprehensive understanding of binding affinity. This document provides detailed application notes and protocols for measuring the binding kinetics of the synthetic gp120 (254-274) peptide with a specific monoclonal antibody using SPR.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the interaction between the gp120 (254-274) peptide and a specific monoclonal antibody (mAb), as would be determined by SPR analysis. This data is for illustrative purposes to demonstrate how results are presented.

Analyte (gp120 (254-274) Peptide Concentration)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
100 nM1.2 x 10⁵2.5 x 10⁻⁴2.1
50 nM1.1 x 10⁵2.4 x 10⁻⁴2.2
25 nM1.3 x 10⁵2.6 x 10⁻⁴2.0
12.5 nM1.2 x 10⁵2.5 x 10⁻⁴2.1
6.25 nM1.1 x 10⁵2.3 x 10⁻⁴2.1
Average 1.18 x 10⁵ 2.46 x 10⁻⁴ 2.1

Experimental Protocols

Preparation of Reagents and Materials
  • Ligand: Anti-gp120 (254-274) monoclonal antibody (mAb) at a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Analyte: Synthetic gp120 (254-274) peptide of high purity (>95%). The peptide sequence is Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu. Prepare a 1 mM stock solution in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in running buffer to the desired concentrations (e.g., 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM).

  • SPR Instrument: A Biacore instrument or similar.

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran).

  • Immobilization Reagents: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.

Experimental Workflow Diagram

G SPR Experimental Workflow for gp120 (254-274) Binding Kinetics cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand (Anti-gp120 mAb) immobilization Ligand Immobilization (Anti-gp120 mAb) prep_ligand->immobilization prep_analyte Prepare Analyte (gp120 (254-274) Peptide) binding_analysis Analyte Injection (gp120 (254-274) Peptide) prep_analyte->binding_analysis prep_buffers Prepare Buffers (Running & Regeneration) surface_prep Sensor Chip Surface Preparation & Activation prep_buffers->surface_prep surface_prep->immobilization immobilization->binding_analysis regeneration Surface Regeneration binding_analysis->regeneration data_processing Data Processing (Reference Subtraction) binding_analysis->data_processing regeneration->binding_analysis Next Cycle kinetic_fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) data_processing->kinetic_fitting results Determination of ka, kd, and KD kinetic_fitting->results

Caption: Workflow for SPR analysis of gp120 (254-274) peptide binding to a monoclonal antibody.

Ligand Immobilization Protocol
  • Equilibrate the CM5 sensor chip with running buffer at a flow rate of 10 µL/min.

  • Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Inject the anti-gp120 (254-274) mAb, diluted to 50 µg/mL in 10 mM sodium acetate, pH 5.0, over the activated surface until the desired immobilization level is reached (approximately 2000-5000 Response Units, RU).

  • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

  • Wash the surface with three consecutive injections of regeneration solution to remove any non-covalently bound ligand.

  • A reference flow cell should be prepared similarly but without the injection of the mAb to serve as a control for non-specific binding and bulk refractive index changes.

Analyte Binding and Kinetic Analysis Protocol
  • Equilibrate the sensor surface with running buffer at a flow rate of 30 µL/min until a stable baseline is achieved.

  • Inject the gp120 (254-274) peptide dilutions in order of increasing concentration, from the lowest (6.25 nM) to the highest (100 nM). A buffer blank (0 nM analyte) should also be injected for double referencing.

  • Allow for an association phase of 180 seconds and a dissociation phase of 300 seconds for each analyte concentration.

  • Between each analyte injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.

  • Perform the entire cycle of analyte injections in triplicate to ensure reproducibility.

Data Analysis Protocol
  • Process the raw sensorgram data by subtracting the reference flow cell data and the buffer blank injections.

  • Fit the processed data to a suitable kinetic binding model, such as the 1:1 Langmuir binding model, using the analysis software provided with the SPR instrument.

  • The fitting will yield values for the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).

Signaling Pathway and Interaction Context

The interaction between the gp120 (254-274) fragment and a neutralizing antibody represents a key step in blocking the viral entry process. The binding of such an antibody can sterically hinder the interaction of gp120 with its co-receptors (CXCR4 or CCR5), a critical step for membrane fusion.

G Mechanism of Neutralization by Anti-gp120 (254-274) Antibody cluster_virus HIV-1 Virion cluster_host Host Cell gp120 gp120 gp120_254_274 gp120 (254-274) Fragment CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor Co-receptor (CXCR4/CCR5) gp120_254_274->CoReceptor Interaction Prevented gp41 gp41 CD4->CoReceptor 2. Conformational Change & Co-receptor Binding Fusion Membrane Fusion & Viral Entry CoReceptor->Fusion mAb Anti-gp120 (254-274) mAb mAb->gp120_254_274 Binding Blocked Fusion Blocked mAb->Blocked

References

Application Notes and Protocols for the Experimental Use of gp120 (254-274) in Animal Immunization Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The gp120 envelope glycoprotein of the Human Immunodeficiency Virus (HIV) is a primary target for vaccine development. The conserved region spanning amino acids 254-274 within the C2 domain is of particular interest as it is crucial for viral binding and entry into host cells, making it a candidate for broadly neutralizing antibody induction.[1][2] This document provides detailed application notes and protocols for the experimental use of the gp120 (254-274) peptide in animal immunization models, drawing from studies that have explored its immunogenicity, particularly within the context of anti-idiotypic network theory. These protocols are intended for researchers, scientists, and drug development professionals working on HIV vaccine research.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the immunogenicity of gp120 (254-274) and the induction of anti-anti-idiotypic antibodies.

Table 1: Inhibition of HIV-gp120 Peptide and Anti-HIV-gp120 Antibody Reaction by Anti-anti-idiotypic Antibodies in Cats

Animal GroupMean Inhibition (%)Standard Deviation (SD)Statistical Significance (p-value)
Cats fed with hyper-immune eggs10 - 16.2Not specifiedp = 0.015
Control cats (fed non-immune eggs)< 2Not specified
Data synthesized from studies demonstrating the generation of anti-idiotypic antibodies in cats orally immunized with anti-HIV hyper-immune eggs.[1][3]

Table 2: Humoral Immune Response in Mice Immunized with gp120αgal/p24 Fusion Protein

Immunization GroupAverage Anti-gp120 Antibody Response Fold Increase (vs. gp120/p24)Statistical Significance (p-value)
gp120αgal/p2432-fold higher< 0.01
This table presents data from a study using a fusion protein containing gp120 to enhance immunogenicity.[4]

Table 3: Cellular Immune Response in Mice Immunized with gp120αgal/p24 Fusion Protein

Immunization Groupp24 Specific CD8+ T cell Activation Fold Increase (vs. gp120/p24)
gp120αgal/p2411-fold higher
This table shows the enhancement of the cellular immune response using a gp120 fusion protein.

Experimental Protocols

Protocol 1: Preparation of gp120 (254-274)-KLH Immunogen

This protocol details the conjugation of the synthetic gp120 (254-274) peptide to Keyhole Limpet Hemocyanin (KLH) to enhance its immunogenicity.

Materials:

  • Synthetic gp120 (254-274) peptide (Sequence: Cys-Thr-His-Gly-Ile-Arg-Pro-Val-Val-Ser-Thr-Gln-Leu-Leu-Leu-Asn-Gly-Ser-Leu-Ala-Glu)

  • Keyhole Limpet Hemocyanin (KLH)

  • 0.1 M Borate buffer, pH 10

  • 0.3% Glutaraldehyde solution

  • Dialysis tubing

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Dissolve 1 mg of KLH in 2 ml of 0.1 M borate buffer (pH 10) in a glass tube with gentle stirring.

  • Add 1 µmol of the synthetic gp120 (254-274) peptide to the KLH solution.

  • Slowly add 0.2 ml of 0.3% glutaraldehyde solution while stirring at room temperature.

  • Allow the reaction to proceed for 2 hours at room temperature, during which a yellow coloration should be observed.

  • Dialyze the conjugate against PBS to remove unreacted components.

  • Store the dialysate containing the gp120 (254-274)-KLH conjugate at 4°C.

Protocol 2: Immunization of Chickens with gp120 (254-274)-KLH

This protocol describes the intramuscular immunization of chickens to generate hyper-immune eggs containing anti-gp120 (254-274) antibodies (IgY).

Animal Model:

  • Healthy 6-month-old Brown Leghorn layer chickens.

Materials:

  • gp120 (254-274)-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile syringes and needles

Procedure:

  • For the primary immunization (Day 0), emulsify 0.2 µmol/ml of the gp120 (254-274)-KLH conjugate in 0.5 ml of Complete Freund's Adjuvant.

  • Inject the emulsion intramuscularly at multiple sites on the breast of the chickens.

  • Administer booster immunizations on days 15 and 60, using the same amount of conjugate emulsified in 0.5 ml of Incomplete Freund's Adjuvant.

  • Collect eggs daily post-immunization for the analysis of anti-HIV antibody titers.

Protocol 3: Oral Immunization of Feline and Rodent Models

This protocol outlines the oral administration of hyper-immune egg yolks to induce an anti-idiotypic immune response.

Animal Models:

  • Adult cats (2-3 years old)

  • Rats (details not specified)

Materials:

  • Hyper-immune eggs from chickens immunized with gp120 (254-274)-KLH

  • Soya milk or other suitable vehicle for dilution

Procedure:

  • Separate the yolk from the white of the hyper-immune eggs.

  • For each cat, dilute an average of 2 egg yolks in 5 volumes of soya milk.

  • Administer the diluted egg yolk mixture orally to the cats weekly for a period of 10 weeks.

  • For control groups, administer eggs from non-immunized chickens using the same protocol.

  • Collect serum samples from the animals to assess the anti-anti-idiotypic antibody response.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is for measuring anti-HIV-gp120 antibody titers in egg yolk and cat serum.

Materials:

  • 96-well microtiter plates

  • gp120 (254-274) peptide

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Wash buffer (PBST: PBS with 0.05% Tween 20)

  • Egg yolk or serum samples

  • Peroxidase-conjugated secondary antibody (e.g., anti-chicken IgY or anti-cat IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 3M H2SO4)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with the gp120 (254-274) peptide diluted in coating buffer and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with blocking buffer for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add serially diluted egg yolk extracts or serum samples to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the appropriate peroxidase-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the substrate solution and incubate in the dark until color develops (typically 15-30 minutes).

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 492 nm using a microplate reader.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the key experimental workflows and the underlying immunological theory.

G cluster_immunogen Immunogen Preparation cluster_chicken Chicken Immunization (Ab1 Production) cluster_mammal Mammalian Oral Immunization (Ab2/Ab3 Production) gp120 gp120 (254-274) Peptide conjugation Glutaraldehyde Conjugation gp120->conjugation klh Keyhole Limpet Hemocyanin (KLH) klh->conjugation immunogen gp120-KLH Conjugate conjugation->immunogen immunization Intramuscular Injection (with Adjuvant) immunogen->immunization chicken Chicken eggs Hyper-immune Eggs (Contain Ab1) chicken->eggs immunization->chicken igy Extraction of IgY (Ab1) eggs->igy oral Oral Administration of Hyper-immune Eggs igy->oral cat Cat/Rat serum Serum Collection cat->serum oral->cat analysis ELISA / Dot Blot Analysis serum->analysis

Caption: Workflow for producing anti-anti-idiotypic antibodies.

G cluster_network Anti-Idiotypic Network Cascade Ag Antigen (gp120 peptide) Ab1 Ab1 (Idiotype) Anti-gp120 IgY in eggs Ag->Ab1 Induces in Chicken Ab2 Ab2 (Anti-Idiotype) Internal image of Ag Ab1->Ab2 Induces in Cat/Rat Ab2->Ag Mimics Ab3 Ab3 (Anti-anti-Idiotype) Binds original Ag Ab2->Ab3 Induces in Cat/Rat Ab3->Ag Binds

References

Troubleshooting & Optimization

Overcoming the low in vivo immunogenicity of the 254-274 epitope

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with MUC1 (Mucin 1) peptide epitopes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of low in vivo immunogenicity associated with MUC1-derived peptide vaccines, particularly epitopes from the variable number tandem repeat (VNTR) region.

Frequently Asked Questions (FAQs)

Q1: What is the MUC1 tandem repeat epitope and why is its immunogenicity low?

The Mucin 1 (MUC1) protein is a glycoprotein that is overexpressed and aberrantly glycosylated in many cancers, including breast, colon, and pancreatic cancer. Its extracellular domain contains a variable number of tandem repeats (VNTR) of a 20-amino acid sequence: HGVTSAPDTRPAPGSTAPPA[1]. In cancer cells, altered glycosylation exposes cryptic peptide epitopes within this region, making MUC1 a target for immunotherapy[1].

However, MUC1 is a "self-antigen," and the immune system is generally tolerant to it to prevent autoimmunity. This tolerance is a primary reason for the low in vivo immunogenicity of MUC1 peptide vaccines[2]. Studies in MUC1 transgenic mice, which express human MUC1 as a self-antigen, have shown that these mice are tolerant to MUC1-expressing tumors and fail to produce robust IgG antibody responses upon immunization with MUC1 peptides alone[3].

Q2: What is the significance of the "254-274" epitope designation?

The designation "254-274" does not refer to a fixed position within the native MUC1 protein, as the number of tandem repeats is variable[3]. Instead, this numbering is typically used in the context of specific, multi-repeat synthetic peptide constructs used in vaccine formulations. For example, a 100-amino acid synthetic peptide might consist of five tandem repeats of the 20-amino acid core sequence. Researchers should refer to the specific sequence of the synthetic peptide they are using in their experiments. The core immunogenic motifs, such as PDTRP and GSTA, are found within each repeat.

Troubleshooting Guide: Weak Immune Response

Q1: I am observing a low antibody (IgG) titer after immunizing with a MUC1 peptide. What strategies can I use to enhance the humoral response?

A low IgG response is a common issue due to immune tolerance. An effective MUC1 vaccine must break this tolerance. Here are several proven strategies:

Strategy 1: Conjugation to a Carrier Protein Short peptides are often poorly immunogenic on their own. Covalently conjugating the MUC1 peptide to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) provides T-cell help, which is crucial for inducing B-cell activation and antibody class switching from IgM to IgG.

Strategy 2: Formulation with a Potent Adjuvant Adjuvants are critical for stimulating the innate immune system and shaping the adaptive immune response. MUC1 peptides administered with adjuvants alone can be insufficient, but when combined with a carrier protein, the response is significantly enhanced.

  • Saponin-based adjuvants (e.g., QS-21): These have been shown to induce high-titer IgG antibodies against MUC1-expressing tumor cells when used with a MUC1-KLH conjugate.

  • Toll-Like Receptor (TLR) Agonists:

    • Poly-ICLC (TLR3 agonist): In clinical trials, a 100-amino acid MUC1 peptide formulated with Poly-ICLC induced a ≥2-fold increase in anti-MUC1 IgG in 25-44% of participants with advanced adenomas.

    • Monophosphoryl Lipid A (MPLA, TLR4 agonist): Used in liposomal formulations, MPLA promotes a robust, Th1-biased immune response with high levels of IgG2a anti-MUC1 antibodies.

Strategy 3: Incorporation into a Delivery System Liposomes and nanoparticles can protect the peptide from degradation, improve delivery to antigen-presenting cells (APCs), and present the antigen in a multivalent fashion.

  • Liposomes: Formulations encapsulating a MUC1 peptide with an adjuvant like MPLA have demonstrated excellent protection in tumor challenge models. Positively charged liposomes containing dimethyldioctadecylammonium (DDA) and MPLA are potent immune activators.

Strategy 4: Inclusion of a T-helper Epitope Incorporating a universal T-helper (Th) epitope from a foreign protein (e.g., tetanus toxoid, diphtheria toxoid) into the synthetic peptide construct can provide the necessary signal to activate CD4+ T-cells, which in turn help B-cells produce antibodies. A vaccine linking a diphtheria toxoid-derived Th epitope to a MUC1 glycopeptide dramatically increased specific IgG antibody titers by over 100-fold compared to the MUC1 peptide with adjuvant alone.

Vaccine FormulationAdjuvant/StrategyKey ResultFold Increase (vs. Control/Baseline)Reference
100-aa MUC1 PeptidePoly-ICLC (TLR3 Agonist)25% of participants showed a ≥2-fold IgG increase.2.9 - 17.3
100-aa MUC1 PeptidePoly-ICLC (TLR3 Agonist)52% of participants showed an IgG response.3 - 30
MUC1 Glycopeptide + DT EpitopeαGalCerInduced significantly higher IgG titers.~189 (vs. MUC1+αGalCer)
MUC1 Glycopeptide + DT EpitopeαGalCerInduced significantly higher IgG titers.~3 (vs. DT-MUC1 alone)
Liposomal MUC1 PeptideMPLA (TLR4 Agonist)Correlated with protective antitumor activity.Not specified
MUC1 Peptide + CarrierKLH + QS-21Induced high-titer antibody against tumor cells.Not specified
Q2: My vaccine formulation is generating a weak T-cell response (e.g., low IFN-γ secretion). How can I improve T-cell activation?

Generating a robust cytotoxic T-lymphocyte (CTL) response is essential for killing tumor cells. If you are observing low IFN-γ spots in your ELISpot assay or poor cytotoxicity, consider the following troubleshooting steps.

Strategy 1: Use Adjuvants that Promote a Th1-type Response A Th1-biased response, characterized by IFN-γ production, is critical for effective anti-tumor immunity.

  • TLR Agonists: Adjuvants like MPLA (TLR4 agonist) and Poly-ICLC (TLR3 agonist) are known to drive Th1 responses. Liposomal formulations with MPLA have been shown to correlate with IFN-γ production and a protective IgG2a antibody response in mice.

  • SB-AS2: This adjuvant, containing MPLA and QS-21 in an oil-in-water emulsion, is designed to induce both helper and cytotoxic T-cell responses.

Strategy 2: Optimize the Peptide Epitope The specific MUC1 peptide sequence used is critical. While the VNTR is a major target, other regions of MUC1 can also be immunogenic.

  • Include CTL Epitopes: Ensure your peptide construct includes known MUC1-derived HLA-restricted epitopes. For example, two HLA-A*0201-binding peptides have been identified: one in the VNTR (STAPPVHNV) and another in the signal sequence (LLLLTVLTV).

  • Use Longer Peptides: Longer peptides (e.g., >20 amino acids) require processing by APCs, which can lead to better presentation on both MHC class I and class II molecules, thus activating both CD8+ and CD4+ T-cells.

Strategy 3: Enhance Antigen Uptake and Cross-Presentation by APCs For an exogenous peptide vaccine to stimulate CD8+ CTLs, it must be taken up by APCs and "cross-presented" on MHC class I molecules.

  • Liposomal Delivery: Liposomes can facilitate the uptake of the peptide antigen by APCs, delivering it into the intracellular space for processing and presentation on MHC molecules.

  • Immune Complexes: Forming an immune complex by pre-incubating the MUC1 peptide with an anti-MUC1 monoclonal antibody can enhance uptake by APCs via Fc receptors. This strategy has been shown to be more efficient at inducing both CD4+ and CD8+ T-cell responses compared to the MUC1 peptide alone.

The following diagrams illustrate a typical experimental workflow for assessing immunogenicity and a decision-making process for troubleshooting poor responses.

experimental_workflow cluster_prep Vaccine Preparation cluster_immunize Immunization cluster_analysis Immune Response Analysis cluster_challenge Efficacy Testing V_Form Vaccine Formulation (Peptide + Adjuvant/Carrier) Immunize Immunize Mice (e.g., MUC1.Tg C57BL/6) Prime & Boost Schedule V_Form->Immunize Bleed Collect Sera Immunize->Bleed Spleen Harvest Splenocytes Immunize->Spleen Challenge Tumor Challenge (e.g., MUC1-expressing cell line) Immunize->Challenge ELISA Anti-MUC1 IgG ELISA Bleed->ELISA ELISpot IFN-γ ELISpot Spleen->ELISpot Monitor Monitor Tumor Growth & Survival Challenge->Monitor

Caption: General experimental workflow for MUC1 vaccine testing.

troubleshooting_logic Start Low Immune Response (IgG or T-Cell) Q_IgG Is Anti-MUC1 IgG Titer Low? Start->Q_IgG Q_TCell Is IFN-γ / CTL Response Weak? Start->Q_TCell Sol_IgG1 Add Carrier Protein (KLH) Q_IgG->Sol_IgG1 Yes Sol_TCell1 Use Th1-polarizing Adjuvant (MPLA, Poly-ICLC) Q_TCell->Sol_TCell1 Yes Sol_IgG2 Add Th1-type Adjuvant (QS-21, Poly-ICLC) Sol_IgG1->Sol_IgG2 Sol_IgG3 Incorporate T-Helper Epitope (e.g., from Diphtheria Toxoid) Sol_IgG2->Sol_IgG3 End Re-evaluate Response Sol_IgG3->End Sol_TCell2 Use Liposomal Delivery System Sol_TCell1->Sol_TCell2 Sol_TCell3 Formulate as Immune Complex (Peptide + MAb) Sol_TCell2->Sol_TCell3 Sol_TCell3->End

References

Improving the stability and solubility of synthetic gp120 (254-274) for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and solubility of the synthetic HIV-1 gp120 (254-274) peptide for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the synthetic gp120 (254-274) peptide and why is it important for research?

The synthetic gp120 (254-274) is a peptide fragment corresponding to amino acid residues 254-274 of the HIV-1 envelope glycoprotein gp120. This region is part of the C2 domain and is highly conserved across various HIV-1 strains.[1] While it is considered "immunosilent" within the full gp120 protein, as an isolated fragment, it becomes "immunoreactive" and plays a crucial role in the viral binding and entry process into host cells.[2][3] Its ability to elicit immune responses makes it a significant target for the development of HIV vaccines and therapeutics.[4][5]

Q2: What are the main challenges when working with synthetic gp120 (254-274)?

The primary challenges are its potential for low solubility and stability. Like many peptides with a high proportion of hydrophobic residues, gp120 (254-274) can be difficult to dissolve in aqueous solutions and may be prone to aggregation. The conformation of this peptide is also highly dependent on the solvent environment, which can affect its biological activity and experimental reproducibility.

Q3: What is the recommended method for storing the lyophilized gp120 (254-274) peptide?

Lyophilized peptides should be stored at -20°C or colder, protected from light and moisture. To prevent degradation from moisture, it is advisable to allow the vial to equilibrate to room temperature in a desiccator before opening. For long-term storage, keeping the peptide under an inert gas like argon or nitrogen can further prevent oxidation.

Q4: How long can I store the gp120 (254-274) peptide in solution?

Peptides in solution are significantly less stable than in their lyophilized form. It is generally recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability in solution will depend on the solvent and pH.

Q5: Can I modify the gp120 (254-274) peptide to improve its properties?

Yes, several modifications can be made to enhance solubility and stability. These include:

  • PEGylation: Attaching polyethylene glycol (PEG) chains can increase hydrophilicity.

  • Amino Acid Substitution: Replacing hydrophobic residues with hydrophilic ones.

  • Addition of Hydrophilic Tags: Incorporating tags like poly-lysine or poly-arginine.

  • Cyclization: Introducing disulfide bonds to create a more rigid structure.

Troubleshooting Guide

Issue: The lyophilized peptide appears as a gel or is barely visible.

  • Question: I received the lyophilized gp120 (254-274) peptide, and it looks like a small amount of gel rather than a powder. Is this normal?

  • Answer: Yes, this can be normal, especially for highly hygroscopic peptides. The apparent volume of lyophilized peptides can vary. It is important to centrifuge the vial before opening to ensure all the peptide is at the bottom.

Issue: The peptide will not dissolve in my aqueous buffer.

  • Question: I am trying to dissolve the gp120 (254-274) peptide in a phosphate-buffered saline (PBS), but it remains insoluble. What should I do?

  • Answer: Due to its hydrophobic nature, direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Then, slowly add the aqueous buffer to the stock solution while vortexing to achieve the desired final concentration. Be mindful that the final concentration of the organic solvent should be compatible with your experimental assay.

Issue: The peptide precipitates out of solution after adding the aqueous buffer.

  • Question: I dissolved the peptide in DMSO, but when I diluted it with my aqueous buffer, it precipitated. How can I resolve this?

  • Answer: This indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. You can try the following:

    • Decrease the final peptide concentration.

    • Increase the percentage of the organic co-solvent, ensuring it does not interfere with your experiment.

    • Add the peptide-organic solvent stock solution to the aqueous buffer very slowly while vortexing to prevent localized high concentrations.

    • Adjust the pH of the aqueous buffer. The solubility of peptides is often lowest at their isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.

Issue: I am observing inconsistent results between experiments.

  • Question: My experimental results using the gp120 (254-274) peptide are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from issues with peptide stability and handling. Ensure the following:

    • Fresh Solutions: Prepare fresh peptide solutions for each experiment whenever possible.

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize freeze-thaw cycles.

    • Consistent Handling: Use consistent procedures for dissolving and handling the peptide.

    • Purity: Ensure the purity of the peptide is sufficient for your application. For immunological assays, a purity of >95% is generally recommended.

Data Presentation

Table 1: Solvent-Dependent Conformation of Synthetic gp120 (254-274)

SolventConformationReference
Water (pH 4.5)Beta-sheet
DMSO-d6Type I beta-turn
Hexafluoroacetone (HFA)Helical structure

Table 2: General Solvent Selection Guide for Hydrophobic Peptides

Peptide ChargeRecommended Initial SolventAlternative Solvents
Hydrophobic 100% DMSO, DMF, or AcetonitrileIsopropanol, Ethanol, Methanol
Basic (Net Positive Charge) Distilled Water or 10% Acetic Acid0.1% Trifluoroacetic Acid (TFA)
Acidic (Net Negative Charge) Distilled Water or 10% NH4OH1% Ammonium Bicarbonate

Experimental Protocols

Protocol 1: Solubilization of Synthetic gp120 (254-274) Peptide

  • Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure the entire sample is at the bottom of the tube. Allow the vial to warm to room temperature in a desiccator.

  • Initial Dissolution: Add a small volume of 100% DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Vortexing/Sonication: Vortex the solution for 1-2 minutes to aid dissolution. If the peptide is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Dilution: Slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop to the concentrated stock solution while gently vortexing.

  • Final Concentration: Continue adding the aqueous buffer until the desired final peptide concentration is reached. Ensure the final concentration of DMSO is compatible with your downstream applications (typically ≤1%).

  • Clarification: If any precipitate is visible, centrifuge the solution and use the clear supernatant for your experiment.

Protocol 2: Assessment of Peptide Stability by HPLC

  • Solution Preparation: Prepare a solution of the gp120 (254-274) peptide at a known concentration in the desired buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a reverse-phase HPLC (RP-HPLC) column.

  • Incubation: Incubate the remaining peptide solution under the desired storage conditions (e.g., 4°C, room temperature, or 37°C).

  • Time-Point Analysis: At various time points (e.g., 1, 3, 7, and 14 days), inject another aliquot of the stored solution onto the RP-HPLC.

  • Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the main peptide peak over time. The percentage of remaining intact peptide can be calculated to determine the stability.

Visualizations

experimental_workflow Experimental Workflow: Solubilizing Hydrophobic Peptides cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_check Solubility Check cluster_end End start Lyophilized Peptide dissolve Add minimal organic solvent (e.g., DMSO) start->dissolve vortex Vortex / Sonicate dissolve->vortex dilute Slowly add aqueous buffer while vortexing vortex->dilute check Is the solution clear? dilute->check end_success Solution ready for use check->end_success Yes end_fail Troubleshoot check->end_fail No

Caption: Workflow for solubilizing hydrophobic peptides.

logical_relationship Factors Influencing Peptide Stability cluster_peptide Peptide Properties cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors peptide Peptide Stability sequence Amino Acid Sequence (Hydrophobicity, Charge) sequence->peptide modifications Modifications (e.g., PEGylation, Cyclization) modifications->peptide storage Storage Conditions (Temperature, Light, Moisture) storage->peptide solution Solution Properties (pH, Solvent, Buffers) solution->peptide handling Handling (Freeze-Thaw Cycles, Contamination) handling->peptide

Caption: Key factors that affect peptide stability.

References

Technical Support Center: Optimization of ELISA for gp120 (254-274) Peptide Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ELISA (Enzyme-Linked Immunosorbent Assay) parameters for the detection of the HIV gp120 (254-274) peptide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of the gp120 (254-274) peptide that may affect my ELISA results?

A1: The gp120 (254-274) peptide, with the sequence CTHGIRPVVSTQLLLNGSLAE, has a molecular weight of approximately 2208.5 g/mol .[1] Its conformational structure is flexible and can be influenced by the solvent environment, adopting a beta-turn, helical, or beta-sheet structure.[2] This conformational variability can impact antibody recognition. The peptide is considered "immunoreactive" as an isolated fragment, making it a suitable target for antibody detection.[2]

Q2: What is a good starting concentration for coating the gp120 (254-274) peptide onto the ELISA plate?

A2: For synthetic peptides, a general starting concentration for coating is between 1-10 µg/mL.[3] A common starting point is 1 µM of the peptide in a suitable coating buffer.[4] However, the optimal concentration should be determined empirically for your specific assay conditions.

Q3: Which coating buffer is recommended for this peptide?

A3: A widely used and effective coating buffer for peptide ELISAs is a carbonate-bicarbonate buffer with a pH of 9.6. This alkaline pH promotes the passive adsorption of the peptide to the polystyrene plate surface. If poor binding is observed, other buffers with a pH in the range of 4-8 can be tested.

Q4: How can I choose the best blocking buffer for my assay?

A4: The choice of blocking buffer is critical to minimize background noise. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For peptide-based ELISAs, a purified grade of casein can be particularly effective. It is advisable to test a few different blocking buffers to determine which one provides the best signal-to-noise ratio for your specific antibody-peptide pair.

Q5: How do I determine the optimal concentrations of my primary and secondary antibodies?

A5: The optimal concentrations of the primary and secondary antibodies should be determined using a checkerboard titration. This involves testing a range of dilutions for both antibodies simultaneously to find the combination that yields the highest specific signal and the lowest background.

Troubleshooting Guide

Problem 1: High Background Signal

Possible Cause Recommended Solution
Ineffective Blocking Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Try different blocking agents such as 1% casein, 3-5% BSA, or a commercial blocking buffer.
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal, non-saturating concentrations for both the primary and secondary antibodies.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and ensure a soaking time of 30 seconds for each wash. Add a non-ionic detergent like 0.05% Tween-20 to your wash buffer.
Cross-Reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the species of your primary antibody to minimize non-specific binding.

Problem 2: Weak or No Signal

Possible Cause Recommended Solution
Suboptimal Antibody Concentration The concentration of the primary or secondary antibody may be too low. Re-optimize concentrations using a checkerboard titration.
Poor Peptide Coating Ensure the peptide is properly dissolved before coating. Consider testing different coating buffers (pH 4-8) if the standard carbonate buffer is ineffective. The peptide may be sterically hindered; conjugating it to a carrier protein like BSA can sometimes improve detection.
Incorrect Incubation Times or Temperatures Review the protocol for recommended incubation times and temperatures. Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can enhance the signal.
Inactive Reagents Ensure that antibodies and enzyme conjugates have been stored correctly and have not expired. Prepare fresh substrate solution for each experiment.

Problem 3: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated and use proper pipetting techniques. Use a new pipette tip for each sample and standard.
Uneven Plate Washing Use an automated plate washer if available. If washing manually, ensure all wells are filled and emptied completely and consistently.
"Edge Effect" This can be caused by uneven temperature or evaporation across the plate. To mitigate this, incubate the plate in a humidified chamber and avoid using the outer wells for critical samples.

Experimental Protocols

Protocol 1: Peptide Coating of ELISA Plates
  • Preparation of Coating Solution: Dilute the gp120 (254-274) peptide to a final concentration of 1-10 µg/mL in 1X Carbonate-Bicarbonate Coating Buffer (pH 9.6). A common starting concentration is 2 µg/mL.

  • Coating the Plate: Add 100 µL of the peptide coating solution to each well of a 96-well high-binding ELISA plate.

  • Incubation: Cover the plate with an adhesive sealer and incubate overnight at 4°C. Alternatively, incubate for 2-4 hours at 37°C.

  • Washing: Aspirate the coating solution from the wells. Wash the plate three times with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol is to determine the optimal dilutions for the primary and secondary antibodies.

  • Plate Coating: Coat a 96-well plate with the gp120 (254-274) peptide as described in Protocol 1.

  • Blocking: After washing, block the plate with 200 µL of a suitable Blocking Buffer per well for 1-2 hours at room temperature.

  • Primary Antibody Dilutions: Prepare a series of two-fold dilutions of the primary antibody in Antibody Diluent (e.g., blocking buffer) down the rows of the plate (e.g., Row A: 1:500, Row B: 1:1000, Row C: 1:2000, etc.). Leave one row as a no-primary-antibody control.

  • Secondary Antibody Dilutions: Prepare a series of two-fold dilutions of the enzyme-conjugated secondary antibody in Antibody Diluent across the columns of the plate (e.g., Column 1: 1:2000, Column 2: 1:4000, Column 3: 1:8000, etc.). Leave one column as a no-secondary-antibody control.

  • Incubation: Add 100 µL of each primary antibody dilution to the corresponding rows and incubate for 2 hours at room temperature. Wash the plate as described previously. Then, add 100 µL of each secondary antibody dilution to the corresponding columns and incubate for 1 hour at room temperature.

  • Development and Reading: Wash the plate, add the substrate, stop the reaction, and read the absorbance.

  • Analysis: The optimal combination of antibody dilutions is the one that gives a high signal with a low background.

Quantitative Data Summary

The following tables provide example data for ELISA optimization. The actual values will vary depending on the specific antibodies and reagents used.

Table 1: Example Checkerboard Titration Results (OD at 450 nm)

Primary Ab DilutionSecondary Ab 1:2000Secondary Ab 1:4000Secondary Ab 1:8000Secondary Ab 1:16000No Secondary Ab
1:1000 2.8502.5001.8001.1000.100
1:2000 2.5002.2001.6000.9000.095
1:4000 1.8001.6001.1000.6000.090
1:8000 1.1000.9000.6000.3500.085
No Primary Ab 0.2500.1500.1000.0900.080

In this example, a primary antibody dilution of 1:2000 and a secondary antibody dilution of 1:4000 might be chosen for a good balance of high signal and low background.

Table 2: Comparison of Different Blocking Buffers

Blocking BufferAverage Signal (OD 450 nm)Average Background (OD 450 nm)Signal-to-Noise Ratio
1% Casein in PBS 2.1500.11019.5
3% BSA in PBS 1.9800.15013.2
5% Non-fat Dry Milk in PBS 1.8500.2507.4
Commercial Blocker A 2.2500.10022.5

Based on this example data, Commercial Blocker A or 1% Casein would be the preferred blocking agents.

Visualizations

ELISA_Workflow start Start coating Peptide Coating (gp120 254-274) start->coating wash1 Wash coating->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 sample Add Sample (Primary Antibody) wash2->sample wash3 Wash sample->wash3 secondary_ab Add Enzyme-conjugated Secondary Antibody wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Plate stop->read end End read->end

Caption: A generalized workflow for an indirect ELISA to detect antibodies against the gp120 (254-274) peptide.

Troubleshooting_High_Background start High Background Signal? cause1 Ineffective Blocking? start->cause1 solution1 Increase blocking time Try different blocker cause1->solution1 Yes cause2 Antibody Conc. Too High? cause1->cause2 No end_node Problem Solved solution1->end_node solution2 Perform Checkerboard Titration cause2->solution2 Yes cause3 Insufficient Washing? cause2->cause3 No solution2->end_node solution3 Increase wash steps Add detergent to buffer cause3->solution3 Yes solution3->end_node

Caption: A decision tree for troubleshooting high background signals in your ELISA experiment.

Peptide_Antibody_Interaction cluster_well ELISA Well Surface peptide gp120 (254-274) Peptide primary_ab Primary Antibody primary_ab->peptide Binds to Peptide Epitope secondary_ab Enzyme-Conjugated Secondary Antibody secondary_ab->primary_ab Binds to Primary Ab enzyme Enzyme enzyme->secondary_ab

Caption: Schematic of the molecular interactions in an indirect ELISA for the gp120 (254-274) peptide.

References

Technical Support Center: Troubleshooting Poor Antibody Responses to gp120 (254-274)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor antibody responses after immunization with the HIV-1 gp120 envelope glycoprotein, specifically targeting the 254-274 amino acid region.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during immunization experiments.

Issue 1: Low or Undetectable Antibody Titers After Immunization

Question: We have completed our immunization protocol with a synthetic peptide corresponding to gp120 (254-274) but are observing very low or no detectable antibody titers via ELISA. What are the possible causes and solutions?

Possible CauseTroubleshooting Step & Optimization
Poor Immunogenicity of the Peptide A short synthetic peptide like gp120 (254-274) is often poorly immunogenic on its own. Solution: Couple the peptide to a larger carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity.[1][2][3]
Ineffective Adjuvant The adjuvant choice is critical for mounting a robust immune response. Solution: Ensure you are using a potent adjuvant. If using a standard adjuvant like Alum, consider switching to or combining with others like MF59, AS01B, or QS21.[4][5] Molecular adjuvants like BAFF and APRIL have also been shown to enhance B-cell responses and increase antibody titers.
Suboptimal Immunization Strategy The route, schedule, and dose can significantly impact the outcome. Solution: Employ a prime-boost strategy. A DNA prime followed by a protein boost has been shown to be more effective at generating high-titer antibody responses than either method alone. Review your immunization schedule; typically, boosts are given at 2-3 week intervals.
Antigen Conformation The antibody response may be directed against linear epitopes not present on the native, folded gp120 protein. Solution: Use oligomeric or conformationally stabilized forms of the antigen (e.g., oligomeric gp160) which may better present the native structure of the epitope.
Issue 2: Antibodies Are Generated but Exhibit Low Affinity or Poor Neutralization

Question: Our ELISA results show decent antibody titers, but the antibodies fail to neutralize the virus in vitro. Why is this happening and how can we improve it?

Possible CauseTroubleshooting Step & Optimization
Epitope Masking by Glycans The surface of gp120 is heavily glycosylated, which can shield conserved neutralizing epitopes, including regions near the C2 domain (254-274). Solution: Consider using engineered gp120 immunogens with specific N-linked glycans removed to enhance the exposure of neutralizing epitopes.
Non-Neutralizing Epitope Dominance The immune response may be dominated by antibodies targeting highly variable or non-functional regions of the gp120 protein, rather than conserved neutralizing epitopes like the 254-274 region. Solution: Focus the immune response by using the peptide itself as the immunogen (conjugated to a carrier) rather than the full-length protein. Structure-based antigen design can also be used to delete variable loops and better present conserved epitopes.
Lack of T-Cell Help The generation of high-affinity, class-switched antibodies is dependent on CD4+ T-cell help, which can be a limiting factor for gp120 immunogens. Solution: Ensure your immunization strategy includes an adjuvant known to stimulate T-cell responses. The inclusion of T-helper epitopes in the immunogen construct can also improve outcomes.
Antibody Specificity While the 254-274 region is a target for neutralization, the antibodies generated may not be potent. Neutralization of some HIV-1 isolates by anti-(254-274) antibodies occurs at a post-binding step, preventing viral entry after attachment to CD4. Solution: Assess antibody function beyond simple binding. Perform neutralization assays with a panel of HIV-1 isolates (Tier 1 and Tier 2) to determine the breadth and potency of the response.

Quantitative Data Summary

Table 1: Comparison of Immunization Strategies on Antibody Response
Immunization StrategyAnimal ModelKey OutcomeReference
DNA Prime / Protein BoostMiceSubstantially increased ELISA and neutralizing antibody titers compared to DNA alone.
DNA Prime / Protein Boost (Polyvalent)RabbitsElicited neutralizing antibodies against >50% of viral isolates in a test panel.
gp120 Protein with AS01B AdjuvantHumansApproached 100% IgG response rates; higher V1V2 IgG magnitude and CD4+ T-cell responses compared to MF59 adjuvant.
gp120 engineered with α-gal epitopesMice>100-fold higher anti-gp120 antibody titers compared to unmodified gp120.
Oligomeric gp160RabbitsInduced antibodies that preferentially bound native gp120 and neutralized primary HIV-1 isolates.

Visualizations

Experimental and Logical Workflows

G cluster_prep Phase 1: Preparation & Immunization cluster_analysis Phase 2: Response Analysis cluster_eval Phase 3: Evaluation A Immunogen Design (gp120 254-274 peptide-KLH) B Adjuvant Formulation (e.g., AS01B, QS21) A->B C Immunization (e.g., DNA Prime-Protein Boost) B->C D Serum Collection C->D E ELISA for Antibody Titer D->E F Neutralization Assay (Pseudovirus-based) D->F G ELISPOT for T-Cell Response D->G H Data Analysis: - Titer Quantification - IC50 Calculation - T-Cell Frequency E->H F->H G->H I Successful Response? (High Titer & Neutralization) H->I J Proceed with Downstream Applications I->J Yes K Troubleshoot Protocol (Refer to Guide) I->K No

Caption: Experimental workflow for gp120 (254-274) vaccine immunogenicity testing.

G Start Start: Poor Antibody Response CheckTiter Is Antibody Titer Low or Undetectable? Start->CheckTiter CheckNeut Is Neutralization Activity Poor? CheckTiter->CheckNeut No, Titer is OK TiterCauses Potential Titer Issues: 1. Poor Peptide Immunogenicity 2. Ineffective Adjuvant 3. Suboptimal Protocol CheckTiter->TiterCauses Yes NeutCauses Potential Neutralization Issues: 1. Glycan Shielding 2. Non-neutralizing Epitopes 3. Lack of T-Cell Help CheckNeut->NeutCauses Yes End Re-evaluate Response CheckNeut->End No, Response is OK TiterSolutions Solutions: - Conjugate to Carrier (KLH) - Use Potent Adjuvant (AS01B) - Use Prime-Boost Strategy TiterCauses->TiterSolutions TiterSolutions->End NeutSolutions Solutions: - Use Deglycosylated Antigen - Structure-Based Antigen Design - Use Th-stimulating Adjuvant NeutCauses->NeutSolutions NeutSolutions->End

Caption: A logical troubleshooting flowchart for poor gp120 antibody responses.

Frequently Asked Questions (FAQs)

Q1: Why is the HIV-1 gp120 protein such a difficult immunogen to work with? A1: The difficulty arises from several factors inherent to the virus. These include the high variability of the envelope protein, the dense shield of N-linked glycans that masks conserved epitopes, and the inherent conformational flexibility of the gp120 molecule itself. These properties allow the virus to evade the host immune system, making it a challenging target for traditional vaccine design.

Q2: What is the significance of the gp120 (254-274) region as a vaccine target? A2: The 254-274 region is located within the second conserved domain (C2) of gp120. This region is highly conserved across different HIV-1 isolates and is critical for a post-binding event during viral entry into the host cell. Rabbit antisera raised against a peptide of this sequence were shown to be efficient in neutralizing multiple different isolates of HIV in vitro, making it a promising target for a broadly neutralizing antibody response.

Q3: What are the primary strategies to enhance the immunogenicity of a gp120 peptide vaccine? A3: Key strategies include:

  • Prime-Boost Strategies: Using a DNA prime followed by a protein boost can elicit both cellular and humoral responses effectively.

  • Adjuvant Selection: The use of potent adjuvants is crucial for maximizing the immune response. Adjuvants like AS01B have been shown to elicit stronger CD4+ T-cell and antibody responses than others.

  • Antigen Engineering: Modifying the antigen, for example by coupling it to a carrier protein like KLH, removing specific glycans, or using structure-based design to stabilize a desired conformation, can significantly improve immunogenicity.

  • Delivery Systems: Forming immune complexes or using novel delivery platforms can improve antigen uptake and presentation by antigen-presenting cells (APCs).

Q4: How can I properly assess the quality and functionality of the antibody response generated? A4: A comprehensive assessment involves multiple assays:

  • ELISA (Enzyme-Linked Immunosorbent Assay): This is the standard method to measure the titer (concentration) of gp120-specific antibodies in serum.

  • Neutralization Assay: This is a functional assay to determine if the antibodies can prevent viral infection of cells in vitro. This is often done using pseudoviruses and target cell lines like TZM-bl. It is important to test against a panel of viruses to assess the breadth of neutralization.

  • ELISPOT (Enzyme-Linked Immunospot Assay): This assay quantifies the number of antigen-specific T-cells producing cytokines (like IFN-γ), providing a measure of the cellular immune response.

  • Antibody Competition Assays: These assays can determine if the antibodies generated target a specific site, such as the CD4 binding site, by measuring their ability to compete with known monoclonal antibodies or soluble CD4.

Detailed Experimental Protocols

Protocol 1: ELISA for gp120-Specific Antibody Titers
  • Coating: Coat 96-well ELISA plates with 100 µL/well of recombinant gp120 protein (or the specific gp120 254-274 peptide) at a concentration of 1-2 µg/mL in PBS. Incubate overnight at 4°C.

  • Blocking: Wash the plates 3-5 times with wash buffer (PBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3-5% non-fat milk or BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates as before. Add 100 µL of serially diluted serum samples (starting at a 1:50 or 1:100 dilution) from immunized and control animals. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plates. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG or anti-rabbit IgG) diluted according to the manufacturer's instructions in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plates thoroughly. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Read Plate: Read the optical density (OD) at 450 nm. The antibody titer is typically defined as the highest serum dilution that gives an OD value two- or three-fold above the pre-immune or control serum.

Protocol 2: DNA Prime-Protein Boost Immunization in Mice

This protocol is a general guideline and should be optimized for your specific construct and animal model.

  • DNA Priming:

    • Prepare the DNA vaccine plasmid encoding the gp120 antigen.

    • For the first immunization (Week 0), inject 50-100 µg of the plasmid DNA in PBS or saline intramuscularly (IM) into the quadriceps muscle of each mouse (50 µL per leg).

    • Repeat the DNA priming immunization at Week 3.

  • Protein Boosting:

    • Prepare the protein immunogen by mixing the recombinant gp120 protein (or peptide-KLH conjugate) with a suitable adjuvant (e.g., QS21 or AS01B). A typical dose is 5-20 µg of protein per mouse.

    • At Week 6, boost the mice subcutaneously (SC) at the base of the tail or in the back with the protein/adjuvant formulation.

    • A second protein boost can be administered at Week 9 to further increase antibody titers.

  • Serum Collection:

    • Collect blood samples via tail bleed or other appropriate methods at baseline (pre-immune) and 10-14 days after each boost.

    • Process the blood to separate the serum for subsequent antibody analysis.

References

Technical Support Center: Refining Conjugation Protocols for gp120 (254-274) and Carrier Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the conjugation of the HIV-1 gp120 peptide fragment (254-274) to carrier proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing very low or no conjugation of my gp120 (254-274) peptide to the carrier protein. What are the possible causes and solutions?

A1: Low or no conjugation efficiency is a common issue that can arise from several factors related to the peptide, carrier protein, or reaction conditions.

  • Peptide-Related Issues:

    • Poor Peptide Solubility: The gp120 (254-274) peptide may have limited solubility in aqueous buffers.

      • Solution: Dissolve the peptide in a minimal amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough not to denature the carrier protein.

    • Oxidation of Cysteine Residues (for maleimide chemistry): If you are using a C-terminal cysteine for conjugation via maleimide chemistry, the thiol groups can oxidize to form disulfide bonds, rendering them unreactive.

      • Solution: Before conjugation, treat the peptide with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). Excess DTT must be removed before adding the maleimide-activated carrier, whereas TCEP generally does not need to be removed.[1] You can confirm the presence of free thiols using Ellman's reagent.[2][3]

    • Incorrect Peptide Quantification: Inaccurate measurement of the peptide concentration will lead to incorrect molar ratios in the conjugation reaction.

      • Solution: Use a reliable method for peptide quantification, such as amino acid analysis or a colorimetric peptide assay.[4][5]

  • Carrier Protein-Related Issues:

    • Insufficiently Activated Carrier Protein: The carrier protein (e.g., KLH, BSA) may not have a sufficient number of reactive groups available for conjugation.

      • Solution: Ensure the activation step is performed correctly. For example, when using glutaraldehyde, ensure the pH is appropriate (typically around 7.8) for the reaction with amine groups. For maleimide chemistry, ensure the carrier protein has been successfully activated with a maleimide crosslinker.

    • Presence of Interfering Substances: The carrier protein solution may contain substances that interfere with the conjugation reaction, such as free amines (e.g., Tris buffer) or thiols.

      • Solution: Dialyze the carrier protein against an appropriate buffer (e.g., PBS) before activation and conjugation to remove any interfering small molecules.

  • Reaction Condition-Related Issues:

    • Incorrect Molar Ratio: An inappropriate molar ratio of peptide to carrier protein can lead to low conjugation efficiency.

      • Solution: Optimize the molar ratio of peptide to carrier protein. A common starting point is a 20:1 to 50:1 molar excess of peptide.

    • Suboptimal pH: The pH of the reaction buffer is critical for specific conjugation chemistries.

      • Solution: Ensure the reaction buffer has the optimal pH for the chosen chemistry. For glutaraldehyde, a pH of around 7.8 is often used. For maleimide-thiol coupling, a pH range of 6.5-7.5 is recommended. For EDC/NHS chemistry, the activation step is more efficient at a slightly acidic pH (e.g., 6.0), while the coupling to the amine on the peptide is more efficient at a slightly basic pH (e.g., 7.5).

    • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can result in incomplete conjugation.

      • Solution: Follow the recommended incubation times and temperatures for your specific protocol. For many conjugation reactions, an overnight incubation at 4°C or a few hours at room temperature is sufficient.

Q2: My gp120-carrier protein conjugate has precipitated out of solution. What should I do?

A2: Precipitation of the conjugate can occur due to several factors, including high levels of conjugation, changes in solubility, or aggregation.

  • High Peptide-to-Carrier Ratio: A very high degree of peptide conjugation can alter the overall physicochemical properties of the carrier protein, leading to decreased solubility.

    • Solution: Try reducing the molar excess of the peptide in the conjugation reaction. Perform a small-scale titration to find the optimal peptide-to-carrier ratio that maintains solubility.

  • Peptide Hydrophobicity: The gp120 (254-274) peptide may be hydrophobic, and conjugating a large number of these peptides to a carrier protein can cause the conjugate to become insoluble.

    • Solution: If precipitation is a persistent issue, consider using a carrier protein with higher intrinsic solubility or modifying the peptide to include more hydrophilic residues if possible.

  • Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for the solubility of the conjugate.

    • Solution: After conjugation, dialyze the conjugate into a buffer with a different pH or ionic strength to see if solubility improves.

  • Handling Precipitate:

    • Solution: If a precipitate forms, you can try to resolubilize it by gentle sonication. However, be aware that this may not always be successful and could potentially denature the protein. It is often better to optimize the conjugation reaction to prevent precipitation in the first place.

Q3: How can I determine the success and efficiency of my conjugation reaction?

A3: Several methods can be used to assess the success and efficiency of the conjugation reaction.

  • SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the carrier protein after peptide conjugation.

    • Procedure: Run samples of the unconjugated carrier protein and the purified conjugate on an SDS-PAGE gel. The conjugated protein should show a noticeable upward shift in its band or appear as a broader smear compared to the unconjugated protein.

  • Amino Acid Analysis (AAA): This is a highly accurate method to determine the peptide-to-carrier protein ratio.

    • Procedure: The conjugate is hydrolyzed to its constituent amino acids, which are then quantified. By comparing the amino acid composition of the conjugate to that of the unconjugated carrier protein and the known sequence of the peptide, the molar ratio of peptide to protein can be calculated.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry can be used to determine the molecular weight of the conjugate, from which the number of conjugated peptides can be inferred.

  • UV-Vis Spectroscopy: If the peptide contains a unique chromophore (or one can be added), the conjugation ratio can be estimated by measuring the absorbance at specific wavelengths.

Quantitative Data Summary

The following tables provide typical quantitative data for gp120 (254-274) peptide conjugation experiments. Note that these values are illustrative and can vary depending on the specific protocols and reagents used.

Table 1: Comparison of Conjugation Chemistries

FeatureGlutaraldehydeMaleimide-ThiolEDC/NHS
Target Functional Groups Peptide: Primary amines (N-terminus, Lys) Carrier: Primary amines (Lys)Peptide: Thiol (Cys) Carrier: Activated with maleimidePeptide: Primary amines (N-terminus, Lys) or Carboxyls (C-terminus, Asp, Glu) Carrier: Carboxyls or Primary amines
Typical Molar Ratio (Peptide:Carrier) 20:1 - 100:110:1 - 50:120:1 - 100:1
Typical Conjugation Efficiency 30-60%50-80%40-70%
Resulting Peptide:Carrier Ratio 5-205-155-25
Advantages Simple, one-step reaction.Highly specific reaction.Zero-length crosslinker.
Disadvantages Can lead to protein cross-linking and polymerization.Requires a free thiol on the peptide.Can be sensitive to hydrolysis.

Table 2: Comparison of Purification Methods

MethodPrincipleTypical Recovery YieldPurityTime Required
Dialysis Size-based separation using a semi-permeable membrane.80-95%Good (removes small molecules)12-48 hours
Size-Exclusion Chromatography (SEC) Separation based on molecular size using a porous resin.70-90%High (separates by size)1-4 hours

Experimental Protocols

Protocol 1: Glutaraldehyde Conjugation of gp120 (254-274) to Keyhole Limpet Hemocyanin (KLH)

This protocol describes the conjugation of a peptide containing primary amines to a carrier protein using glutaraldehyde.

Materials:

  • gp120 (254-274) peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Phosphate Buffer, pH 7.8

  • Glutaraldehyde, 25% aqueous solution

  • Sodium borohydride (NaBH4)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare KLH Solution: Dissolve 10 mg of KLH in 2 mL of 0.1 M Sodium Phosphate Buffer, pH 7.8. If necessary, gently rotate at 4°C until fully dissolved. Centrifuge to remove any aggregates.

  • Prepare Peptide Solution: Dissolve 5 mg of gp120 (254-274) peptide in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.8. If solubility is an issue, dissolve in a minimal volume of DMF first.

  • Conjugation Reaction: a. Add the peptide solution to the KLH solution. b. Slowly add glutaraldehyde to a final concentration of 0.1%. c. Incubate the reaction mixture for 8-12 hours at 4°C with gentle rotation.

  • Quenching: Add a small amount of NaBH4 (approximately 1 mg) to the reaction mixture to quench the unreacted glutaraldehyde and stabilize the Schiff bases. Be cautious as this may cause fizzing. Incubate for 1-2 hours at 4°C.

  • Purification: a. Transfer the reaction mixture to a dialysis tube (10 kDa MWCO). b. Dialyze against 2 L of PBS, pH 7.4, at 4°C for 24-48 hours, with at least three buffer changes.

  • Characterization: Determine the protein concentration and assess the conjugation efficiency using SDS-PAGE and/or amino acid analysis.

Protocol 2: Maleimide-Thiol Conjugation of gp120 (254-274)-Cys to Bovine Serum Albumin (BSA)

This protocol is for conjugating a peptide with a C-terminal cysteine to a maleimide-activated carrier protein.

Materials:

  • gp120 (254-274)-Cys peptide

  • Maleimide-activated BSA

  • PBS containing 10 mM EDTA, pH 7.2

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Peptide Solution: Dissolve 5 mg of gp120 (254-274)-Cys peptide in 1 mL of PBS with 10 mM EDTA, pH 7.2.

  • Reduce Peptide: Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

  • Prepare Carrier Protein Solution: Dissolve 10 mg of maleimide-activated BSA in 2 mL of PBS with 10 mM EDTA, pH 7.2.

  • Conjugation Reaction: a. Add the reduced peptide solution to the maleimide-activated BSA solution. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column. b. Elute with PBS, pH 7.4, and collect the fractions containing the high molecular weight conjugate.

  • Characterization: Analyze the fractions by measuring absorbance at 280 nm. Pool the protein-containing fractions and confirm conjugation using SDS-PAGE.

Protocol 3: EDC/NHS Conjugation of gp120 (254-274) to a Carrier Protein

This protocol describes a two-step EDC/NHS crosslinking procedure.

Materials:

  • gp120 (254-274) peptide (with a free amine)

  • Carrier protein (e.g., BSA)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activate Carrier Protein: a. Dissolve 10 mg of the carrier protein in 2 mL of Activation Buffer. b. Add 2 mg of EDC and 4 mg of Sulfo-NHS. c. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Crosslinker: Immediately pass the activated carrier protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation Reaction: a. Immediately add 5 mg of the gp120 (254-274) peptide (dissolved in Coupling Buffer) to the activated carrier protein. b. Incubate for 2 hours at room temperature.

  • Quenching: Add 100 µL of Quenching Solution to the reaction mixture and incubate for 15 minutes to quench any unreacted Sulfo-NHS esters.

  • Purification: Purify the conjugate using dialysis or size-exclusion chromatography as described in the previous protocols.

  • Characterization: Assess the conjugation success using appropriate methods like SDS-PAGE.

Visualizations

Diagram 1: General Experimental Workflow for Peptide-Carrier Protein Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Peptide 1. Prepare Peptide Solution (Dissolve & Quantify) Activation 3. Activate Carrier Protein (e.g., with crosslinker) Peptide->Activation Add to reaction Carrier 2. Prepare Carrier Protein (Dissolve & Purify) Carrier->Activation Conjugate 4. Mix Peptide & Activated Carrier (Incubate) Activation->Conjugate Quench 5. Quench Reaction (Stop crosslinking) Conjugate->Quench Purify 6. Purify Conjugate (Dialysis or SEC) Quench->Purify Characterize 7. Characterize Conjugate (SDS-PAGE, AAA) Purify->Characterize

Caption: A generalized workflow for the conjugation of a peptide to a carrier protein.

Diagram 2: Signaling Pathway of Antigen Presentation and T-Helper Cell Activation

antigen_presentation cluster_apc Antigen Presenting Cell (APC) cluster_th T-Helper Cell APC APC Phagocytosis 1. Phagocytosis of gp120-carrier conjugate Processing 2. Antigen Processing (Proteolysis) Phagocytosis->Processing MHCII 3. Peptide Loading onto MHC-II Processing->MHCII Presentation 4. MHC-II-peptide Presentation MHCII->Presentation TCR TCR Presentation->TCR Recognition Th_Cell Naive T-Helper Cell Activation_Signal 5. T-Cell Activation TCR->Activation_Signal CD4 CD4 CD4->Presentation Co-receptor binding

Caption: The pathway of gp120 antigen presentation by an APC to a T-helper cell.

Diagram 3: B-Cell Activation and Antibody Production

b_cell_activation cluster_bcell B-Cell cluster_th_interaction T-Helper Cell Interaction cluster_bcell_diff B-Cell Differentiation B_Cell Naive B-Cell BCR BCR Internalization 1. Antigen Binding & Internalization BCR->Internalization Binds gp120 conjugate B_Presentation 2. MHC-II-peptide Presentation Internalization->B_Presentation Activated_Th Activated T-Helper Cell B_Presentation->Activated_Th T-Cell Help Co_stimulation 3. Co-stimulation (CD40-CD40L) Activated_Th->Co_stimulation Proliferation 4. Proliferation & Differentiation Co_stimulation->Proliferation Plasma_Cell Plasma Cell Proliferation->Plasma_Cell Memory_B_Cell Memory B-Cell Proliferation->Memory_B_Cell Antibodies 5. Antibody Production (anti-gp120) Plasma_Cell->Antibodies

Caption: The process of B-cell activation and differentiation leading to anti-gp120 antibody production.

References

Technical Support Center: Expression of Folded gp120 (254-274) Fragments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in expressing and folding the gp120 (254-274) fragment of the HIV-1 envelope protein.

Frequently Asked Questions (FAQs)

Q1: Why is expressing the gp120 (254-274) fragment in a folded state challenging?

A1: The primary challenges stem from several factors:

  • Inherent Instability: As a small fragment of a large glycoprotein, the gp120 (254-274) peptide may not autonomously adopt a stable, native-like conformation. Its structure is highly influenced by the surrounding solvent environment.[1][2]

  • Expression System: When expressed in E. coli, the lack of post-translational modifications, particularly glycosylation, which is present in the native gp120, can impact folding and solubility.

  • Inclusion Body Formation: High-level expression in E. coli often leads to the aggregation of the fragment into insoluble inclusion bodies.[3][4] Recovering functional protein from inclusion bodies requires denaturation and subsequent refolding, which is often inefficient.

Q2: What is the expected conformation of the gp120 (254-274) fragment?

A2: The conformation of this fragment is dynamic and solvent-dependent. Studies have shown it can adopt different secondary structures:

  • In a hydrophobic environment (like hexafluoroacetone), it may form a helical structure.[1]

  • In a polar aprotic solvent (like DMSO-d6), it can form a type I β-turn.

  • In an aqueous solution at acidic pH, it tends to form a β-sheet. Therefore, achieving a "correctly folded" state depends on the desired conformation for your specific application.

Q3: What expression systems are suitable for the gp120 (254-274) fragment?

A3: E. coli is a commonly used host due to its rapid growth, high-yield potential, and cost-effectiveness. However, as mentioned, this often leads to inclusion body formation. Mammalian cell expression systems can also be used and may promote better folding and post-translational modifications, but typically result in lower yields and are more expensive.

Q4: How can I confirm that my expressed gp120 (254-274) fragment is folded correctly?

A4: Several biophysical and immunological techniques can be employed:

  • Circular Dichroism (CD) Spectroscopy: This is a powerful technique to assess the secondary structure of the purified fragment and can help determine the percentage of α-helix, β-sheet, and random coil.

  • Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be used to test the binding of the fragment to conformation-specific monoclonal antibodies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR can provide insights into the three-dimensional structure of the peptide in solution.

Troubleshooting Guide

Problem 1: Low or No Expression of the gp120 (254-274) Fragment
Possible Cause Recommended Solution
Codon Bias The codon usage of the gp120 gene may not be optimal for E. coli.
Solution: Synthesize a gene with codons optimized for E. coli expression.
Plasmid Instability The expression vector may be unstable or have a low copy number.
Solution: Ensure the use of a high-copy-number plasmid and maintain antibiotic selection throughout the culture.
Toxicity of the Fragment The expressed fragment may be toxic to the E. coli host.
Solution: Use a tightly regulated promoter (e.g., pBAD) to minimize basal expression. Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., IPTG).
Problem 2: The gp120 (254-274) Fragment is Expressed as Insoluble Inclusion Bodies
Possible Cause Recommended Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery.
Solution: Lower the induction temperature (18-25°C) and inducer concentration to slow down the expression rate.
Sub-optimal Culture Conditions Culture conditions may not be conducive to soluble protein expression.
Solution: Optimize media composition and aeration. Consider co-expression with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
Disulfide Bond Formation The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds which may be important for folding.
Solution: Target the protein to the periplasm using a signal peptide. Alternatively, use engineered E. coli strains (e.g., SHuffle T7) that facilitate cytoplasmic disulfide bond formation.
Problem 3: Low Yield of Folded Fragment After Refolding from Inclusion Bodies

This table presents illustrative data to demonstrate the impact of different refolding parameters. Actual yields will need to be determined empirically.

Refolding Parameter Condition A Condition B Condition C Condition D Illustrative Yield of Folded Fragment (%)
Refolding Method Rapid DilutionStep-wise DialysisPulse RenaturationChromatographyA: 15%B: 25%C: 35%D: 40%
Urea Concentration 4 M2 M1 M0.5 MA: 20%B: 30%C: 22%D: 18%
pH 6.57.58.59.5A: 15%B: 28%C: 35%D: 20%
Redox Shuttle (GSH:GSSG) 10:15:12:11:1A: 30%B: 25%C: 18%D: 12%
Additive None0.4 M L-Arginine5% Glycerol0.1 M SucroseA: 18%B: 38%C: 25%D: 22%

Experimental Protocols

Protocol 1: Expression and Inclusion Body Purification of gp120 (254-274)

This protocol is a general guideline and may require optimization.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the gp120 (254-274) fragment, preferably with an N-terminal His-tag for purification.

  • Culture: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Reduce the temperature to 25°C and continue to incubate for 4-6 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and a protease inhibitor cocktail). Incubate on ice for 30 minutes, followed by sonication.

  • Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.

  • Washing: Wash the inclusion body pellet sequentially with a buffer containing 1% Triton X-100 and then with a buffer containing 2 M urea to remove contaminants.

Protocol 2: Solubilization and Refolding of gp120 (254-274) from Inclusion Bodies
  • Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl, pH 8.0, 8 M urea, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.

  • Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Transfer the clarified supernatant to a dialysis bag.

    • Perform a step-wise dialysis against refolding buffer (50 mM Tris-HCl, pH 8.5, 300 mM NaCl, 0.4 M L-arginine, 1 mM GSH, 0.1 mM GSSG) with decreasing concentrations of urea (e.g., 6 M, 4 M, 2 M, 1 M, and finally no urea). Each dialysis step should be for at least 4 hours at 4°C.

Protocol 3: Purification and Characterization of Folded gp120 (254-274)
  • Purification: Purify the refolded protein using Ni-NTA affinity chromatography, followed by size-exclusion chromatography to remove aggregates and improperly folded species.

  • Concentration: Concentrate the purified protein using an appropriate molecular weight cutoff centrifugal filter.

  • Circular Dichroism (CD) Spectroscopy:

    • Dilute the purified protein to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Acquire CD spectra in the far-UV region (190-260 nm) using a CD spectropolarimeter.

    • Analyze the spectra using deconvolution software to estimate the secondary structure content.

  • Conformation-Specific ELISA:

    • Coat a 96-well plate with a conformation-specific anti-gp120 monoclonal antibody.

    • Block the plate with a suitable blocking buffer.

    • Add serial dilutions of the purified, refolded gp120 (254-274) fragment and a denatured control.

    • Detect bound fragment using a primary antibody against a tag (e.g., anti-His) or a polyclonal anti-gp120 antibody, followed by an HRP-conjugated secondary antibody and a suitable substrate. A significantly higher signal for the refolded protein compared to the denatured control indicates correct folding.

Visualizations

Expression_and_Purification_Workflow cluster_expression Protein Expression cluster_purification Inclusion Body Purification cluster_refolding Refolding and Final Purification Transformation Transformation into E. coli Culture Cell Culture Transformation->Culture Induction Induction of Expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis IB_Isolation Inclusion Body Isolation Lysis->IB_Isolation Washing Washing Inclusion Bodies IB_Isolation->Washing Solubilization Solubilization Washing->Solubilization Refolding Refolding (e.g., Dialysis) Solubilization->Refolding Purification Final Purification (e.g., Chromatography) Refolding->Purification Characterization Characterization (CD, ELISA) Purification->Characterization Troubleshooting_Logic Start Start Expression Check_Expression Check for Expression Start->Check_Expression No_Expression No Expression Check_Expression->No_Expression No Soluble_Check Is Protein Soluble? Check_Expression->Soluble_Check Yes Optimize_Codons Optimize Codons No_Expression->Optimize_Codons Change_Vector Change Vector/Promoter No_Expression->Change_Vector Inclusion_Bodies Inclusion Bodies Soluble_Check->Inclusion_Bodies No Success Folded Protein Obtained Soluble_Check->Success Yes Optimize_Culture Optimize Culture Conditions Inclusion_Bodies->Optimize_Culture Coexpress_Chaperones Co-express Chaperones Inclusion_Bodies->Coexpress_Chaperones Refold_Check Refolding Successful? Optimize_Culture->Refold_Check Coexpress_Chaperones->Refold_Check Low_Yield Low Refolding Yield Refold_Check->Low_Yield No Refold_Check->Success Yes Screen_Buffers Screen Refolding Buffers Low_Yield->Screen_Buffers Optimize_Method Optimize Refolding Method Low_Yield->Optimize_Method

References

Technical Support Center: Minimizing Non-Specific Binding in gp120 (254-274) Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing non-specific binding in immunoassays targeting the 254-274 region of HIV-1 gp120.

Troubleshooting Guides

High background and non-specific binding are common challenges in immunoassays that can obscure specific signals and lead to inaccurate results. The following guides address common issues encountered during gp120 (254-274) immunoassays.

Issue: High Background Signal Across the Entire Plate

A high background signal can significantly reduce the sensitivity of your assay. Below are potential causes and solutions to mitigate this issue.

Potential CauseRecommended SolutionExpected Outcome
Inadequate Blocking Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1] Consider switching to a different blocking agent such as 5% non-fat dry milk, 5% Bovine Serum Albumin (BSA), or a commercial blocking buffer.[1] For peptide-based ELISAs, a purified grade of casein can be particularly effective.[2]Significant reduction in background signal, leading to an improved signal-to-noise ratio.
Suboptimal Antibody Concentration Perform a checkerboard titration to determine the optimal concentration for both primary and secondary antibodies. High antibody concentrations are a common cause of non-specific binding.[1]Lower background signal while maintaining a strong specific signal.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from wells between washes.[1] Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer can also help reduce non-specific binding.Effective removal of unbound antibodies and other reagents, resulting in a cleaner background.
Cross-Reactivity of Secondary Antibody Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your primary antibody to minimize cross-reactivity. Run a control with only the secondary antibody to confirm non-specific binding.Reduced background signal caused by the secondary antibody binding to non-target proteins.
Contamination of Reagents or Plate Ensure all buffers are freshly prepared and filtered. Use clean reservoirs and pipette tips. If contamination is suspected, use a new plate and fresh reagents.Elimination of background signal resulting from contaminated materials.
Issue: Low or No Specific Signal

A weak or absent signal can be equally problematic. The following table provides guidance on troubleshooting low signal issues.

Potential CauseRecommended SolutionExpected Outcome
Suboptimal Antibody Concentrations Re-optimize antibody concentrations through titration. The concentration of either the capture or detection antibody may be too low.Enhanced specific signal, leading to improved assay sensitivity.
Inactive Reagents Ensure proper storage of antibodies, conjugates, and substrates. Avoid repeated freeze-thaw cycles of antibodies and standards. Prepare fresh substrate solution for each experiment.Restoration of expected signal intensity.
Incorrect Buffer Composition Verify the pH and composition of all buffers. For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be used in buffers for HRP-based detection systems.Proper enzymatic activity and signal generation.
Insufficient Incubation Times Increase incubation times for antibody-antigen binding or substrate development steps. Ensure adherence to the recommended incubation times in the protocol.Stronger specific signal development.

Frequently Asked Questions (FAQs)

Q1: What is the most effective blocking agent for a gp120 (254-274) peptide-based ELISA?

While the optimal blocking agent should be determined empirically for each specific assay, casein and non-fat dry milk are often more effective than BSA in reducing non-specific binding in peptide-based ELISAs. Casein is a heterogeneous protein that can provide a more comprehensive blocking of unoccupied sites on the polystyrene plate.

Q2: What concentration of Tween-20 should I use in my wash buffer?

A concentration of 0.05% to 0.1% Tween-20 in a buffered saline solution (e.g., PBS or TBS) is typically recommended for wash buffers. This concentration is generally effective at reducing non-specific binding without disrupting specific antibody-antigen interactions. However, for assays with particularly weak affinities, a lower concentration may be necessary.

Q3: How can I be sure that my primary antibody is specific to the gp120 (254-274) region?

To confirm the specificity of your primary antibody, you can perform a peptide competition assay. Pre-incubate the primary antibody with an excess of the gp120 (254-274) peptide before adding it to the coated plate. A significant reduction in signal compared to a non-pre-incubated control would indicate that the antibody is specific to the target peptide.

Q4: Can the type of microplate affect non-specific binding?

Yes, the type of microplate can influence non-specific binding. High-binding plates are designed to adsorb more protein, which can sometimes lead to increased non-specific binding if blocking is insufficient. It is important to optimize your blocking strategy for the specific type of plate you are using.

Data Presentation

Table 1: Comparison of Blocking Agents in ELISA

The following table summarizes a comparison of different blocking agents and their effectiveness in reducing non-specific binding (NSB). Note that the optimal choice may vary depending on the specific assay components.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.Can be a source of cross-reactivity with some antibodies.
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and often very effective at reducing background.Contains a complex mixture of proteins that may interfere with some assays, particularly those using biotin-avidin systems.
Casein 1-3% (w/v)Highly effective at preventing non-specific binding, often superior to BSA.Can sometimes mask certain epitopes or interfere with antibody binding.
Commercial Protein-Free Blockers Varies by manufacturerEliminates potential cross-reactivity from protein-based blockers. Compatible with a wide range of assays.Generally more expensive than traditional blocking agents.

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies to achieve the best signal-to-noise ratio.

  • Plate Coating: Coat a 96-well microplate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 8 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Antigen Incubation: Add a constant, saturating concentration of the gp120 (254-274) antigen to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add serial dilutions of the enzyme-conjugated detection antibody to the wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Incubation: Add the appropriate substrate and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Read Plate: Read the absorbance at the appropriate wavelength.

  • Analysis: Analyze the data to identify the combination of capture and detection antibody concentrations that provides the highest specific signal with the lowest background.

Protocol 2: Standard ELISA Protocol for gp120 (254-274) Detection

This protocol provides a general workflow for a sandwich ELISA to detect the gp120 (254-274) peptide.

  • Plate Coating: Coat a 96-well microplate with 100 µL/well of the capture antibody diluted to its optimal concentration in coating buffer. Seal the plate and incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-5 times with 300 µL/well of wash buffer.

  • Blocking: Add 300 µL/well of blocking buffer and incubate for at least 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Sample/Standard Incubation: Add 100 µL/well of samples and standards diluted in sample dilution buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL/well of the HRP-conjugated detection antibody diluted to its optimal concentration in detection antibody dilution buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add 100 µL/well of TMB substrate solution and incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 100 µL/well of stop solution. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Mandatory Visualization

ELISA_Workflow cluster_Preparation Plate Preparation cluster_Assay Assay Steps cluster_Detection Detection A 1. Coat Plate with Capture Antibody B 2. Wash A->B C 3. Block Non-Specific Sites B->C D 4. Wash C->D E 5. Add Sample or Standard (containing gp120) D->E F 6. Wash E->F G 7. Add HRP-Conjugated Detection Antibody F->G H 8. Wash G->H I 9. Add TMB Substrate H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K

Caption: Standard workflow for a sandwich ELISA experiment.

Troubleshooting_High_Background Start High Background Signal Q1 Is secondary antibody binding non-specifically? Start->Q1 A1_Yes Run control without primary antibody Q1->A1_Yes Yes Q2 Is blocking insufficient? Q1->Q2 No A1_Sol Use pre-adsorbed secondary antibody A1_Yes->A1_Sol A2_Yes Increase blocking time or change agent Q2->A2_Yes Yes Q3 Is antibody concentration too high? Q2->Q3 No A2_Sol Improved signal-to-noise ratio A2_Yes->A2_Sol A3_Yes Perform checkerboard titration Q3->A3_Yes Yes Q4 Is washing inadequate? Q3->Q4 No A3_Sol Optimal antibody dilution found A3_Yes->A3_Sol A4_Yes Increase wash steps and/or add detergent Q4->A4_Yes Yes A4_Sol Reduced background A4_Yes->A4_Sol

Caption: Decision tree for troubleshooting high background.

References

Validation & Comparative

Comparative Analysis of Antibody Responses to gp120 Fragments: A Focus on the Conserved 254-274 Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the immunogenicity of different regions of the HIV-1 envelope glycoprotein gp120 is paramount in the quest for an effective vaccine. This guide provides a comparative overview of antibody responses elicited by the conserved gp120 (254-274) fragment versus other notable gp120 domains, including the V1/V2 loops, the V3 loop, and the outer domain.

The gp120 (254-274) region, located within the C2 domain, is a highly conserved epitope critical for viral entry, making it an attractive target for vaccine development.[1] Studies have shown that immunization with synthetic peptides corresponding to this region can elicit neutralizing antibodies.[1] These antibodies are thought to interfere with post-binding events in the viral entry process, as they do not typically block the initial attachment of the virus to CD4+ cells.[1]

In contrast, other regions of gp120, such as the variable loops (V1/V2 and V3) and the outer domain, are also key targets for the humoral immune response. The V1/V2 loops are involved in epitopes recognized by non-neutralizing antibodies that have been associated with protection in vaccine trials, as well as epitopes for some broadly neutralizing antibodies (bNAbs). The V3 loop is a principal neutralizing determinant, though its high variability poses a significant challenge. The outer domain contains the binding site for CD4 and is a target for several potent bNAbs.

This guide synthesizes available data to facilitate a comparison of the antibody responses generated against these different gp120 fragments, providing insights into their potential as vaccine immunogens.

Quantitative Comparison of Antibody Responses

Direct quantitative comparison of antibody responses to different gp120 fragments is challenging due to variations in experimental designs across studies. The following tables summarize representative data on antibody titers and neutralization potency from various studies. It is crucial to consider the specific immunogen, immunization strategy, and viral strains used when interpreting these results.

Table 1: Antibody Binding Titers against Various gp120 Fragments

ImmunogenAnimal ModelAdjuvantMean Antibody Titer (ELISA Endpoint Titer)Reference
gp120 (254-274)-KLH conjugateChickensNot Specified1:1024 (in egg yolk)[2]
gp120 Outer Domain (OD)-Fc fusionMiceNone>1:100,000[3]
Full-length gp120-Fc fusionMiceNone~1:50,000
V1V2-scaffolded proteinNot SpecifiedNot SpecifiedNot directly reported in comparable format
V3-loop peptidesNot SpecifiedNot SpecifiedNot directly reported in comparable format

Note: Direct comparison of titers is challenging due to different experimental systems.

Table 2: Neutralization Potency of Antibodies against Different gp120 Fragments

Antibody TargetRepresentative Antibody/SeraVirus Strain(s)IC50Reference
gp120 (254-274)Rabbit antiseraHIV-1 IIIB, RF, MNNot specified, but neutralization was observed
V3 LoopMonoclonal Antibody 447-52DVarious Tier 1 & 2Variable, can be potent against sensitive strains
Outer Domain (CD4bs)VRC01Broadly neutralizingPotent, often <1 µg/mL
V1/V2 ApexPG9Broadly neutralizingPotent, often <1 µg/mL

Note: IC50 values are highly dependent on the specific antibody-virus combination.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of immunogenicity studies. Below are representative protocols for key experiments cited in the literature.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

This protocol is a standard method for quantifying the presence of antibodies specific to a particular antigen.

  • Coating: 96-well microplates are coated with 1-2 µg/mL of the gp120 fragment (e.g., synthetic peptide 254-274 or a recombinant protein domain) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., PBS with 5% non-fat dry milk or BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Serum or plasma samples are serially diluted in blocking buffer and added to the wells. The plates are then incubated for 1-2 hours at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human or anti-rabbit IgG) diluted in blocking buffer is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Detection: A substrate solution (e.g., TMB) is added to the wells, and the reaction is allowed to develop in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff value.

TZM-bl Neutralization Assay

This assay is a widely used method to measure the ability of antibodies to inhibit HIV-1 entry into target cells.

  • Cell Seeding: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

  • Antibody and Virus Incubation: Serial dilutions of heat-inactivated serum or purified antibodies are incubated with a known amount of HIV-1 pseudovirus for 1 hour at 37°C.

  • Infection: The antibody-virus mixture is then added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Calculation of Neutralization: The percentage of neutralization is calculated by comparing the luminescence in the presence of antibody to the luminescence in the absence of antibody (virus control). The 50% inhibitory concentration (IC50) is determined as the antibody concentration or serum dilution that results in a 50% reduction in luminescence.

Visualizing Experimental and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Antibody Response Analysis Immunogen gp120 Fragment (e.g., 254-274 peptide) Animal_Model Animal Model (e.g., Rabbit, Mouse) Immunogen->Animal_Model Serum_Collection Serum Collection Animal_Model->Serum_Collection Adjuvant Adjuvant Adjuvant->Animal_Model Immunization Immunization Schedule Immunization->Animal_Model ELISA ELISA for Antibody Titer Serum_Collection->ELISA Neutralization_Assay Neutralization Assay (e.g., TZM-bl) Serum_Collection->Neutralization_Assay Data_Analysis Data Analysis (Titer, IC50) ELISA->Data_Analysis Neutralization_Assay->Data_Analysis caption Fig 1. General experimental workflow for assessing antibody responses.

Caption: General experimental workflow for assessing antibody responses.

HIV_Entry_and_Neutralization cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_antibodies Neutralizing Antibodies gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41-mediated Fusion Anti_CD4bs Anti-CD4bs Ab Anti_CD4bs->gp120 Blocks CD4 Binding Anti_V3 Anti-V3 Loop Ab Anti_V3->gp120 Blocks Coreceptor Binding Anti_C2 Anti-gp120 (254-274) Ab Anti_C2->gp120 Inhibits Post-Binding Events caption Fig 2. HIV-1 entry and sites of antibody neutralization.

Caption: HIV-1 entry and sites of antibody neutralization.

References

Comparative Analysis of Monoclonal Antibodies Targeting the Conserved 254-274 Epitope of HIV-1 gp120

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative validation of the neutralizing activity of monoclonal antibodies (mAbs) targeting the 254-274 amino acid region of the HIV-1 envelope glycoprotein gp120. This epitope, located within the second conserved domain (C2), has been identified as a critical target for neutralizing antibodies, playing a role in post-binding events during viral entry.[1] This document is intended for researchers, scientists, and drug development professionals engaged in HIV-1 vaccine and therapeutic research.

Performance Comparison of Anti-gp120 (254-274) Monoclonal Antibodies

While extensive research has been conducted on various anti-gp120 monoclonal antibodies, publicly available data directly comparing a panel of mAbs specifically targeting the 254-274 epitope is limited. The following table presents a representative comparison of the neutralizing activity and binding affinity of hypothetical monoclonal antibodies (mAb-C2-A, mAb-C2-B, and mAb-C2-C) designed to target this conserved region. The data are compiled based on typical performance characteristics observed for neutralizing antibodies against conserved epitopes of gp120.

Monoclonal AntibodyTarget EpitopeNeutralization Potency (IC50, µg/mL) vs. HIV-1 Strain XBinding Affinity (Kd, nM) to gp120
mAb-C2-A gp120 (254-274)0.815
mAb-C2-B gp120 (254-274)1.525
mAb-C2-C gp120 (254-274)5.260
Control mAb (Non-neutralizing) Other gp120 epitope>50>1000

Experimental Methodologies

The data presented in this guide are based on established and validated experimental protocols for assessing the neutralizing activity and binding affinity of monoclonal antibodies against HIV-1.

Neutralization Assay Protocol (TZM-bl Reporter Gene Assay)

The neutralizing activity of monoclonal antibodies is determined using a standardized pseudovirus neutralization assay with TZM-bl cells. This assay measures the reduction in viral entry into target cells in the presence of the antibody.

  • Virus Preparation: Pseudoviruses expressing the HIV-1 envelope glycoprotein of interest are generated by co-transfecting 293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector carrying a luciferase reporter gene.

  • Antibody Dilution: Monoclonal antibodies are serially diluted in a 96-well plate.

  • Incubation: A standardized amount of pseudovirus is added to each well containing the diluted antibodies and incubated for 1 hour at 37°C.

  • Cell Plating: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are added to each well.

  • Infection: The plates are incubated for 48 hours at 37°C to allow for viral entry and infection.

  • Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated as the antibody concentration that results in a 50% reduction in luminescence compared to the virus control wells without antibody.

Binding Affinity Assay Protocol (Surface Plasmon Resonance - SPR)

The binding affinity of monoclonal antibodies to the gp120 protein is determined using Surface Plasmon Resonance (SPR), which measures real-time biomolecular interactions.

  • Chip Preparation: A sensor chip is activated and immobilized with recombinant HIV-1 gp120 protein.

  • Antibody Injection: A series of concentrations of the monoclonal antibody are injected over the sensor chip surface.

  • Association and Dissociation: The binding (association) of the antibody to the gp120 and its subsequent release (dissociation) are monitored in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis: The association rate constant (ka) and dissociation rate constant (kd) are determined from the sensorgram data. The equilibrium dissociation constant (Kd), which represents the binding affinity, is calculated as the ratio of kd to ka.

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in the validation of these monoclonal antibodies, the following diagrams are provided.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 gp41->CD4 4. Fusion CD4->CCR5 2. Conformational Change mAb Neutralizing mAb (targets gp120 254-274) mAb->gp120 Neutralization: Blocks post-binding events Neutralization_Assay_Workflow start Start: Prepare Reagents prepare_virus Generate HIV-1 Pseudovirus start->prepare_virus prepare_mabs Serially Dilute Monoclonal Antibodies start->prepare_mabs incubate Incubate Virus with Antibodies (1 hour, 37°C) prepare_virus->incubate prepare_mabs->incubate add_cells Add TZM-bl Reporter Cells incubate->add_cells infect Incubate for Infection (48 hours, 37°C) add_cells->infect lyse_read Lyse Cells and Measure Luminescence infect->lyse_read analyze Calculate IC50 Values lyse_read->analyze end End: Determine Neutralizing Potency analyze->end

References

Unmasking a Conserved Vulnerability: Cross-Reactivity of Anti-gp120 (254-274) Antibodies Against Diverse HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for a broadly effective HIV-1 vaccine or therapeutic antibodies hinges on identifying and targeting conserved epitopes on the viral envelope glycoprotein (Env). One such promising target is the 254-274 region within the C2 domain of gp120. This guide provides a comparative analysis of the cross-reactive potential of antibodies targeting this specific epitope, supported by illustrative experimental data and detailed methodologies.

Performance Comparison: Neutralization Breadth

Antibodies targeting the gp120 (254-274) region have demonstrated the ability to neutralize a range of HIV-1 isolates from different clades. This cross-reactivity is attributed to the highly conserved nature of this epitope, which is crucial for the structural integrity and function of the gp120 protein. While specific monoclonal antibodies targeting this exact region are not as extensively characterized in publicly available comparative tables as some other broadly neutralizing antibodies (bNAbs), the following table represents a plausible cross-reactivity profile based on the known principles of targeting conserved gp120 epitopes.

Table 1: Illustrative Neutralization Potency (IC50 in µg/mL) of a Hypothetical Anti-gp120 (254-274) Monoclonal Antibody (mAb-C2) Against a Panel of Diverse HIV-1 Pseudoviruses.

HIV-1 IsolateCladeTiermAb-C2 IC50 (µg/mL)
SF162B10.8
MN.3B11.2
BaL.26B11.5
JR-FLB25.2
92UG037.8A23.8
92RW020.5A24.5
ZM53M.PB12C26.1
92BR025.9C25.8
93TH057.6CRF01_AE27.3

Note: This data is illustrative and intended to represent the expected trend of broader neutralization against Tier 1 viruses and moderate potency against more neutralization-resistant Tier 2 viruses from different clades. Actual IC50 values would vary depending on the specific antibody and assay conditions.

Experimental Protocols

The assessment of antibody cross-reactivity relies on robust and standardized experimental procedures. The following are detailed methodologies for key experiments cited in the analysis of anti-HIV-1 antibody neutralization.

TZM-bl Reporter Gene Neutralization Assay

This assay is a widely used method to quantify the neutralization potency of antibodies against HIV-1.

1. Cell Culture and Reagents:

  • TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • HIV-1 Pseudoviruses: Replication-incompetent viruses consisting of an HIV-1 backbone and the envelope glycoprotein of the desired isolate.

  • DEAE-Dextran: A polycation that enhances viral infectivity.

  • Luciferase Substrate: Reagent for the detection of luciferase activity.

2. Neutralization Assay Protocol:

  • Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • On the day of the assay, prepare serial dilutions of the anti-gp120 (254-274) antibody.

  • In a separate 96-well plate, incubate the diluted antibodies with a standardized amount of HIV-1 pseudovirus for 1 hour at 37°C.

  • Remove the growth medium from the TZM-bl cells and add the virus-antibody mixture to the cells.

  • Add DEAE-Dextran to each well to a final concentration of 10 µg/mL.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • The percent neutralization is calculated by comparing the relative light units (RLUs) in the presence of the antibody to the RLUs of virus-only control wells.

  • The IC50 value is determined as the antibody concentration that results in a 50% reduction in RLU.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to determine the binding affinity of the antibody to the gp120 protein.

1. Reagents:

  • Recombinant gp120 protein (or the specific 254-274 peptide).

  • Anti-gp120 (254-274) antibody.

  • HRP-conjugated secondary antibody (e.g., anti-human IgG).

  • TMB substrate.

  • Stop solution (e.g., sulfuric acid).

2. Protocol:

  • Coat a 96-well ELISA plate with recombinant gp120 protein overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1 hour at room temperature.

  • Wash the plate.

  • Add serial dilutions of the anti-gp120 (254-274) antibody to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The binding affinity (e.g., EC50) can be calculated from the resulting titration curve.

Visualizing the Mechanism of Action

To understand how anti-gp120 (254-274) antibodies interfere with viral entry, it is essential to visualize the intricate signaling pathway of HIV-1 entry and the experimental workflow for assessing antibody efficacy.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_antibody Neutralization gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) gp120->Coreceptor 3. Coreceptor Binding Site Exposed gp120->Coreceptor 4. Coreceptor Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 6. Membrane Fusion CD4->gp120 2. Conformational Change in gp120 Coreceptor->gp41 5. gp41 Conformational Change & Fusion Peptide Insertion Anti_gp120_254_274 Anti-gp120 (254-274) Ab Anti_gp120_254_274->gp120 Blocks conformational change after CD4 binding

Caption: HIV-1 entry pathway and neutralization by anti-gp120 (254-274) antibody.

Experimental_Workflow cluster_prep Preparation cluster_assay Neutralization Assay cluster_analysis Data Analysis A Prepare serial dilutions of Anti-gp120 (254-274) Ab D Incubate Ab dilutions with pseudovirus A->D B Prepare HIV-1 pseudovirus stock B->D C Culture TZM-bl reporter cells E Add Ab-virus mixture to TZM-bl cells C->E D->E F Incubate for 48 hours E->F G Measure luciferase activity (RLU) F->G H Calculate % Neutralization G->H I Determine IC50 values H->I

Comparative efficacy of different adjuvants used with gp120 (254-274) vaccines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of a successful HIV vaccine remains a critical global health challenge. The gp120 envelope protein, and specifically conserved regions like the 254-274 peptide in the C2 domain, are promising targets for eliciting broadly neutralizing antibodies. However, peptide antigens are often poorly immunogenic on their own and require the inclusion of adjuvants to induce a robust and durable immune response. This guide provides an objective comparison of the efficacy of different classes of adjuvants when used with gp120-based immunogens, supported by experimental data from preclinical and clinical studies.

While direct comparative data for the gp120 (254-274) peptide specifically is limited, this guide draws upon comprehensive studies involving the full-length gp120 protein and gp140 trimers. These larger immunogens contain the 254-274 epitope, and the resulting data on humoral and cellular immunity serve as a strong indicator of adjuvant performance for this specific peptide.

Data Presentation: Comparative Efficacy of Adjuvants

The choice of adjuvant significantly influences the magnitude and quality of the immune response, including antibody titers, isotype switching (indicative of T-helper cell polarization), and cell-mediated immunity. Below are summaries of quantitative data from studies comparing various adjuvants with gp120 or gp140 antigens.

Table 1: Comparison of AS01B and MF59 with Bivalent Subtype C gp120

This table summarizes findings from the HVTN 120 trial, which compared the safety and immunogenicity of ALVAC-HIV prime with bivalent subtype C gp120 protein boost adjuvanted with either MF59 or AS01B.[1][2]

AdjuvantProtein DoseKey OutcomesConclusion
MF59 200 µgBaseline for comparison.AS01B was superior in eliciting key immune responses.[1][2]
AS01B 200 µgHigher CD4+ T-cell response rates and magnitudes compared to MF59.AS01B demonstrates greater potency for inducing cellular and humoral immunity.[3]
AS01B 40 µgHighest CD4+ T-cell and binding antibody responses among all groups.AS01B allows for significant dose-sparing while enhancing immunogenicity.
Table 2: Comparison of Toll-Like Receptor (TLR) Agonists with gp140 Trimer

This table is based on a preclinical study in BALB/c mice that compared the immunogenicity of a recombinant HIV gp140 trimer formulated with various TLR agonists.

Adjuvant (TLR Target)Total IgG Titer (Endpoint Titer)IgG1/IgG2a RatioIFN-γ Production (Spot Forming Units)Key Finding
Alum (Control)~104High (Th2-biased)LowStandard Th2-polarizing response.
Poly (I:C) (TLR3)>105BalancedHighMost potent adjuvant for inducing specific cell-mediated immunity (CMI).
MPL (TLR4)>105BalancedModerateSuperior to Alum in inducing total IgG.
CpG ODN 1826 (TLR9)>105Low (Th1-biased)ModerateStrong inducer of Th1-type responses.
R848 (TLR7/8)~104BalancedLowLess potent than other TLR agonists in this model.

Experimental Protocols

Below is a generalized methodology for the comparative evaluation of adjuvants with a peptide antigen, such as gp120 (254-274), in a murine model. This protocol is a composite based on standard practices described in the cited literature.

Objective: To compare the immunogenicity of a peptide vaccine formulated with different adjuvants.

1. Materials:

  • Antigen: Synthetic gp120 (254-274) peptide.
  • Adjuvants: Adjuvant A (e.g., AS01B), Adjuvant B (e.g., MF59), Adjuvant C (e.g., CpG ODN), and a control (e.g., Alum).
  • Animals: 6-8 week old female BALB/c or C57BL/6 mice (n=5-10 per group).
  • Reagents: Sterile PBS, reagents for ELISA and ELISpot assays.

2. Vaccine Formulation:

  • On the day of immunization, formulate the gp120 (254-274) peptide with each adjuvant according to the manufacturer's instructions. A typical dose might be 10-20 µg of peptide per mouse.
  • Ensure thorough mixing to create a stable emulsion or suspension.

3. Immunization Schedule:

  • Day 0 (Prime): Administer a 100 µL injection intramuscularly (IM) or subcutaneously (SC) to each mouse in the respective group.
  • Day 21 (Boost): Administer a second identical injection.
  • Day 35 (Sacrifice): Collect blood (for serum) and spleens (for splenocytes) for analysis.

4. Humoral Response Analysis (ELISA for Antibody Titers):

  • Coat 96-well plates with the gp120 (254-274) peptide.
  • Serially dilute the collected sera and add to the wells.
  • Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies.
  • Develop with a substrate (e.g., TMB) and measure absorbance. Endpoint titers are determined as the reciprocal of the last dilution giving an absorbance value above a pre-determined cutoff.

5. Cellular Response Analysis (ELISpot for IFN-γ Secretion):

  • Isolate splenocytes from the spleens of immunized mice.
  • Add 2.5 x 105 to 5 x 105 splenocytes to wells of an ELISpot plate pre-coated with an anti-IFN-γ antibody.
  • Stimulate the cells with the gp120 (254-274) peptide for 18-24 hours.
  • Wash the plate and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.
  • Add a substrate to visualize the spots, where each spot represents a single IFN-γ-secreting cell.
  • Count the spots using an ELISpot reader.

Mandatory Visualization: Signaling Pathways and Workflows

Adjuvant Signaling Pathways

The mechanism of action for different adjuvants varies significantly, leading to distinct downstream immune responses. Toll-like receptor (TLR) agonists directly activate innate immune cells through specific signaling cascades, while emulsion adjuvants like MF59 are thought to work by creating an "immunocompetent environment." The Adjuvant System AS01 combines a TLR agonist with a saponin to achieve a synergistic effect.

Adjuvant_Signaling_Pathways cluster_TLR TLR Agonist Pathway cluster_MF59 MF59 Pathway cluster_AS01 AS01 Adjuvant System TLR_Agonist TLR Agonist (e.g., MPL, CpG) TLR TLR4, TLR9, etc. TLR_Agonist->TLR MyD88 MyD88 TLR->MyD88 TRIF TRIF (for TLR3/4) TLR->TRIF NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation TRIF->IRF Cytokines Pro-inflammatory Cytokines & Type I IFN NFkB->Cytokines IRF->Cytokines MF59 MF59 (Oil-in-water emulsion) ATP_Release ATP Release MF59->ATP_Release induces MyD88_MF59 MyD88-dependent (TLR-independent) ATP_Release->MyD88_MF59 activates Chemokines Chemokine Production MyD88_MF59->Chemokines Cell_Recruitment Innate Cell Recruitment (Neutrophils, Monocytes) Chemokines->Cell_Recruitment AS01 AS01 MPL MPL (TLR4 Agonist) AS01->MPL QS21 QS-21 (Saponin) AS01->QS21 APC_Activation Enhanced APC Activation MPL->APC_Activation synergy QS21->APC_Activation synergy T_Cell_Response Strong CD4+ T-cell Response APC_Activation->T_Cell_Response

Caption: Simplified signaling pathways for TLR agonist, MF59, and AS01 adjuvants.

Experimental Workflow for Adjuvant Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of different adjuvants in a preclinical model.

Experimental_Workflow cluster_Analysis Immune Response Analysis Start Start: Select Adjuvants (A, B, C, Control) Formulation Vaccine Formulation: Peptide + Adjuvant Start->Formulation Immunization Immunization of Mice (Prime: Day 0, Boost: Day 21) Formulation->Immunization Sample_Collection Sample Collection (Day 35): Serum & Spleens Immunization->Sample_Collection ELISA Humoral Response: ELISA for IgG, IgG1, IgG2a Sample_Collection->ELISA ELISpot Cellular Response: ELISpot for IFN-γ Sample_Collection->ELISpot Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ELISpot->Data_Analysis Conclusion Conclusion: Determine Most Efficacious Adjuvant Data_Analysis->Conclusion

Caption: Standard experimental workflow for preclinical adjuvant comparison studies.

References

A Head-to-Head Comparison of gp120 (254-274) and V3 Loop Peptides in Immunoassays for HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate antigens is critical for the development of sensitive and specific immunoassays for HIV. This guide provides a detailed comparison of two frequently utilized peptide antigens derived from the HIV-1 envelope glycoprotein gp120: the conserved region peptide gp120 (254-274) and the hypervariable V3 loop peptide.

The gp120 (254-274) region, located in the C2 domain of gp120, is a highly conserved sequence across various HIV-1 strains, making it an attractive target for broader antibody detection. In contrast, the V3 loop is a principal neutralizing domain but exhibits high sequence variability, which can be leveraged for serotyping and assessing strain-specific immune responses. This guide will delve into their respective performances in immunoassays, supported by experimental data and detailed protocols.

Performance Characteristics in Immunoassays

The choice between gp120 (254-274) and V3 loop peptides in an immunoassay depends on the specific objectives of the study, such as broad screening, serotyping, or neutralization assays.

V3 Loop Peptides

V3 loop peptides are extensively used in enzyme-linked immunosorbent assays (ELISAs) for the detection of HIV-1 antibodies and for serotyping different HIV-1 clades. The performance of V3 peptide-based immunoassays can be influenced by the specific peptide sequences used, with consensus sequences often showing high cross-reactivity. For instance, studies have shown that V3 consensus sequences representing North American/European and African isolates can bind to 94% and 77% of sera from HIV-1 positive individuals from various geographical locations, respectively.

The sensitivity and specificity of V3 peptide EIAs can be quite high, with some studies reporting sensitivities ranging from 86% to 96% and specificities from 92% to 100%, depending on the specific peptides and assay format used.[1][2] However, the reactivity of sera with solid-phase V3 peptides may not always accurately predict their reactivity with the native gp120 molecule.[3]

gp120 (254-274) Peptide

The gp120 (254-274) peptide, being a conserved region, is primarily investigated for its potential in vaccine development due to its "immunosilent" nature within the full gp120 protein but "immunoreactive" state as an individual fragment. While less commonly used as a primary diagnostic antigen compared to the V3 loop, its conserved nature suggests it could be valuable for detecting a broad range of HIV-1 subtypes. Studies have demonstrated the successful use of this peptide in indirect ELISAs to detect anti-HIV antibodies in animal models.[4][5] However, detailed quantitative performance data regarding sensitivity and specificity in large-scale human serological studies are less documented in the available literature compared to the V3 loop. One study noted that while antibodies against the V3 loop were responsible for type-specific neutralization, antibodies against the 254-274 peptide did not account for broad neutralizing activity in human serum.

Quantitative Data Summary

The following tables summarize the performance data for gp120 (254-274) and V3 loop peptides in immunoassays based on available literature.

Table 1: Performance of V3 Loop Peptides in Immunoassays

ParameterPerformance MetricHIV-1 Subtypes/StrainsReference
Sensitivity86% - 96.9%Thai Subtypes A & B, Group O
Specificity92% - 100%Thai Subtypes A & B, Group O
Cross-reactivityHigh with consensus sequencesNorth American/European, African

Table 2: Performance of gp120 (254-274) Peptides in Immunoassays

ParameterPerformance MetricCommentsReference
Antibody DetectionSuccessful in indirect ELISAPrimarily demonstrated in immunized animal models.
NeutralizationRabbit antisera neutralized multiple HIV-1 isolates.Did not account for broad neutralizing activity in human serum.

Experimental Protocols

Detailed methodologies for performing an indirect ELISA using either gp120 (254-274) or V3 loop peptides are provided below.

Indirect ELISA Protocol for Peptide Antigens

This protocol outlines the general steps for an indirect ELISA to detect antibodies against either gp120 (254-274) or V3 loop peptides.

Materials:

  • 96-well microplate

  • Peptide antigen (gp120 (254-274) or V3 loop)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Serum samples (test and control)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the peptide antigen to a final concentration of 1-10 µg/mL in Coating Buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the wells three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted serum samples (typically diluted in Blocking Buffer) to the appropriate wells. Incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the samples and wash the wells five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody and wash the wells five times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in the described immunoassay and the relationship between the viral components and the peptide antigens.

ELISA_Workflow cluster_coating Antigen Coating cluster_binding Antibody Binding cluster_detection Signal Detection A Peptide Antigen (gp120(254-274) or V3 Loop) B Microplate Well A->B Immobilization C Blocking (e.g., BSA or Milk) B->C Block D Primary Antibody (from Serum) C->D Bind E Enzyme-conjugated Secondary Antibody D->E Bind F Substrate E->F Enzymatic Reaction G Colored Product F->G H Microplate Reader G->H Read Absorbance

Figure 1: Indirect ELISA Workflow for Peptide Antigens.

HIV_Antigen_Relationship cluster_virus HIV-1 Virion cluster_gp120 gp120 Domains cluster_peptides Peptide Antigens for Immunoassay gp160 gp160 (precursor) gp120 gp120 (surface) gp160->gp120 gp41 gp41 (transmembrane) gp160->gp41 V3 V3 Loop (Variable) gp120->V3 C2 C2 Domain (Conserved) gp120->C2 V3_peptide V3 Loop Peptide V3->V3_peptide Derived from gp120_254_274_peptide gp120 (254-274) Peptide C2->gp120_254_274_peptide Derived from

Figure 2: Relationship of Peptide Antigens to HIV-1 gp120.

References

Validating the Binding Site of Anti-gp120 (254-274) Antibodies: A Comparative Guide to Epitope Mapping Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of antibody binding sites, or epitopes, is a cornerstone of effective therapeutic antibody and vaccine development. For antibodies targeting the HIV-1 envelope glycoprotein gp120, specifically the conserved region 254-274 within the C2 domain, validating the exact binding interface is critical for understanding neutralization mechanisms and for the rational design of immunogens. This guide provides a comparative overview of key epitope mapping technologies, complete with experimental protocols and representative data, to aid researchers in selecting the most appropriate method for validating the binding site of anti-gp120 (254-274) antibodies.

Comparison of Epitope Mapping Techniques

Choosing the right epitope mapping technique depends on several factors, including the nature of the epitope (linear or conformational), the required resolution, and available resources. Below is a summary of three widely used methods for validating antibody binding sites.

Technique Principle Resolution Throughput Advantages Disadvantages
Peptide Scanning Synthesizes overlapping peptides spanning the target region (gp120 254-274) and measures antibody binding to each peptide, typically via ELISA.[1][2]Peptide level (typically 8-15 amino acids)High- Relatively simple and cost-effective.- Good for identifying linear epitopes.[1][2]- Not suitable for conformational epitopes.- May produce false negatives if the peptide conformation differs significantly from the native protein.
Alanine Scanning Mutagenesis Systematically mutates individual amino acid residues within the putative epitope to alanine and measures the impact on antibody binding.[3]Single amino acidLow to Medium- Precisely identifies critical residues for binding.- Can provide insights into the energetic contribution of each residue.- Labor-intensive and time-consuming.- Mutations can sometimes lead to global protein misfolding.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures the rate of deuterium uptake by the antigen's backbone amide hydrogens in the presence and absence of the antibody. Antibody binding protects the epitope from exchange.Peptide to sub-peptide level (3-10 amino acids)Medium- Provides information on conformational epitopes and protein dynamics.- Can map epitopes on large, complex proteins in solution.- Requires specialized equipment and expertise.- Resolution is typically lower than site-directed mutagenesis.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are generalized and may require optimization for specific antibodies and experimental conditions.

Peptide Scanning

This method is ideal for identifying linear epitopes recognized by an antibody.

Objective: To identify the minimal linear peptide sequence within the gp120 (254-274) region that is recognized by the antibody.

Methodology:

  • Peptide Synthesis: Synthesize a library of overlapping 15-mer peptides, with an offset of 3 amino acids, spanning the entire gp120 (254-274) region. A typical set for a 21-amino acid region would involve approximately 8-10 peptides.

  • ELISA Plate Coating: Coat a 96-well high-binding ELISA plate with the synthesized peptides at a concentration of 10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubating for 2 hours at room temperature.

  • Antibody Incubation: Wash the plate as described above. Add serial dilutions of the anti-gp120 (254-274) antibody (starting from 1 µg/mL) to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) at the recommended dilution and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The peptides that show a significant increase in absorbance are considered to be part of the antibody's epitope.

Representative Data:

Peptide Sequence (from gp120)Amino Acid PositionAbsorbance (450 nm) at 1 µg/mL Ab
...KQIINMWQEVGKAMY...254-2680.15
...INMWQEVGKAMYAPP...257-2711.89
...WQEVGKAMYAPPIAG...260-2742.15
...VGKAMYAPPIAGNIT...263-2770.21

Data is illustrative and will vary based on the specific antibody and experimental conditions.

Alanine Scanning Mutagenesis

This technique is used to identify specific amino acid residues that are critical for antibody binding.

Objective: To determine the contribution of individual amino acid residues within the gp120 (254-274) epitope to antibody binding.

Methodology:

  • Mutagenesis: Using a plasmid encoding the full-length gp120 or a relevant fragment, perform site-directed mutagenesis to systematically replace each amino acid residue in the 254-274 region with alanine.

  • Protein Expression and Purification: Express the wild-type and mutant gp120 proteins in a suitable expression system (e.g., mammalian cells like HEK293T) and purify the proteins.

  • Binding Affinity Measurement (e.g., Surface Plasmon Resonance - SPR):

    • Immobilize the anti-gp120 (254-274) antibody on an SPR sensor chip.

    • Flow the purified wild-type and mutant gp120 proteins over the chip at various concentrations.

    • Measure the association and dissociation rates to determine the equilibrium dissociation constant (KD).

  • Data Analysis: Compare the KD values of the mutants to that of the wild-type gp120. A significant increase in the KD value (indicating weaker binding) for a particular mutant suggests that the mutated residue is critical for antibody binding.

Representative Data:

MutationChange in KD (fold-increase)Interpretation
W259A1.5Minor contribution
Q260A>100Critical for binding
E261A50Important for binding
V262A2.0Minor contribution
G263A>100Critical for binding

Data is illustrative. A fold-increase greater than 10 is often considered significant.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful method for mapping conformational epitopes by measuring changes in solvent accessibility.

Objective: To identify the region on gp120 that is protected from deuterium exchange upon antibody binding.

Methodology:

  • Sample Preparation: Prepare solutions of gp120 and the gp120-antibody complex.

  • Deuterium Labeling: Incubate the gp120 (unbound) and the gp120-antibody complex in a D₂O-based buffer for various time points (e.g., 10s, 1min, 10min, 60min).

  • Quenching: Stop the exchange reaction by adding a quench buffer to lower the pH to ~2.5 and reduce the temperature to 0°C.

  • Proteolytic Digestion: Immediately digest the quenched samples with an acid-stable protease (e.g., pepsin) online at 0°C to generate peptide fragments.

  • LC-MS Analysis: Separate the peptides by rapid UPLC at 0°C and analyze them by high-resolution mass spectrometry to measure the mass of each peptide, which increases with deuterium incorporation.

  • Data Analysis: Compare the deuterium uptake for each peptide between the unbound gp120 and the antibody-bound complex. Peptides in the epitope region will show a significant reduction in deuterium uptake in the presence of the antibody.

Representative Data:

Peptide Sequence (from gp120)Amino Acid PositionΔ Deuterium Uptake (unbound - bound) at 10 minInterpretation
...KQIINMW...254-2600.2 DaNo significant protection
...QEVGKAMY...260-2673.8 Da Significant protection (Epitope region)
...APPIAGN...268-2743.5 Da Significant protection (Epitope region)
...ITCSSNI...275-2810.3 DaNo significant protection

Data is illustrative. The magnitude of the change in deuterium uptake indicates the degree of protection.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for each epitope mapping technique.

Peptide_Scanning_Workflow cluster_prep Preparation cluster_assay ELISA Assay cluster_analysis Data Analysis P1 Synthesize Overlapping Peptides (gp120 254-274) P2 Coat ELISA Plate P1->P2 A1 Block Plate P2->A1 A2 Incubate with Anti-gp120 Antibody A1->A2 A3 Incubate with HRP-conjugated Secondary Ab A2->A3 A4 Add TMB Substrate A3->A4 A5 Stop Reaction A4->A5 D1 Measure Absorbance at 450 nm A5->D1 D2 Identify Peptides with High Signal D1->D2 R R D2->R Epitope Identified

Caption: Workflow for Peptide Scanning Epitope Mapping.

Alanine_Scanning_Workflow cluster_mutagenesis Mutagenesis & Expression cluster_binding Binding Analysis (SPR) cluster_analysis Data Analysis M1 Site-Directed Mutagenesis (gp120 254-274 to Alanine) M2 Express & Purify WT and Mutant gp120 M1->M2 B2 Flow WT & Mutant gp120 over Chip M2->B2 B1 Immobilize Antibody on Sensor Chip B1->B2 B3 Measure Association & Dissociation Rates B2->B3 D1 Calculate KD for each Mutant B3->D1 D2 Compare Mutant KD to WT KD D1->D2 R R D2->R Critical Residues Identified

Caption: Workflow for Alanine Scanning Mutagenesis.

HDX_MS_Workflow cluster_labeling Deuterium Labeling cluster_processing Sample Processing cluster_analysis LC-MS Analysis cluster_data Data Interpretation L1 Incubate gp120 (unbound) in D2O Buffer P1 Quench Reaction (low pH, 0°C) L1->P1 L2 Incubate gp120-Ab Complex in D2O Buffer L2->P1 P2 Online Pepsin Digestion P1->P2 A1 UPLC Separation of Peptides P2->A1 A2 Mass Spectrometry A1->A2 A3 Measure Deuterium Uptake A2->A3 D1 Compare Deuterium Uptake (unbound vs. bound) A3->D1 D2 Identify Protected Regions D1->D2 R R D2->R Conformational Epitope Mapped

Caption: Workflow for HDX-MS Epitope Mapping.

References

Comparative Immunogenicity of HIV-1 gp120 (254-274) Peptide in Diverse Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the immunogenicity of the HIV-1 envelope glycoprotein gp120 peptide (amino acids 254-274) across various animal models. This conserved region of the C2 domain is a critical target for the development of a broadly neutralizing HIV-1 vaccine.

This report synthesizes experimental data on humoral and cellular immune responses elicited by the gp120 (254-274) peptide, offering insights into the selection of appropriate animal models for preclinical vaccine studies. The data presented underscores the necessity of carrier proteins and adjuvants to enhance the immunogenicity of this peptide.

Humoral Immune Response: A Comparative Overview

Immunization with the gp120 (254-274) peptide, particularly when conjugated to a carrier protein such as Keyhole Limpet Hemocyanin (KLH), has been shown to elicit robust antibody responses in several animal models. High titers of specific IgG and, in some cases, IgA have been observed, with rabbit antisera demonstrating notable neutralizing activity against various HIV-1 isolates.

Animal ModelImmunogenAdjuvantAntibody TiterNeutralizing ActivityReference
Rabbit gp120 (254-274) synthetic peptideFreund's AdjuvantHigh titers of anti-gp120 antibodiesNeutralized multiple HIV-1 isolates including IIIB, RF, and MN strains.[1][1]
Chicken gp120 (254-274)-KLH conjugateFreund's AdjuvantHigh anti-gp120 antibody titers in egg yolks (IgY).Not explicitly quantified, but eggs from immunized hens induced anti-HIV antibodies when fed to cats.[2][1][3]
Mouse (BALB/c) gp120 (254-274) peptideCholera Toxin (intranasal)Significant increase in anti-peptide IgG levels in nasal washes.Not reported
Cat (Feline) Oral administration of anti-HIV IgY from immunized chicken eggsN/ADevelopment of serum anti-HIV antibodies (anti-anti-idiotypic antibodies).Antibodies inhibited the binding of egg yolk anti-HIV antibodies to the gp120 peptide.

Cellular Immune Response: Insights from Murine Models

While data on cellular immunity is less comprehensive across all models, studies in mice indicate that the gp120 (254-274) region can stimulate T-cell responses, which are crucial for a robust and durable immune memory.

Animal ModelImmunogenAssayKey FindingsReference
Mouse (BALB/c) gp120 (254-274) peptideFlow CytometryIntranasal administration modulated CD4+ and CD8+ T lymphocyte populations in nasal-associated lymphoid tissue.
Mouse (BALB/c) HIV-1 gp120 proteinSplenocyte Proliferation & Cytokine SecretionPeptides from the C2 region, including the 254-274 sequence, have been shown to enhance PPD-specific and autoreactive T-cell activation.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and comparison of immunogenicity studies. Below are summaries of methodologies employed in the cited research.

Immunization Protocols
  • Rabbits: Rabbits have been immunized with the synthetic gp120 (254-274) peptide, often emulsified in Freund's adjuvant. The immunization schedule typically involves a primary injection followed by several booster shots over a period of weeks.

  • Chickens: Brown Leghorn chickens were immunized intramuscularly with the gp120 (254-274) peptide conjugated to KLH. The initial immunization on day 0 used complete Freund's adjuvant, followed by booster immunizations with incomplete Freund's adjuvant on days 15, 60, and 90.

  • Mice: BALB/c mice have been immunized intranasally with the gp120 (254-274) peptide, with or without cholera toxin as a mucosal adjuvant. The immunization schedule consisted of three doses administered on days 1, 7, and 14.

Immunoassays
  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique was widely used to measure anti-gp120 antibody titers in serum and other biological fluids. Microplates were coated with the gp120 peptide, and bound antibodies were detected using enzyme-conjugated secondary antibodies.

  • Neutralization Assay: The capacity of antisera to neutralize HIV-1 infectivity was assessed using various in vitro assays. A common method involves incubating pseudoviruses expressing the HIV-1 envelope glycoprotein with serial dilutions of serum before adding them to target cells. Neutralization is quantified by the reduction in viral entry, often measured by a reporter gene like luciferase.

  • T-Cell Proliferation Assay (CFSE-based): To measure T-cell proliferation, splenocytes from immunized mice can be labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division. The cells are then stimulated in vitro with the gp120 (254-274) peptide. The proliferation of T-cells is quantified by measuring the dilution of CFSE fluorescence using flow cytometry.

  • Cytokine Release Assays: The profile of cytokines (e.g., IFN-γ, IL-4) secreted by T-cells upon restimulation with the peptide can be measured using ELISA or ELISpot assays on the culture supernatants of splenocytes.

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental workflows and the underlying immunological mechanisms, the following diagrams are provided.

Immunization_Workflow General Immunization and Analysis Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase Animal_Model Animal Model (Rabbit, Chicken, Mouse) Immunization Primary and Booster Immunizations Animal_Model->Immunization Immunogen_Prep Immunogen Preparation (e.g., gp120(254-274)-KLH) Immunogen_Prep->Immunization Adjuvant Adjuvant (e.g., Freund's) Adjuvant->Immunization Sample_Collection Sample Collection (Serum, Splenocytes, Eggs) Immunization->Sample_Collection Humoral_Response Humoral Response Analysis Sample_Collection->Humoral_Response Cellular_Response Cellular Response Analysis Sample_Collection->Cellular_Response ELISA ELISA (Antibody Titer) Humoral_Response->ELISA Neutralization_Assay Neutralization Assay (IC50) Humoral_Response->Neutralization_Assay T_Cell_Proliferation T-Cell Proliferation (Stimulation Index) Cellular_Response->T_Cell_Proliferation Cytokine_Assay Cytokine Assay (IFN-γ, IL-4) Cellular_Response->Cytokine_Assay

Caption: General workflow for immunization and subsequent immunological analysis.

T_Cell_Activation_Pathway Simplified T-Helper Cell Activation Pathway cluster_presentation Antigen Presentation APC Antigen Presenting Cell (APC) MHC_II MHC Class II APC->MHC_II presents T_Helper_Cell Naive CD4+ T-Cell Activated_T_Helper Activated T-Helper Cell (Th1/Th2) T_Helper_Cell->Activated_T_Helper differentiates B_Cell B-Cell Activated_T_Helper->B_Cell activates Cytokines Cytokines (e.g., IFN-γ, IL-4) Activated_T_Helper->Cytokines secretes Plasma_Cell Plasma Cell B_Cell->Plasma_Cell differentiates Antibodies Antibodies Plasma_Cell->Antibodies produces gp120_peptide gp120 (254-274) peptide gp120_peptide->APC TCR T-Cell Receptor (TCR) MHC_II->TCR binds

References

Cross-Validation of gp120 (254-274) ELISA with Western Blot Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of antibodies against specific viral epitopes is paramount. This guide provides a comprehensive comparison of two common immunoassays, the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western blot, for the cross-validation of results targeting the conserved gp120 (254-274) region of the Human Immunodeficiency Virus (HIV).

The gp120 (254-274) peptide is a segment of the HIV-1 envelope glycoprotein gp120. This region is of significant interest in HIV research and vaccine development due to its conserved nature among different HIV strains.[1] Accurate and reliable detection of antibodies against this epitope is crucial for evaluating immune responses in pre-clinical and clinical studies. While ELISA is a widely used high-throughput method for antibody detection, Western blot serves as a valuable confirmatory tool, providing enhanced specificity. This guide outlines the experimental protocols for both assays and presents a comparative analysis of their performance.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of a gp120 (254-274) specific ELISA and a confirmatory Western blot analysis. It is important to note that while peptide-based ELISAs can be highly sensitive and specific, these values can vary based on the specific peptide and assay conditions.[2][3][4] Western blotting, when used for confirmation, is prized for its high specificity.

Featuregp120 (254-274) ELISAWestern Blot Analysis
Principle Quantitative detection of antibodies in solution using an immobilized peptide antigen.Qualitative detection of antibodies against a size-separated antigen transferred to a membrane.
Primary Application High-throughput screening of samples for the presence of anti-gp120 (254-274) antibodies.Confirmation of positive ELISA results and assessment of antibody specificity to a particular molecular weight.
Sensitivity High; capable of detecting picogram levels of antibody.Moderate to high; generally less sensitive than ELISA.
Specificity High, but can be susceptible to false positives.Very high; provides information on the molecular weight of the target, reducing the likelihood of false positives.
Throughput High; suitable for analyzing a large number of samples simultaneously in 96-well plates.Low; typically processes a limited number of samples per gel.
Time to Result Relatively rapid; typically a few hours.More time-consuming; involves multiple steps including gel electrophoresis, transfer, and incubations.
Cost per Sample Generally lower.Generally higher.
Data Output Quantitative (e.g., antibody titer, optical density).Qualitative or semi-quantitative (band presence and intensity).

Experimental Protocols

Detailed methodologies for both the gp120 (254-274) ELISA and the confirmatory Western blot are provided below.

Indirect ELISA Protocol for Anti-gp120 (254-274) Antibodies

This protocol is adapted from a method for detecting anti-HIV antibodies against the gp120 (254-274) peptide.

Materials:

  • 96-well polystyrene microplate

  • Synthetic gp120 (254-274) peptide

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% non-fat milk in PBS)

  • Serum samples (test and controls)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the gp120 (254-274) peptide in Coating Buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Sample Incubation: Dilute the serum samples in Blocking Buffer (e.g., 1:100). Add 100 µL of the diluted samples to the appropriate wells. Include positive and negative control sera. Incubate for 1-2 hours at RT.

  • Washing: Discard the samples and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at RT.

  • Washing: Discard the secondary antibody and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at RT for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Confirmatory Western Blot Protocol for Anti-gp120 (254-274) Antibodies

Materials:

  • gp120 (254-274) peptide

  • SDS-PAGE equipment (gels, buffers, power supply)

  • PVDF membrane (0.2 µm pore size)

  • Transfer buffer

  • Electroblotting apparatus

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Serum samples (test and controls)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Antigen Preparation: The gp120 (254-274) peptide can be run on a high-percentage polyacrylamide gel (e.g., 15-20% Tris-Tricine gel for better resolution of small peptides). Load an appropriate amount of the peptide per lane.

  • Gel Electrophoresis: Separate the peptide by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated peptide from the gel to a 0.2 µm PVDF membrane. A shorter transfer time is often recommended for small peptides to prevent over-transfer.

  • Membrane Blocking: Block the membrane with Blocking Buffer for 1 hour at RT with gentle agitation.

  • Primary Antibody Incubation: Dilute the serum samples in Blocking Buffer (e.g., 1:100 to 1:1000). Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at RT with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the signal using an appropriate imaging system. A band at the expected molecular weight of the gp120 (254-274) peptide confirms the presence of specific antibodies.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of gp120 (254-274) ELISA results with Western blot analysis.

CrossValidationWorkflow cluster_screening Screening Phase cluster_confirmation Confirmatory Phase cluster_interpretation Result Interpretation serum_samples Serum Samples elisa gp120 (254-274) ELISA serum_samples->elisa elisa_results ELISA Results elisa->elisa_results positive_elisa ELISA Positive Samples elisa_results->positive_elisa Select Positives final_interpretation Final Interpretation elisa_results->final_interpretation Negative Results western_blot Western Blot Analysis (gp120 254-274 peptide) positive_elisa->western_blot wb_results Western Blot Results western_blot->wb_results wb_results->final_interpretation

Caption: Workflow for cross-validation of ELISA with Western blot.

The signaling pathway diagram below illustrates the principle of the indirect ELISA for detecting anti-gp120 antibodies.

IndirectELISA gp120 gp120 (254-274) Peptide (Coated on well) primary_ab Primary Antibody (from serum) gp120->primary_ab Binds to secondary_ab Enzyme-conjugated Secondary Antibody primary_ab->secondary_ab Binds to substrate Substrate secondary_ab->substrate Enzyme acts on product Colored Product substrate->product Converts to

Caption: Principle of the indirect ELISA for anti-gp120 antibody detection.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling HIV gp120 (254-274)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the synthetic peptide HIV gp120 (254-274). The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment: The HIV-1 envelope glycoprotein gp120 fragment (254-274) is a synthetic peptide used in research.[1] According to safety data sheets for this and similar fragments, the peptide itself is not classified as a hazardous substance or mixture and is not infectious.[1][2] However, due to its origin from a human pathogen, it is prudent to handle it with a degree of caution, adhering to institutional biosafety guidelines that align with Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) practices, depending on the specifics of the research.[1][3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are recommended as a baseline for handling HIV gp120 (254-274):

  • Lab Coats: A dedicated lab coat or gown should be worn to protect personal clothing from contamination.

  • Gloves: Disposable nitrile gloves are recommended to prevent skin contact. Gloves should be changed immediately if they become contaminated or their integrity is compromised. Hands should be washed thoroughly after removing gloves.

  • Eye Protection: Safety glasses with side shields or safety goggles should be worn to protect the eyes from potential splashes.

  • Face Protection: If there is a significant risk of splashing, a face shield should be worn in addition to safety glasses or goggles.

Operational Plan and Handling Procedures

  • Preparation:

    • Before beginning work, ensure that all necessary PPE is available and in good condition.

    • Prepare a designated work area. If procedures may generate aerosols or involve high concentrations, work should be conducted within a biological safety cabinet (BSC).

    • Have a clear disposal plan in place before starting any experiment.

  • Handling:

    • Avoid inhalation of the substance, as well as contact with eyes and skin.

    • Use appropriate exhaust ventilation if handling the substance outside of a BSC.

    • Limit the use of needles and other sharp objects. If their use is unavoidable, handle them with extreme caution and dispose of them in a designated sharps container immediately after use. Do not recap, bend, or break needles by hand.

  • Spill Cleanup:

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE for cleanup.

    • Absorb liquid spills with an absorbent material.

    • Decontaminate the spill area and equipment by scrubbing with a suitable disinfectant, such as 70% ethanol or a fresh 10% bleach solution.

Disposal Plan

All waste contaminated with the HIV gp120 (254-274) peptide must be decontaminated prior to disposal. Waste should be segregated into appropriate, clearly labeled containers.

Waste TypeCollection ContainerDecontamination MethodFinal Disposal
Solid Waste (e.g., gloves, pipette tips, tubes)Autoclavable biohazard bag within a rigid, leak-proof container.AutoclaveDesignated laboratory waste stream
Liquid Waste (e.g., solutions containing the peptide)Leak-proof, labeled containerChemical disinfection (e.g., with a 10% final concentration of bleach solution) or autoclaving.According to institutional guidelines
Sharps Waste (e.g., needles, syringes, scalpel blades)Puncture-proof, labeled sharps container.Autoclave or professional disposal service.Designated sharps waste stream

It is imperative to consult and adhere to your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements.

Experimental Workflow for Handling HIV gp120 (254-274)

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Lab Coat, Gloves, Eye Protection) A->B C Prepare Work Area (Biological Safety Cabinet if aerosols may be generated) B->C D Reconstitute/Aliquot Peptide C->D E Perform Experiment D->E F Decontaminate Work Surfaces (e.g., 10% Bleach or 70% Ethanol) E->F G Segregate Waste F->G H Liquid Waste (Chemical Decontamination) G->H I Solid Waste (Biohazard Bag) G->I J Sharps Waste (Sharps Container) G->J K Final Disposal per Institutional Guidelines H->K I->K J->K

Caption: Workflow for safe handling of HIV gp120 (254-274).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.